Fumitremorgin C
Description
This compound has been reported in Aspergillus fischeri, Aspergillus fumigatus, and other organisms with data available.
This compound is produced by Aspergillus fumigatus and Neosartorya fischeri.
Structure
3D Structure
Propriétés
IUPAC Name |
(1S,12S,15S)-7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3/t17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEYVIGIPJSTOR-FHWLQOOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328045 | |
| Record name | Fumitremorgin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fumitremorgin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
118974-02-0 | |
| Record name | Fumitremorgin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118974-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 719655 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118974020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fumitremorgin C | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fumitremorgin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fumitremorgin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
259.5 - 260.5 °C | |
| Record name | Fumitremorgin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Fumitremorgin C: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fumitremorgin C (FTC), a mycotoxin produced by Aspergillus fumigatus, has garnered significant attention in the field of oncology and pharmacology due to its potent and specific inhibition of the ATP-binding cassette (ABC) transporter, ABCG2, also known as the Breast Cancer Resistance Protein (BCRP). Overexpression of ABCG2 is a key mechanism of multidrug resistance (MDR) in cancer cells, leading to the efflux of a wide range of chemotherapeutic agents and subsequent treatment failure. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a focus on its interaction with ABCG2. We will delve into the quantitative aspects of this inhibition, detail relevant experimental protocols, and visualize the key pathways and workflows.
Core Mechanism of Action: Inhibition of ABCG2/BCRP
The primary and most well-characterized mechanism of action of this compound is its direct inhibition of the ABCG2 transporter.[1][2] ABCG2 is a half-transporter that homodimerizes to form a functional unit that utilizes the energy from ATP hydrolysis to actively transport a diverse array of substrates out of the cell. These substrates include several clinically important anticancer drugs such as mitoxantrone, topotecan, and doxorubicin.[1]
By inhibiting ABCG2, this compound effectively blocks the efflux of these chemotherapeutic agents from cancer cells that overexpress the transporter.[1][3] This leads to an increased intracellular accumulation of the cytotoxic drugs, thereby restoring their therapeutic efficacy and reversing the multidrug resistance phenotype.[1][3] The reversal of resistance is a direct consequence of the enhanced drug concentration at the intracellular target sites.
While the precise binding site of this compound on ABCG2 is still under investigation, it is believed to interact with the transporter in a manner that interferes with its substrate binding and/or conformational changes necessary for transport. This inhibition has been shown to be highly specific, with minimal effects on other major ABC transporters like P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 1 (ABCC1).[1][4]
Visualization of the Core Mechanism
References
- 1. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and ABCG2 inhibitory activity of novel this compound analogs--specificity and structure activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
Fumitremorgin C: A Mycotoxin from Aspergillus fumigatus with Potent Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fumitremorgin C (FTC) is a potent, tremorgenic mycotoxin produced by the ubiquitous fungus Aspergillus fumigatus. Initially recognized for its neurotoxic properties, FTC has garnered significant scientific interest as a highly specific and potent inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP). This inhibition effectively reverses multidrug resistance (MDR) in cancer cells, making FTC a valuable pharmacological tool and a lead compound for the development of chemosensitizing agents. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, biosynthesis, mechanism of action, and toxicological profile. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in oncology and related fields.
Introduction
Aspergillus fumigatus is a common opportunistic fungal pathogen responsible for a variety of human diseases, collectively known as aspergillosis. Beyond its pathogenic role, this fungus produces a diverse array of secondary metabolites, including the mycotoxin this compound.[1] FTC belongs to the indole-diterpene alkaloid class of compounds and is characterized by its complex heterocyclic structure.[2] While its tremorgenic effects have been a subject of toxicological concern, the discovery of its potent and selective inhibition of the ABCG2 transporter has opened new avenues for its application in cancer research and therapy.[3][4]
ABCG2 is a key transporter protein that contributes to the efflux of a wide range of xenobiotics, including many anticancer drugs, from cells. Its overexpression in cancer cells is a significant mechanism of multidrug resistance, limiting the efficacy of chemotherapy.[4][5] this compound's ability to block this transporter restores the intracellular concentration and cytotoxic efficacy of these drugs.[3][5] This guide will delve into the technical details of this compound, providing a foundational resource for its study and potential therapeutic application.
Chemical and Physical Properties
This compound is an organic heteropentacyclic compound with a molecular formula of C₂₂H₂₅N₃O₃ and a molecular weight of 379.45 g/mol .[6] It is characterized by an indolyldiketopiperazinyl structure.[6]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅N₃O₃ | [6] |
| Molecular Weight | 379.45 g/mol | [6] |
| CAS Number | 118974-02-0 | [6] |
| Appearance | Tan Lyophilisate | [6] |
| Solubility | Soluble in DMSO, methanol, acetone, DMF, or chloroform. Poor water solubility. | [7] |
| Storage | Store at -20°C. Stock solutions are stable for up to 3 months at -20°C. | [6] |
Biosynthesis in Aspergillus fumigatus
The biosynthesis of this compound in Aspergillus fumigatus is a complex process involving a dedicated gene cluster. The pathway begins with the condensation of L-tryptophan and L-proline to form the precursor brevianamide (B1173143) F. This initial step is catalyzed by a non-ribosomal peptide synthetase. A series of subsequent enzymatic reactions, including prenylation and oxidative cyclizations, leads to the final structure of this compound.
Figure 1. Simplified biosynthetic pathway of this compound.
Mechanism of Action
Inhibition of ABCG2/BCRP
The primary and most studied mechanism of action of this compound is its potent and specific inhibition of the ABCG2/BCRP transporter.[3][4] ABCG2 is an efflux pump that utilizes ATP hydrolysis to transport a wide variety of substrates out of the cell. By inhibiting ABCG2, this compound prevents the efflux of co-administered anticancer drugs, thereby increasing their intracellular concentration and enhancing their cytotoxic effects.[5] It is important to note that this compound does not significantly inhibit other major MDR transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein (MRP).[5]
Figure 2. Mechanism of this compound-mediated inhibition of ABCG2.
Modulation of SIRT1/NF-κB/MAPK Signaling Pathway
Recent studies have revealed that this compound can also modulate intracellular signaling pathways. In chondrocytes, this compound has been shown to alleviate advanced glycation end products (AGE)-induced inflammation and degradation of extracellular matrix components like collagen II and aggrecan. This protective effect is mediated through the upregulation of Sirtuin-1 (SIRT1) and subsequent inhibition of the NF-κB and MAPK signaling pathways.[8] This finding suggests that this compound may have therapeutic potential beyond its role as a chemosensitizer, possibly in inflammatory conditions like osteoarthritis.[8]
Figure 3. this compound modulation of the SIRT1/NF-κB/MAPK pathway.
Quantitative Data
In Vitro Efficacy: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Assay Description | IC₅₀ Value (μM) | Reference |
| HEK293 (human ABCG2 transfected) | Potentiation of mitoxantrone (B413) cytotoxicity | 0.82 (nM) | [9] |
| K562 | Cytotoxicity | 41 | [9] |
| NCI-H460 | Potentiation of mitoxantrone antiproliferative activity | 0.148 | [9] |
Reversal of Multidrug Resistance
The efficacy of this compound in reversing MDR is often quantified as the fold-reversal, which is the ratio of the IC₅₀ of a cytotoxic drug in the absence and presence of the inhibitor.
| Cell Line | Drug | Fold Reversal | FTC Concentration (μM) | Reference |
| MCF-7/mtxR | Mitoxantrone | 114 | Not Specified | |
| MCF-7/mtxR | Doxorubicin | 3 | Not Specified | |
| S1M1-3.2 | Mitoxantrone | 93 | 5 | |
| S1M1-3.2 | Doxorubicin | 26 | 5 | |
| S1M1-3.2 | Topotecan | 24 | 5 | |
| MCF-7 (vector-transfected) | Mitoxantrone | 2.5 - 5.6 | Not Specified | |
| MCF-7 (vector-transfected) | Topotecan | 2.5 - 5.6 | Not Specified |
Toxicology
It is noteworthy that some synthetic analogues of this compound, such as Ko143, have been developed that retain potent BCRP inhibitory activity but exhibit significantly reduced or no in vivo toxicity at effective doses.[2][9]
Experimental Protocols
Cytotoxicity Assay (SRB Assay)
This protocol is used to determine the cytotoxic effects of this compound alone or in combination with chemotherapeutic agents.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Chemotherapeutic agent
-
10% Trichloroacetic acid (TCA)
-
0.1% Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
-
UV Max spectrophotometer
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the chemotherapeutic agent with or without varying concentrations of this compound (e.g., 0.1 to 80 µM). Include wells with this compound alone as a control.
-
Incubate the plates for a 3-day growth period.
-
Fix the cells by adding 10% TCA and incubating for 1 hour at 4°C.
-
Wash the plates extensively with water and allow them to air dry.
-
Stain the cell-associated protein with 0.1% SRB solution for 30 minutes at room temperature.
-
Remove the excess SRB by washing the plates with 1% acetic acid.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate cell survival relative to untreated control wells.
Figure 4. Workflow for a typical cytotoxicity assay.
BCRP/ABCG2 Inhibition Assay (Bidirectional Transport Assay)
This assay assesses the ability of this compound to inhibit the efflux of a known BCRP substrate across a polarized cell monolayer.
Materials:
-
Transwell inserts with a permeable membrane
-
Polarized cell line expressing BCRP (e.g., MDCKII-BCRP)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
-
Known BCRP substrate (e.g., estrone-3-sulfate)
-
This compound
-
LC-MS/MS for quantification
Procedure:
-
Seed MDCKII-BCRP cells on Transwell inserts and culture until a confluent and polarized monolayer is formed.
-
Wash the cell monolayers with transport buffer.
-
Add the BCRP substrate to either the apical (A) or basolateral (B) chamber.
-
In parallel experiments, pre-incubate the cells with this compound (e.g., 5 µM) in both chambers before adding the substrate.
-
At specified time points, collect samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).
-
Quantify the concentration of the substrate in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A significant reduction in the efflux ratio in the presence of this compound indicates inhibition of BCRP.[1]
Quantitative Analysis of this compound in Biological Samples (HPLC)
This method is for the quantification of this compound in plasma and tissue samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
-
C18 Novapak column and C18 pre-column
Sample Preparation:
-
Precipitate proteins in plasma or tissue homogenates with acetonitrile.
-
Centrifuge to pellet the precipitate.
-
Collect the supernatant for analysis.
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile.
-
Detection Wavelength: 225 nm for this compound.
-
Internal Standard: Roquefortine (detection at 312 nm).
-
Retention Times: Approximately 9.5 min for this compound and 13.0 min for roquefortine.
Quantification:
-
Generate a standard curve using known concentrations of this compound in the corresponding biological matrix.
-
Plasma standard curves can range from 0.03 to 30 µg/ml.
Conclusion
This compound, a mycotoxin from Aspergillus fumigatus, has emerged as a molecule of significant interest in biomedical research. Its potent and selective inhibition of the ABCG2 transporter provides a powerful tool to study and overcome multidrug resistance in cancer. While its inherent neurotoxicity has limited its direct clinical application, it serves as a crucial lead compound for the development of safer and more effective BCRP inhibitors. The recent discovery of its ability to modulate the SIRT1/NF-κB/MAPK signaling pathway further expands its potential therapeutic applications into inflammatory diseases. This technical guide has consolidated the current knowledge on this compound, providing researchers and drug development professionals with a comprehensive resource to guide future investigations into this fascinating mycotoxin. Continued research into its analogues and diverse biological activities holds promise for the development of novel therapeutic strategies.
References
- 1. Individual and combined effect of acrylamide, this compound and penitrem A on human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. This compound, Aspergillus. fumigatus [sigmaaldrich.com]
- 4. Global Indoor Health Network - Tremorgens [globalindoorhealthnetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Chemical structure and properties of Fumitremorgin C.
An in-depth exploration of the chemical structure, properties, and biological activities of a potent ABCG2 inhibitor.
Introduction
Fumitremorgin C is a mycotoxin produced by several fungal species, most notably Aspergillus fumigatus.[1] It belongs to the indole (B1671886) alkaloid class of organic compounds.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and its significant role as a potent and selective inhibitor of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[1][2] This inhibitory activity makes this compound a valuable tool in cancer research, particularly in the context of overcoming multidrug resistance (MDR).[3][4] This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is an organic heteropentacyclic compound with the molecular formula C₂₂H₂₅N₃O₃.[1][5] Its structure is based on L-tryptophan and L-proline amino acid precursors.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₅N₃O₃ | [1][2][5] |
| Molecular Weight | 379.45 g/mol | [1][5] |
| CAS Number | 118974-02-0 | [1][5][7] |
| Appearance | Solid, Tan Lyophilisate | [1][2] |
| Melting Point | 259.5 - 260.5 °C | [1] |
| Solubility | Soluble in DMSO, ethanol, methanol, chloroform (B151607), and acetonitrile. Poor water solubility. | [2][5][7][8] |
| Storage Temperature | 2-8°C or -20°C | [2][7] |
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Key chemical shifts have been reported in the literature, aiding in structural confirmation. | [9] |
| ¹³C NMR | Predicted spectra are available in databases, providing expected chemical shift ranges for the carbon skeleton. | [7] |
| Mass Spectrometry | Used for the identification and confirmation of the molecular weight and formula. | [10] |
Biological Activity and Mechanism of Action
Inhibition of ABCG2/BCRP and Reversal of Multidrug Resistance
The most well-characterized biological activity of this compound is its potent and selective inhibition of the ABCG2 transporter.[2][3][11] ABCG2 is an ATP-binding cassette transporter that functions as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic agents, out of cells.[11] Overexpression of ABCG2 in cancer cells is a significant mechanism of multidrug resistance (MDR), limiting the efficacy of chemotherapy.[4]
This compound has been shown to be highly effective in reversing resistance to various anticancer drugs, such as mitoxantrone (B413), doxorubicin, and topotecan, in cell lines that overexpress ABCG2.[3][12] It does not, however, reverse drug resistance in cells with elevated expression of other MDR-associated transporters like P-glycoprotein (Pgp) or Multidrug Resistance-Associated Protein (MRP), highlighting its selectivity for ABCG2.[3][13] The reversal of resistance is associated with an increase in the intracellular accumulation of the chemotherapeutic drugs.[3][12]
Table 3: In Vitro Activity of this compound
| Cell Line | Assay Description | IC₅₀ Value | Source(s) |
| HEK293 (transfected with human ABCG2 R482 mutant) | Potentiation of mitoxantrone-induced cytotoxicity | 5.42 nM (as measured by mitoxantrone IC50 potentiation) | [3] |
| K562 | Inhibition of cellular processes | 41 µM | [3] |
| MCF-7/mtxR (mitoxantrone-selected) | Reversal of mitoxantrone resistance | Not specified (114-fold reversal) | [3] |
| S1M1-3.2 | Potentiation of mitoxantrone toxicity | Not specified (93-fold potentiation) | [3] |
Effects on Signaling Pathways
Recent research has indicated that this compound can modulate intracellular signaling pathways, suggesting broader pharmacological effects beyond ABCG2 inhibition.
-
NF-κB and MAPK Signaling: this compound has been shown to attenuate osteoclast formation and function by suppressing RANKL-induced activation of the NF-κB and MAPK signaling pathways.[14] It has also been observed to alleviate inflammation and collagen degradation in chondrocytes through the SIRT1/NF-κB/MAPK pathway.[15]
Experimental Protocols
Isolation of this compound from Aspergillus fumigatus
This protocol is a generalized procedure based on methods described in the literature for the isolation of mycotoxins from fungal cultures.
-
Fungal Culture: Inoculate Aspergillus fumigatus onto a suitable solid-state medium (e.g., rice medium) or into a liquid broth. Incubate at an appropriate temperature (e.g., 25-30°C) for a period sufficient for mycotoxin production (typically 1-2 weeks).
-
Extraction:
-
For solid cultures, extract the fungal biomass and substrate with an organic solvent such as chloroform or ethyl acetate (B1210297).
-
For liquid cultures, filter to separate the mycelium from the broth. Extract both the mycelium and the filtrate with a suitable organic solvent.
-
-
Concentration: Evaporate the organic solvent from the combined extracts under reduced pressure to obtain a crude extract.
-
Purification:
-
Silica (B1680970) Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
HPLC: Further purify the fractions containing this compound using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile-water or methanol-water).
-
-
Identification: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS) and by comparing the data with published values.
In Vitro ABCG2 Inhibition Assay (Cell-Based)
This protocol describes a common method to assess the ability of this compound to reverse ABCG2-mediated multidrug resistance.
-
Cell Culture: Culture cancer cells known to overexpress ABCG2 (e.g., mitoxantrone-resistant cell lines) and a corresponding parental (sensitive) cell line in appropriate growth medium.
-
Drug Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of a chemotherapeutic agent that is a substrate of ABCG2 (e.g., mitoxantrone, doxorubicin, or topotecan) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1-10 µM).
-
Include control wells with cells treated with this compound alone to assess its intrinsic cytotoxicity.
-
-
Incubation: Incubate the plates for a period sufficient to allow for drug-induced cytotoxicity (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or sulforhodamine B (SRB) assay.
-
Data Analysis:
-
Calculate the IC₅₀ value (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each treatment condition.
-
The fold-reversal of resistance is calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ of the chemotherapeutic agent in the presence of this compound.
-
Chemical Synthesis
The total synthesis of this compound has been reported in the literature, providing a means to obtain the compound and its analogs for further study. The synthetic routes are typically multi-step processes involving the construction of the complex pentacyclic ring system. Key steps often include the formation of the indole core, coupling with a proline derivative, and subsequent cyclization reactions.[6][9] One reported synthesis involves the oxidative elimination and cyclization of an N-prolyl-7-methoxy-β-carboline intermediate.[9]
Conclusion
This compound is a valuable research tool due to its potent and selective inhibition of the ABCG2 multidrug transporter. Its ability to reverse ABCG2-mediated drug resistance in cancer cells makes it an important compound for studying MDR mechanisms and for the preclinical evaluation of strategies to overcome chemotherapy resistance. Furthermore, emerging evidence of its effects on key signaling pathways such as NF-κB and MAPK suggests that this compound may have a broader range of biological activities that warrant further investigation. This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the multifaceted properties of this compound.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of ABCG2 under turnover conditions reveal a key step in the drug transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mimedb.org [mimedb.org]
- 6. researchgate.net [researchgate.net]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Fumitremorgin C
Introduction
This compound is a prenylated indole (B1671886) alkaloid mycotoxin that has garnered significant scientific interest due to its potent and specific biological activities. Initially identified as a tremorgenic agent, its discovery as a selective inhibitor of the ATP-binding cassette (ABC) transporter G2, also known as the breast cancer resistance protein (BCRP), has positioned it as a crucial tool in cancer research and drug development. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound.
This compound is produced by several species of fungi, most notably Aspergillus fumigatus.[1] Its history is marked by a significant shift in research focus, from a compound of toxicological concern to a valuable pharmacological probe for overcoming multidrug resistance in cancer therapy.
Discovery and Initial Characterization
The discovery of this compound is rooted in the investigation of mycotoxins produced by fungi.
First Isolation and Identification
This compound was first isolated and characterized in 1977 by Cole R.J. and his colleagues from Aspergillus fumigatus species found in molded silage.[1][2] The initial interest in this compound stemmed from its classification as a tremorgenic mycotoxin, a class of fungal metabolites known to cause tremors and other neurological effects in vertebrates.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic and synthetic methods. Early structural studies relied on techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to identify its characteristic indolyldiketopiperazine core. The absolute configuration was later confirmed through total synthesis.
Experimental Protocols
This section details the methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation of this compound from Aspergillus fumigatus
The following is a generalized protocol based on methods for isolating secondary metabolites from fungal cultures. The original, detailed protocol can be found in the 1977 publication by Cole et al.
1. Fungal Culture: Aspergillus fumigatus is cultured in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) under conditions that promote the production of secondary metabolites. This typically involves incubation for several days at a controlled temperature.
2. Extraction: The fungal biomass and culture medium are extracted with an organic solvent, such as ethyl acetate (B1210297) or chloroform, to partition the secondary metabolites into the organic phase.
3. Chromatography: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include:
- Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on polarity.
- High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is often used for final purification, with a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water.[3] UV detection is commonly employed for monitoring the elution of this compound.[3]
4. Crystallization: The purified this compound can be crystallized from a suitable solvent to obtain a highly pure compound.
Structural Characterization
The structure of this compound is confirmed using modern analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.
BCRP Inhibition Assay
The ability of this compound to inhibit BCRP-mediated drug efflux is a key aspect of its biological activity. The following is a representative protocol for a cell-based BCRP inhibition assay.
1. Cell Culture: A cancer cell line that overexpresses BCRP (e.g., MCF-7/BCRP or NCI-H460/MX20) and its parental counterpart are cultured in appropriate media.[4]
2. Cytotoxicity Assay:
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of a known BCRP substrate drug (e.g., mitoxantrone, topotecan, or SN-38) in the presence or absence of a non-toxic concentration of this compound (typically 1-5 µM).[4]
- After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a suitable method, such as the MTS or sulforhodamine B (SRB) assay.[5][6][7]
3. Data Analysis: The half-maximal inhibitory concentration (IC50) of the substrate drug is calculated for each condition. The fold-reversal of resistance is determined by dividing the IC50 of the drug in the absence of this compound by the IC50 in the presence of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of this compound.
Table 1: BCRP Inhibition and Reversal of Multidrug Resistance
| Cell Line | Substrate Drug | This compound Concentration | Fold Reversal of Resistance | Reference |
| BCRP-transfected MCF-7 | Topotecan | Not specified | >100 | [8] |
| BCRP-transfected MCF-7 | Mitoxantrone | Not specified | ~50 | [8] |
| NCI-H460/MX20 | Mitoxantrone | 5 µM | Not specified | [4] |
| NCI-H460/MX20 | SN-38 | 5 µM | Not specified | [4] |
| ABCG2 (482R-HEK293) | Mitoxantrone | 5 µmol/L | Not specified | [9] |
| ABCG2 (482R-HEK293) | Topotecan | 5 µmol/L | Not specified | [9] |
| ABCG2 (482R-HEK293) | SN-38 | 5 µmol/L | Not specified | [9] |
Table 2: IC50 Values for BCRP Inhibition
| Cell Line/System | Substrate | IC50 of this compound | Reference |
| BCRP-overexpressing cells | Not specified | ~1 µM | [10] |
| Human BCRP-transduced cells | Mitoxantrone | Significantly lower than murine Bcrp1 | [11] |
| Human BCRP-transduced cells | Chlorine e6 | Significantly lower than murine Bcrp1 | [11] |
Signaling Pathways and Mechanisms of Action
Inhibition of BCRP and Reversal of Multidrug Resistance
The primary mechanism of action for this compound in the context of cancer is the inhibition of the BCRP transporter. BCRP is an efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. By binding to and inhibiting BCRP, this compound prevents the efflux of these drugs, leading to their accumulation within the cancer cells and restoring their cytotoxic effects.
Caption: this compound inhibits the BCRP transporter, leading to increased intracellular drug levels.
Biosynthetic Pathway of this compound
This compound is synthesized in Aspergillus fumigatus through a complex pathway involving several key enzymes. The pathway begins with the condensation of L-tryptophan and L-proline to form the dipeptide brevianamide (B1173143) F. This is followed by a series of enzymatic modifications, including prenylation and oxidative cyclization, to yield this compound.
Caption: Key enzymatic steps in the biosynthesis of this compound from amino acid precursors.
Historical Significance and Future Perspectives
The journey of this compound from a mycotoxin of toxicological interest to a key pharmacological tool highlights the importance of natural product research. Its discovery as a potent and specific BCRP inhibitor in 1998 was a landmark finding that provided researchers with a much-needed tool to study the role of this transporter in multidrug resistance.
While the inherent neurotoxicity of this compound has precluded its direct clinical use, it has served as a critical lead compound in the development of less toxic and more potent BCRP inhibitors, such as Ko143.[12] The continued study of this compound and its analogs holds promise for the development of novel chemosensitizing agents that can improve the efficacy of cancer chemotherapy. Furthermore, understanding its biosynthetic pathway could open avenues for synthetic biology approaches to produce novel, less toxic derivatives with enhanced therapeutic potential.
References
- 1. This compound, Aspergillus. fumigatus [sigmaaldrich.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Liquid chromatography method for the quantitation of the breast cancer resistance protein ABCG2 inhibitor this compound and its chemical analogues in mouse plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective reversal of BCRP-mediated MDR by VEGFR-2 inhibitor ZM323881 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breast cancer resistant protein (BCRP/ABCG2) localizes to the nucleus in glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Biological Activity of Fumitremorgin C and Its Analogs: A Technical Guide to a New Generation of ABCG2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a critical obstacle in the successful chemotherapeutic treatment of cancer. A key player in this phenomenon is the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP). ABCG2 functions as an efflux pump, actively removing a wide range of anticancer drugs from malignant cells, thereby reducing their intracellular concentration and therapeutic efficacy. Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has been identified as a highly potent and specific inhibitor of ABCG2. However, its clinical development has been hampered by significant neurotoxicity. This has spurred the development of numerous FTC analogs with improved safety profiles and enhanced inhibitory activity. This technical guide provides an in-depth overview of the biological activity of this compound and its analogs, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Mechanism of Action: Potent and Selective Inhibition of ABCG2
This compound and its derivatives act as powerful inhibitors of the ABCG2 transporter.[1][2][3] Their primary mechanism involves the direct blockade of the transporter's drug efflux function. This inhibition is highly specific to ABCG2, with minimal activity against other prominent MDR transporters such as P-glycoprotein (Pgp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1][4] By inhibiting ABCG2, these compounds effectively reverse MDR, leading to an increased intracellular accumulation of chemotherapeutic agents in cancer cells.[4][5] This chemosensitization makes tumor cells that overexpress ABCG2 susceptible to drugs that were previously ineffective.[2] The fungal toxin itself is a potent inhibitor, but its neurotoxic properties prevent its use in living organisms.[1][6] Consequently, synthetic analogs have been developed to provide specific and potent BCRP inhibition without the associated toxicity.[1][3]
Quantitative Analysis of Inhibitory Potency
The potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki). These values are determined through various in vitro assays, which are detailed in the subsequent sections. The following tables summarize the available quantitative data for FTC and some of its key analogs, highlighting their potency and selectivity for ABCG2.
Table 1: ABCG2 Inhibitory Activity of this compound and Key Analogs
| Compound | Cell Line | Assay Substrate | IC50 (nM) | Reference |
| This compound | S1-M1-3.2 | Mitoxantrone | ~1000 | [4] |
| Ko143 | HEK293/ABCG2 | Pheophorbide a | <10 | [7] |
| Ko143 | - | E1S-stimulated ATPase | <10 | [7] |
| MZ29 | - | E1S-stimulated ATPase | <10 | [7] |
| AZ99 | - | E1S-stimulated ATPase | <10 | [7] |
| MZ82 | - | E1S-stimulated ATPase | 100-1000 | [7] |
Table 2: Selectivity Profile of this compound Analogs
| Compound | ABCG2 Inhibition | ABCB1 (P-gp) Inhibition | ABCC1 (MRP1) Inhibition | Reference |
| This compound | Potent | No significant inhibition | No significant inhibition | [4][5] |
| Ko143 | Highly Potent | Low activity | Low activity | [1] |
| 3S,6S,12aS analogs | Potent | No significant inhibition | No significant inhibition | [8][9] |
Structure-Activity Relationship (SAR)
The development of potent and specific ABCG2 inhibitors from the fumitremorgin scaffold has been guided by extensive structure-activity relationship studies.
-
Tetracyclic Core: The closed-ring, tetracyclic structure is essential for high-potency inhibition of ABCG2. Analogs with a ring-opened scaffold, such as Tryprostatin A, exhibit significantly reduced or no inhibitory activity.[7]
-
Stereochemistry: There is a marked stereospecificity for ABCG2 inhibition. Compounds with the 3S,6S,12aS configuration are substantially more potent (at least 18-fold) than their 3S,6R,12aS diastereoisomers.[8][9][10] This stereoselectivity is not observed for ABCB1 or ABCC1, indicating that this specific chiral arrangement confers specificity for ABCG2.[8][9][10]
-
Metabolic Stability: Early potent analogs, such as the Ko series, contained an ester linkage that rendered them metabolically unstable.[8][9] Newer analogs have been synthesized without this ester linkage to improve their chemical and metabolic stability, making them more suitable for in vivo applications.[8][9]
Caption: Key structural features determining the ABCG2 inhibitory activity of this compound analogs.
Signaling Pathways and Multidrug Resistance
The primary signaling event modulated by this compound and its analogs is the direct inhibition of the ABCG2 transporter. This action is upstream of the cellular consequences of chemotherapy. In cancer cells overexpressing ABCG2, chemotherapeutic drugs are actively effluxed, leading to sub-therapeutic intracellular concentrations and, consequently, cell survival and proliferation. By blocking ABCG2, FTC analogs restore high intracellular drug levels, allowing the drugs to engage their respective targets (e.g., DNA, microtubules), which in turn activates downstream apoptotic pathways, leading to cell death.
Furthermore, the expression of ABC transporters, including ABCG2, can be regulated by various signaling pathways. For instance, the Hedgehog (Hh) signaling pathway has been implicated in the regulation of ABCG2 expression, suggesting that targeting this pathway could be an alternative or complementary strategy to overcome MDR.[6]
Caption: Inhibition of ABCG2-mediated drug efflux by this compound analogs to restore apoptosis.
Detailed Experimental Protocols
The evaluation of this compound and its analogs involves a series of standardized in vitro assays to determine their potency, selectivity, and mechanism of action.
ABCG2 Inhibition Assay (Fluorescent Substrate Efflux)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing ABCG2.
-
Objective: To quantify the inhibitory potency (IC50) of test compounds against ABCG2.
-
Materials:
-
Cells overexpressing ABCG2 (e.g., HEK293/ABCG2, NCI-H460/MX20) and parental control cells.[11][12]
-
Fluorescent ABCG2 substrate (e.g., Hoechst 33342, pheophorbide A, BODIPY-prazosin).[12][13][14]
-
Test compounds (this compound analogs) and a positive control inhibitor (e.g., Ko143).[13]
-
96-well or 384-well plates (black wall, clear bottom for fluorescence).
-
Flow cytometer or fluorescence plate reader.
-
-
Protocol:
-
Cell Seeding: Seed the ABCG2-overexpressing and parental cells into the microplates and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO) and a positive control.[12][14]
-
Substrate Loading: Add the fluorescent ABCG2 substrate (e.g., 3 µM Hoechst 33342) to all wells and incubate for an additional 30-60 minutes at 37°C.[14]
-
Washing: Remove the loading solution and wash the cells with ice-cold PBS to stop the efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor corresponds to the level of ABCG2 inhibition. Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Chemosensitization (Cytotoxicity) Assay
This assay determines the ability of an ABCG2 inhibitor to sensitize resistant cells to a chemotherapeutic agent.
-
Objective: To measure the fold-reversal of drug resistance.
-
Materials:
-
Protocol:
-
Cell Seeding: Seed cells in 96-well plates.
-
Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the ABCG2 inhibitor.
-
Incubation: Incubate the cells for a period sufficient to allow for cytotoxic effects (e.g., 72 hours).[10]
-
Viability Assessment: Add the cell viability reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 of the chemotherapeutic agent with and without the inhibitor. The "fold reversal" is the ratio of the IC50 in the absence of the inhibitor to the IC50 in the presence of the inhibitor.
-
ATPase Activity Assay
ABCG2 utilizes the energy from ATP hydrolysis to transport substrates. This assay measures the effect of test compounds on the ATPase activity of purified ABCG2.
-
Objective: To determine if a compound is an inhibitor or a substrate of ABCG2.
-
Materials:
-
Purified, reconstituted human ABCG2 in proteoliposomes.[7]
-
ABCG2 substrate (e.g., estrone-3-sulfate) to stimulate ATPase activity.
-
Test compounds.
-
Reagents for detecting inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
-
-
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the ABCG2 proteoliposomes, a stimulating substrate, and various concentrations of the test compound.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate at 37°C for a specific time.
-
Stop Reaction: Terminate the reaction.
-
Phosphate Detection: Measure the amount of inorganic phosphate released.
-
Data Analysis: A decrease in substrate-stimulated ATPase activity indicates inhibition by the test compound.
-
Caption: A typical workflow for the identification and characterization of novel this compound-based ABCG2 inhibitors.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for overcoming multidrug resistance in cancer. The high potency and specificity of second and third-generation analogs, such as Ko143 and its derivatives, make them invaluable tools for cancer research and potential candidates for clinical development.[1][15] Future research will likely focus on further optimizing the pharmacokinetic properties and in vivo safety profiles of these inhibitors. The development of these compounds, coupled with a deeper understanding of ABCG2 regulation and function, holds the potential to significantly improve the efficacy of cancer chemotherapy and patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Multidrug Resistance in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and ABCG2 inhibitory activity of novel this compound analogs--specificity and structure activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Fumitremorgin C in Cancer Research: A Technical Guide to Overcoming Multidrug Resistance
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has garnered significant attention in oncology for its potent and selective inhibition of the ATP-binding cassette (ABC) transporter, ABCG2, also known as the breast cancer resistance protein (BCRP).[1][2][3][4] Overexpression of ABCG2 is a critical mechanism of multidrug resistance (MDR) in cancer, leading to the efflux of various chemotherapeutic agents and subsequent treatment failure.[5][6] This guide provides an in-depth review of this compound's mechanism of action, its efficacy in reversing MDR, detailed experimental protocols for its study, and its role as a pharmacological tool in cancer research.
Mechanism of Action: Selective Inhibition of ABCG2
The primary role of this compound in cancer research is its ability to act as a chemosensitizing agent.[5][7][8] It specifically targets and inhibits the function of the ABCG2 transporter, a membrane-embedded protein that acts as an efflux pump for a wide range of cytotoxic drugs.[2][6]
Key Characteristics:
-
High Selectivity: FTC demonstrates remarkable specificity for ABCG2, with little to no inhibitory effect on other major MDR transporters like P-glycoprotein (Pgp/MDR1) or the Multidrug Resistance-Associated Protein (MRP).[1][7][9] This selectivity makes it an invaluable tool for distinguishing between different MDR mechanisms in cancer cells.[7][9]
-
Reversal of Resistance: By inhibiting ABCG2, FTC prevents the efflux of anticancer drugs from the cell.[6] This leads to increased intracellular accumulation of the therapeutic agent, restoring its cytotoxicity and effectively reversing the resistance phenotype.[1][7][9] This mechanism has been demonstrated for drugs such as mitoxantrone, doxorubicin, and topotecan.[1][7]
-
Competitive Inhibition (Hypothesized): It is believed that FTC, a multi-ring, planar molecule, may compete with other structurally similar chemotherapeutic substrates for the binding site on the ABCG2 transporter, thereby blocking their expulsion from the cell.[5]
The following diagram illustrates the mechanism by which this compound reverses ABCG2-mediated multidrug resistance.
Quantitative Data: Efficacy of Resistance Reversal
FTC's ability to potentiate the effects of chemotherapeutic agents in resistant cell lines has been quantified in numerous studies. The data consistently shows a significant reduction in the concentration of drug required to achieve a cytotoxic effect in the presence of FTC.
| Cell Line | Chemotherapeutic Agent | FTC Concentration | Fold Reversal / Potentiation | Reference |
| S1M1-3.2 (Human Colon Carcinoma) | Mitoxantrone | 5 µM | 93-fold | |
| Doxorubicin | 5 µM | 26-fold | ||
| Topotecan | 5 µM | 24-fold | ||
| MCF-7/mtxR (Breast Cancer) | Mitoxantrone | N/A | 114-fold | |
| Doxorubicin | N/A | 3-fold | ||
| MCF-7/BCRP (Transfected Breast Cancer) | Mitoxantrone | 5 µM | 29.4-fold | [6] |
| Doxorubicin | 5 µM | 6.6-fold | [6] | |
| Topotecan | 5 µM | 6.5-fold | [6] | |
| HEK293 (Human Embryonic Kidney) | Mitoxantrone | 3 µM | Potentiation IC50: 0.82 nM | [1] |
Experimental Protocols
Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments used to characterize this compound's activity.
Cell Viability / Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is used to measure drug-induced cytotoxicity and the reversal of resistance by FTC.
Protocol:
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the chemotherapeutic agent, both in the absence and presence of a fixed concentration of this compound (typically 1-5 µM). Include wells with FTC alone to assess its intrinsic toxicity.
-
Incubation: Incubate the plates for a 3-day growth period.
-
Fixation: Gently remove the media and fix the cells by adding 10% cold trichloroacetic acid (TCA) for 1 hour.
-
Washing: Wash the plates extensively with water to remove the TCA.
-
Staining: Stain the fixed cells with 0.1% Sulforhodamine B (SRB) solution for 30 minutes.
-
Final Wash: Remove the SRB solution and wash the plates with 5% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base.
-
Measurement: Read the absorbance on a spectrophotometer at 540 nm.
-
Analysis: Calculate cell survival relative to untreated control wells. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) and calculate the "fold reversal" by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of FTC.
Drug Accumulation Assay
This assay directly measures the effect of FTC on the intracellular concentration of a chemotherapeutic agent.
Protocol:
-
Cell Preparation: Harvest drug-sensitive and drug-resistant cells.
-
Incubation: Incubate the cells in a medium containing a radiolabeled chemotherapeutic agent (e.g., [¹⁴C]mitoxantrone or [¹⁴C]doxorubicin) in the absence or presence of this compound (e.g., 1 µM).[9]
-
Timepoint: The incubation is typically carried out for a set period, such as 90 minutes at 37°C.[9]
-
Washing: After incubation, wash the cells thoroughly with ice-cold buffer to remove extracellular radiolabeled drug.
-
Lysis: Solubilize the washed cells with a suitable lysis buffer.[9]
-
Measurement: Measure the intracellular radioactivity using a scintillation counter.[9]
-
Analysis: Normalize the results to the protein concentration of the cell lysates. Compare the drug accumulation in resistant cells with and without FTC to the accumulation in sensitive cells. An increase in accumulation in the presence of FTC indicates inhibition of the efflux pump.
Broader Signaling Implications and Future Directions
While the primary anti-cancer application of FTC is the direct inhibition of ABCG2, some research suggests it may have broader biological effects. Studies have shown FTC can modulate signaling pathways such as RANKL-induced NF-κB and MAPK in osteoclasts and the SIRT1/NF-κB/MAPK pathway in chondrocytes.[10][11] Although these findings are outside the direct context of cancer cell cytotoxicity, they warrant consideration for potential off-target effects or polypharmacological applications.
A significant limitation of this compound for in vivo application is its neurotoxicity.[12] This has driven the development of non-toxic analogues. Ko143 is a notable example, demonstrating more potent and specific BCRP inhibition than FTC and showing efficacy in increasing the oral bioavailability of substrate drugs in animal models.[12] Such analogues represent a promising path toward clinical translation of ABCG2 inhibition.
Conclusion
This compound is a powerful and highly specific pharmacological tool for studying and overcoming ABCG2-mediated multidrug resistance in cancer. Its ability to selectively inhibit this transporter without affecting Pgp or MRP allows researchers to dissect the specific resistance mechanisms at play in various cancer models. While its intrinsic toxicity precludes direct clinical use, FTC remains a benchmark compound, and the insights gained from its study have paved the way for the development of second-generation, non-toxic inhibitors like Ko143, which hold significant promise for future cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound | axonscientific.com [axonscientific.com]
- 4. From Neosartorya fischeri, breast cancer restance protein inhibitor, film | Sigma-Aldrich [sigmaaldrich.com]
- 5. clinician.com [clinician.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | this compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
Fumitremorgin C: A Technical Guide to its Impact on Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. The breast cancer resistance protein (BCRP), also known as ABCG2, is a prominent member of this family, implicated in resistance to a wide array of anticancer drugs, including mitoxantrone, doxorubicin, and topotecan.[1][2]
Fumitremorgin C (FTC), a mycotoxin produced by Aspergillus fumigatus, has emerged as a potent and specific inhibitor of BCRP.[3][4] This technical guide provides an in-depth overview of the effects of this compound on multidrug resistance, with a focus on its mechanism of action, quantitative effects on drug sensitivity, and detailed experimental protocols for its study.
Mechanism of Action: Inhibition of ABCG2-Mediated Drug Efflux
This compound acts as a non-competitive inhibitor of the ABCG2 transporter.[5][6] By binding to the transporter, FTC allosterically modulates its function, thereby blocking the efflux of various chemotherapeutic drugs. This inhibition leads to an increased intracellular accumulation of these drugs in cancer cells overexpressing BCRP, ultimately restoring their cytotoxic efficacy.[3][7] this compound's specificity for BCRP, with little to no effect on other major MDR transporters like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), makes it a valuable tool for dissecting the specific role of BCRP in multidrug resistance.[3][4]
Caption: this compound inhibits the ABCG2 transporter, leading to increased intracellular drug levels and cell death.
Quantitative Data on this compound and its Analogs
The following tables summarize the quantitative data on the efficacy of this compound and its potent, less toxic analog, Ko143, in reversing ABCG2-mediated multidrug resistance.
Table 1: Reversal of Drug Resistance by this compound (FTC)
| Cell Line | Resistant Drug | FTC Concentration (µM) | Fold Reversal of Resistance | Reference |
| MCF-7/BCRP | Mitoxantrone | 5 | 29.4 | [8] |
| MCF-7/BCRP | Doxorubicin | 5 | 6.6 | [8] |
| MCF-7/BCRP | Topotecan | 5 | 6.5 | [8] |
| S1-M1-3.2 | Mitoxantrone | 1 | >100 | [3][4] |
| S1-M1-3.2 | Doxorubicin | 1 | ~10 | [3][4] |
Table 2: Inhibitory Potency of this compound (FTC) and Ko143 against ABCG2
| Compound | Assay | Cell Line/System | IC50 / EC90 | Reference |
| This compound | Mitoxantrone Cytotoxicity | BCRP-transfected MCF-7 | EC50 ~1-5 µM | [9] |
| Ko143 | Mitoxantrone Cytotoxicity | HEK293/ABCG2 | IC50 = 2.69 nM | [1] |
| Ko143 | ATPase Activity | Purified ABCG2 | IC50 = 9.7 nM | [2] |
| Ko143 | Mitoxantrone Resistance Reversal | BCRP-overexpressing cells | EC90 = 26 nM | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound and its effects on MDR.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a cytotoxic drug required to inhibit the growth of a cell population by 50% (IC50).
Materials:
-
BCRP-overexpressing and parental control cell lines
-
Complete cell culture medium
-
Cytotoxic drug (e.g., Mitoxantrone, Doxorubicin)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the cytotoxic drug in culture medium, both with and without a fixed, non-toxic concentration of this compound (e.g., 1-5 µM).
-
Remove the medium from the cells and add the drug-containing medium. Include wells with medium and FTC alone as controls.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves. The fold reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of FTC.[10]
Drug Accumulation and Efflux Assay (Hoechst 33342 Efflux Assay)
This assay measures the ability of cells to efflux a fluorescent substrate of ABCG2, such as Hoechst 33342. Inhibition of efflux by FTC results in increased intracellular fluorescence.
Materials:
-
BCRP-overexpressing and parental control cell lines
-
Complete cell culture medium
-
Hoechst 33342 (5 mg/mL stock solution)
-
This compound
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Harvest cells and resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot the cell suspension into tubes. To one set of tubes, add this compound to the desired final concentration and incubate for 10 minutes at 37°C.
-
Add Hoechst 33342 to all tubes to a final concentration of 5 µg/mL.
-
Incubate for 45 minutes at 37°C, protected from light.
-
To measure efflux, wash the cells with ice-cold PBS and resuspend them in pre-warmed medium with or without FTC. Incubate for another 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS and resuspend in a suitable buffer for analysis.
-
Analyze the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm).[11][12][13]
Caption: A generalized workflow for investigating the reversal of multidrug resistance by this compound.
ABCG2 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport. Inhibitors of ABCG2, like this compound, can modulate this activity.
Materials:
-
Membrane vesicles prepared from cells overexpressing ABCG2
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
ATP
-
This compound
-
Reagents for detecting inorganic phosphate (B84403) (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, membrane vesicles (5-10 µg of protein), and the desired concentration of this compound.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction by adding the colorimetric reagent for phosphate detection.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm for malachite green).
-
The amount of inorganic phosphate released is proportional to the ATPase activity. The effect of this compound is determined by comparing the activity in its presence to the basal activity.[14][15][16]
Conclusion
This compound is a powerful and specific inhibitor of the ABCG2 transporter, making it an invaluable tool for studying BCRP-mediated multidrug resistance. Its ability to reverse resistance to a range of chemotherapeutic agents highlights the potential of targeting ABCG2 to improve cancer treatment outcomes. While the in vivo application of FTC is limited by its neurotoxicity, the development of non-toxic and highly potent analogs like Ko143 offers promising avenues for clinical translation.[6] The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of ABCG2 in MDR and to develop novel strategies to overcome it.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel ABCG2 antagonists reverse topotecan-mediated chemotherapeutic resistance in ovarian carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced reversal of ABCG2‐mediated drug resistance by replacing a phenyl ring in baicalein with a meta‐carborane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound: A Chemosensitizing Agent for… | Clinician.com [clinician.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Determination of efflux activity in Enterococci by Hoechst accumulation assay and the role of zinc oxide nanoparticles in inhibition of this activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 15. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genomembrane.com [genomembrane.com]
Fumitremorgin C: A Technical Guide to Cellular Targets Beyond ABCG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumitremorgin C (FTC), a mycotoxin produced by Aspergillus fumigatus, is well-established as a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP).[1] This property has made it an invaluable tool in cancer research to study and overcome multidrug resistance. However, the bioactivity of FTC is not limited to ABCG2. Emerging evidence reveals that FTC interacts with other cellular components, modulating key signaling pathways involved in processes such as inflammation, bone metabolism, and cell cycle progression. Understanding these off-target effects is crucial for a comprehensive assessment of FTC's therapeutic potential and for the development of more specific ABCG2 inhibitors.
This technical guide provides an in-depth overview of the known cellular targets of this compound beyond ABCG2, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Identified Cellular Targets and Pathways
Beyond its well-documented role as an ABCG2 inhibitor, this compound has been shown to modulate several other signaling pathways, primarily in the context of osteoclastogenesis and chondrocyte inflammation.
Inhibition of RANKL-Induced Signaling in Osteoclasts
This compound has been demonstrated to attenuate the formation and function of osteoclasts, the primary cells responsible for bone resorption.[2][3] This effect is mediated through the suppression of signaling pathways induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2][3] The key pathways affected are:
-
NF-κB Signaling: FTC suppresses the activity of NF-κB, a critical transcription factor in osteoclast differentiation.[2][4]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is also inhibited by FTC treatment.[2][4]
-
NFATc1 Signaling: FTC inhibits the activation of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclastogenesis.[2][3][5]
The inhibitory effects of FTC on these pathways lead to the downregulation of key bone resorption factors such as c-Fos, cathepsin K, and V-ATPase-d2.[2][3]
Modulation of SIRT1/NF-κB/MAPK Pathway in Chondrocytes
In the context of osteoarthritis, this compound has been shown to alleviate inflammation and the degradation of extracellular matrix components in chondrocytes.[4][6] This protective effect is attributed to the activation of Sirtuin 1 (SIRT1), which in turn inhibits the NF-κB and MAPK signaling pathways.[6][7] The use of a SIRT1 inhibitor was shown to reverse the beneficial effects of FTC, supporting the role of SIRT1 in its mechanism of action.[4][6]
Inhibition of the AKT Pathway
A study utilizing a luciferase-based screening system identified this compound as an inhibitor of the AKT signaling pathway.[8] FTC was shown to selectively inhibit the proliferation of immortalized astrocytes that express a constitutively active form of AKT.[8]
Induction of Cell Cycle Arrest
There is evidence to suggest that this compound can induce cell cycle arrest. While the precise molecular mechanism and the specific cell cycle proteins targeted by FTC have not been fully elucidated, this represents a significant area for further investigation into its non-ABCG2-related activities.
Quantitative Data
The following table summarizes the available quantitative data for the effects of this compound on its non-ABCG2 targets. It is important to note that specific IC50 values for the direct inhibition of individual proteins in these pathways are not yet available in the literature. The data presented here are effective concentrations observed in cell-based assays.
| Target/Process | Cell Type | Effective Concentration | Observed Effect | Reference |
| Osteoclast Formation and Function | Bone Marrow Macrophages (BMMs) | 2.5 - 10 µM | Significant attenuation | [2][3] |
| NF-κB Activity | BMMs | > 2.5 µM | Significant suppression | [2] |
| NFATc1 Activity | BMMs | > 2.5 µM | Significant inhibition | [5] |
| Protein Expression of NFATc1, c-Fos, Cathepsin K, V-ATPase-d2 | BMMs | 10 µM | Suppression | [2][3] |
| SIRT1/NF-κB/MAPK Pathway | SW1353 Chondrocytes | 10 µM | Modulation (SIRT1 activation, NF-κB/MAPK inhibition) | [6] |
| AKT Pathway-dependent Cell Proliferation | Immortalized Astrocytes | Not specified | Selective inhibition | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular targets of this compound beyond ABCG2.
In Vitro Osteoclastogenesis Assay
Objective: To assess the effect of this compound on the differentiation of bone marrow macrophages (BMMs) into mature osteoclasts.
-
Isolation of BMMs: Harvest bone marrow cells from the femurs and tibias of mice.
-
Cell Culture: Culture the bone marrow cells in α-MEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 30 ng/mL of M-CSF for 3 days to generate BMMs.
-
Induction of Osteoclastogenesis: Seed BMMs in 96-well plates and culture them in the presence of 50 ng/mL RANKL and 30 ng/mL M-CSF to induce osteoclast formation.
-
FTC Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) during the differentiation process. The medium should be changed every 48 hours.
-
TRAP Staining: After 5-7 days, when mature osteoclasts have formed in the control wells, fix the cells with 2.5% glutaraldehyde. Stain for tartrate-resistant acid phosphatase (TRAP) activity using a commercially available kit.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells, which are considered mature osteoclasts.
Western Blot Analysis of Signaling Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation status of proteins in the NF-κB, MAPK, and NFATc1 signaling pathways.
-
Cell Culture and Treatment: Seed BMMs or SW1353 chondrocytes in 6-well plates. For BMMs, culture with M-CSF and RANKL. For SW1353 cells, they can be stimulated with advanced glycation end products (AGEs) to induce an inflammatory response. Treat the cells with this compound (e.g., 10 µM) for the desired duration.
-
Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-JNK, JNK, p-p38, p38, NFATc1, c-Fos, SIRT1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
NF-κB and NFATc1 Luciferase Reporter Assay
Objective: To quantitatively measure the effect of this compound on the transcriptional activity of NF-κB and NFATc1.
-
Cell Transfection: Co-transfect cells (e.g., RAW 264.7 macrophages or HEK293T cells) with a luciferase reporter plasmid containing NF-κB or NFATc1 response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound for a specified period, followed by stimulation with an appropriate inducer (e.g., RANKL for NFATc1, TNF-α or LPS for NF-κB).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound beyond ABCG2.
Experimental Workflow
Caption: A representative workflow for Western Blot analysis.
Conclusion and Future Directions
While this compound is primarily recognized for its potent inhibition of the ABCG2 transporter, a growing body of evidence demonstrates its activity against other cellular targets. The modulation of the RANKL/NF-κB/MAPK/NFATc1 axis, the SIRT1 pathway, and the AKT pathway highlights the broader biological impact of this mycotoxin.
For drug development professionals, these findings have significant implications. The off-target effects of FTC could contribute to both its therapeutic efficacy and potential toxicity. A thorough understanding of these activities is essential for the design of second-generation ABCG2 inhibitors with improved specificity.
For researchers and scientists, the non-ABCG2 targets of FTC present new avenues of investigation. Future research should focus on:
-
Identifying Direct Binding Partners: Utilizing techniques such as affinity chromatography coupled with mass spectrometry or cellular thermal shift assays (CETSA) to identify the direct molecular targets of FTC within these signaling pathways.
-
Determining Quantitative Binding Affinities: Measuring the IC50 or Kd values of FTC for its direct off-targets to understand the potency of these interactions.
-
Elucidating the Mechanism of Cell Cycle Arrest: Investigating the specific effects of FTC on cyclins, cyclin-dependent kinases (CDKs), and other cell cycle checkpoint proteins.
By continuing to explore the cellular targets of this compound beyond ABCG2, the scientific community can gain a more complete understanding of its pharmacological profile, paving the way for more informed applications in research and medicine.
References
- 1. toku-e.com [toku-e.com]
- 2. Frontiers | this compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways [frontiersin.org]
- 3. This compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates advanced glycation end products (AGE)-induced chondrocyte inflammation and collagen II and aggrecan degradation through sirtuin-1 (SIRT1)/nuclear factor (NF)-κB/ mitogen-activated protein kinase (MAPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of a luciferase assay-based screening system: this compound selectively inhibits cellular proliferation of immortalized astrocytes expressing an active form of AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Fumitremorgin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fumitremorgin C (FTC) is a mycotoxin produced by various species of Aspergillus and Penicillium fungi.[1][2] It is a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter G2, more commonly known as the breast cancer resistance protein (BCRP/ABCG2).[3][4] This property makes FTC a valuable pharmacological tool for studying BCRP function and a potential lead compound for the development of agents to overcome multidrug resistance (MDR) in cancer chemotherapy. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, chemical properties, and effects on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Chemical and Physical Properties
This compound is an indolyldiketopiperazinyl mycotoxin.[5] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 118974-02-0 | [1][4] |
| Molecular Formula | C22H25N3O3 | [2][4] |
| Molecular Weight | 379.5 g/mol | [2][4] |
| Appearance | White to light brown powder/Tan Lyophilisate | [1][6] |
| Purity | ≥95% (HPLC) or >98% (HPLC) | [5][6] |
| Solubility | Soluble in DMSO, methanol, acetone, DMF, or chloroform. Poor water solubility. | [1][4] |
| Melting Point | 259.5 - 260.5 °C | [2] |
| Storage | Store at -20°C. Stock solutions are stable for up to 3 months at -20°C. | [4] |
Mechanism of Action: BCRP/ABCG2 Inhibition
The primary pharmacological action of this compound is the potent and specific inhibition of the BCRP/ABCG2 multidrug transporter.[4][6] BCRP is a half-transporter member of the ABC superfamily that plays a crucial role in cellular detoxification by effluxing a wide range of xenobiotics and endogenous compounds.[7][8] In cancer cells, overexpression of BCRP is a major mechanism of multidrug resistance, leading to the failure of chemotherapy.[3][7]
FTC reverses BCRP-mediated multidrug resistance by inhibiting the transporter's efflux function.[9][10] This leads to an increased intracellular accumulation of chemotherapeutic drugs that are BCRP substrates.[3][9] The proposed mechanism involves FTC competing with these substrates for binding to the transporter.[9] Importantly, this compound does not significantly affect the activity of other major MDR transporters like P-glycoprotein (P-gp/MDR1) or multidrug resistance-associated protein 1 (MRP1).[3][5]
The interaction of FTC with BCRP inhibits the ATPase activity of the transporter.[5] However, it does not compete with ATP for its binding site.[5]
Quantitative Data on BCRP Inhibition
The inhibitory potency of this compound against BCRP has been quantified in various studies. The following tables summarize key quantitative data.
Table 1: IC50 and EC90 Values of this compound
| Parameter | Cell Line/System | Substrate | Value | Reference |
| IC50 | Human BCRP-transduced MDCKII | Mitoxantrone | Significantly lower than for murine Bcrp1 | [11] |
| IC50 | Human BCRP-transduced MDCKII | Chlorine e6 | Significantly lower than for murine Bcrp1 | [11] |
| IC50 | HEK293-derived inside-out membrane vesicles | [3H]-Estrone 3-sulfate | 0.196 ± 0.0313 µM | [12] |
| EC90 | Human BCRP-transduced cells | Mitoxantrone | Significantly lower than for murine Bcrp1 | [11] |
| EC90 | Human BCRP-transduced cells | Topotecan | Significantly lower than for murine Bcrp1 | [11] |
Table 2: Reversal of Drug Resistance by this compound
| Cell Line | Resistant to | Fold Reversal by FTC | Reference |
| MCF-7/mtxR | Mitoxantrone | 114-fold | [3] |
| MCF-7/mtxR | Doxorubicin | 3-fold | [3] |
| S1M1-3.2 | Mitoxantrone | 93-fold (at 5 µM FTC) | [3] |
| S1M1-3.2 | Doxorubicin | 26-fold (at 5 µM FTC) | [3] |
| S1M1-3.2 | Topotecan | 24-fold (at 5 µM FTC) | [3] |
| Vector-transfected MCF-7 | Mitoxantrone and Topotecan | 2.5–5.6 fold | [3] |
Effects on Cellular Signaling Pathways
Beyond its direct interaction with BCRP, this compound has been shown to modulate several intracellular signaling pathways.
RANKL-Induced Signaling in Osteoclasts
This compound can attenuate the formation and function of osteoclasts by suppressing signaling pathways induced by the receptor activator of nuclear factor-κB ligand (RANKL).[13] This includes the inhibition of the activation of NFATc1, a master transcriptional regulator of osteoclastogenesis.[13] While it shows a tendency to attenuate IκB-α degradation, the effect is not significant, suggesting its inhibitory effects on NF-κB activity may be independent of IκB-α degradation.[13]
SIRT1/NF-κB/MAPK Pathway in Chondrocytes
In the context of osteoarthritis, this compound has been shown to alleviate inflammation and the degradation of collagen II and aggrecan in chondrocytes induced by advanced glycation end products (AGEs).[14] It achieves this by modulating the SIRT1/NF-κB/MAPK signaling pathway.[14] FTC activates SIRT1, which in turn inhibits the NF-κB and MAPK (p38 and JNK) signaling pathways.[15]
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. This compound | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. toku-e.com [toku-e.com]
- 5. This compound, Aspergillus. fumigatus [sigmaaldrich.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound: A Chemosensitizing Agent for… | Clinician.com [clinician.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BCRP Inhibition | Evotec [evotec.com]
- 13. Frontiers | this compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound alleviates advanced glycation end products (AGE)-induced chondrocyte inflammation and collagen II and aggrecan degradation through sirtuin-1 (SIRT1)/nuclear factor (NF)-κB/ mitogen-activated protein kinase (MAPK) - PMC [pmc.ncbi.nlm.nih.gov]
Fumitremorgin C: A Potent Inhibitor of Osteoclastogenesis and Bone Resorption
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of Fumitremorgin C (Fum) on osteoclast formation and function. Excessive bone resorption by osteoclasts is a primary driver of osteolytic bone diseases, including osteoporosis.[1][2][3] The findings summarized herein demonstrate that this compound, a mycotoxin derived from Aspergillus fumigatus, significantly curtails osteoclast differentiation and activity by modulating key signaling pathways, positioning it as a potential therapeutic agent for managing bone loss.[1][2][3]
Quantitative Impact of this compound on Osteoclast Formation and Function
This compound exhibits a dose-dependent inhibitory effect on the formation of mature, multinucleated osteoclasts from bone marrow macrophages (BMMs) stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][2][4] This inhibition is achieved without inducing cytotoxicity at effective concentrations.[1][2]
Table 1: Effect of this compound on RANKL-Induced Osteoclast Formation
| This compound Concentration (µM) | Number of TRAP-Positive Multinucleated Osteoclasts (relative to control) |
| 0 (Control) | 100% |
| 2.5 | Significantly Reduced |
| 5.0 | Significantly Reduced |
| 10.0 | Significantly Reduced |
TRAP: Tartrate-resistant acid phosphatase, a key marker for osteoclasts. (Data synthesized from figures in cited literature)[1][5]
The inhibitory action of this compound is most pronounced during the middle stages of osteoclastogenesis (days 2-4 of differentiation).[1][5]
Furthermore, this compound directly impairs the bone-resorbing function of mature osteoclasts.
Table 2: Effect of this compound on Osteoclast Bone Resorption
| This compound Concentration (µM) | Resorption Pit Area (% of control) |
| 0 (Control) | 100% |
| 2.5 | Significantly Reduced |
| 5.0 | Significantly Reduced |
| 10.0 | Significantly Reduced |
(Data synthesized from figures in cited literature)[4]
Molecular Mechanism: Inhibition of Key Signaling Pathways
This compound exerts its inhibitory effects by suppressing critical signaling cascades initiated by the binding of RANKL to its receptor, RANK. This leads to a downstream reduction in the expression of essential transcription factors and osteoclast-specific enzymes.[1][2][3]
Suppression of Master Transcription Factors
The master regulator of osteoclast differentiation, Nuclear Factor of Activated T-cells 1 (NFATc1), is significantly downregulated by this compound.[1][2] This is, in part, due to the suppression of c-Fos, a key component of the AP-1 transcription factor complex that acts as an upstream activator of NFATc1.[1][2][6]
Inhibition of NF-κB and MAPK Signaling
This compound has been shown to suppress the activity of Nuclear Factor-κB (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathway, both of which are crucial for osteoclastogenesis.[1][2][3] The interaction of RANKL with RANK typically leads to the recruitment of TRAF6, which in turn activates both the NF-κB and MAPK pathways.[7][8] this compound interferes with this activation cascade.
Table 3: Effect of this compound (10 µM) on Key Osteoclastogenic Protein Expression
| Protein | Function | Relative Expression Level (vs. Control) |
| c-Fos | Transcription factor, upstream of NFATc1 | Suppressed |
| NFATc1 | Master transcription factor for osteoclastogenesis | Suppressed |
| Cathepsin K | Key enzyme for bone matrix degradation | Suppressed |
| V-ATPase-d2 | Proton pump for bone acidification | Suppressed |
(Data synthesized from text and figures in cited literature)[1][2]
The proposed signaling pathway is visualized below:
Caption: this compound inhibits RANKL-induced signaling pathways.
Experimental Protocols
The following methodologies are standard for investigating the effects of compounds on osteoclast formation and function.
Osteoclast Differentiation Assay
-
Cell Source: Bone marrow cells are harvested from the femurs and tibias of mice.
-
Culture: Cells are cultured in alpha-MEM supplemented with 10% fetal bovine serum, antibiotics, and 30 ng/mL of M-CSF to generate bone marrow-derived macrophages (BMMs).
-
Differentiation: BMMs are seeded in multi-well plates and stimulated with 50-100 ng/mL of RANKL and 30 ng/mL of M-CSF in the presence of varying concentrations of this compound (0-10 µM).
-
Staining: After 4-5 days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP).
-
Quantification: TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts.
Bone Resorption (Pit) Assay
-
Plate Preparation: BMMs are seeded onto hydroxyapatite-coated plates.
-
Differentiation: Cells are induced to differentiate into mature osteoclasts with M-CSF and RANKL as described above, in the presence of this compound.
-
Cell Removal: After 7 days, cells are removed from the plates using a sodium hypochlorite (B82951) solution.
-
Visualization: The resorption pits created by the osteoclasts are visualized and imaged using a microscope.
-
Analysis: The total area of resorption pits is quantified using image analysis software (e.g., ImageJ).
Western Blot Analysis
-
Cell Lysis: BMMs are treated with RANKL and this compound for specified time periods. Cells are then lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NFATc1, c-Fos, Cathepsin K, p-p38, p-JNK) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The general experimental workflow is depicted below:
Caption: General workflow for studying this compound's osteoclast effects.
Conclusion and Future Directions
This compound effectively attenuates osteoclast formation and function by inhibiting the RANKL-induced NF-κB and MAPK signaling pathways, leading to the downregulation of the master transcription factor NFATc1.[1][2] These findings highlight this compound as a promising candidate for the development of novel therapeutics for bone diseases characterized by excessive osteoclast activity.[1][2][3] Further investigation, including in vivo studies in animal models of osteoporosis, is warranted to fully elucidate its therapeutic potential.[6][9] While this compound is also known as a potent inhibitor of the ABCG2 transporter, its effects on osteoclasts appear to be mediated through the canonical RANKL signaling pathway.[1][10]
References
- 1. This compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways [frontiersin.org]
- 3. This compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amorphigenin inhibits Osteoclast differentiation by suppressing c-Fos and nuclear factor of activated T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Toxicological Profile of Fumitremorgin C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumitremorgin C (FTC) is a mycotoxin produced by several species of fungi, most notably Aspergillus fumigatus.[1] It is an indole (B1671886) alkaloid that has garnered significant interest in the scientific community primarily for its potent and specific inhibition of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP).[1][2] This property makes it a valuable tool in cancer research for overcoming multidrug resistance. However, the clinical development of this compound has been impeded by its significant neurotoxicity.[3][4] This guide provides a comprehensive overview of the toxicological profile of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to aid researchers in their understanding and future investigations.
Core Toxicological Data
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Cell Line/System | Value | Remarks | Reference(s) |
| IC50 (ABCG2 Inhibition) | Human ABCG2 R482 mutant (HEK293 cells) | 5.42 nM | Potentiation of mitoxantrone (B413) cytotoxicity. | [5] |
| Human BCRP (MDCKII cells) | Significantly lower than murine Bcrp1 | Human transporter is more sensitive to FTC inhibition. | [6] | |
| Murine Bcrp1 (MEF3.8 cells) | Higher than human BCRP | [6] | ||
| EC90 (Reversal of Bcrp1-mediated drug resistance) | MEF3.8/Bcrp1 clone A2 cells | Mitoxantrone: Not specifiedTopotecan: Not specified | Ko143, an FTC analogue, was more potent. | [7] |
| EC50 (ABCG2 Inhibition) | Not specified | ~1-5 µM | Characterized as a low effective concentration. | [3] |
| Concentration for attenuating osteoclast formation | Bone marrow macrophages (BMMs) | 2.5 - 10 µM | Significantly attenuates osteoclast formation and function. | [2] |
Note: IC50 and EC50/EC90 values can vary significantly based on the cell line, substrate used, and specific experimental conditions.
Primary Mechanism of Toxicity: ABCG2/BCRP Inhibition
The most well-characterized toxicological effect of this compound is its potent and specific inhibition of the ABCG2 (BCRP) transporter.[2] ABCG2 is a key protein in multidrug resistance in cancer cells and plays a protective role in various tissues by effluxing xenobiotics.[3]
Experimental Protocol: ABCG2 Inhibition Assay (Hoechst 33342 Accumulation Assay)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Hoechst 33342 by ABCG2-expressing cells.[8][9]
Materials:
-
ABCG2-overexpressing cells (e.g., MDCK-II/ABCG2) and parental control cells.[9]
-
Hoechst 33342 dye.[8]
-
This compound or other test compounds.
-
Positive control inhibitor (e.g., Ko143).[8]
-
Cell culture medium.
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed ABCG2-overexpressing and parental cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or the test compound for a specified period (e.g., 30-60 minutes) at 37°C.[9]
-
Substrate Addition: Add Hoechst 33342 to a final concentration of 0.5-5 µM to all wells.[7][8]
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.[7][8]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (excitation ~350 nm, emission ~460 nm) or by flow cytometry.[7]
-
Data Analysis: Increased fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux. Calculate the IC50 value by plotting the fluorescence intensity against the logarithm of the compound concentration.
Neurotoxicity
The primary limiting factor for the clinical application of this compound is its neurotoxicity.[3][4] Administration in animal models has been shown to induce tremors and convulsions.[4]
Experimental Protocol: Assessment of Neurotoxicity in Mice
While a specific, standardized protocol for this compound is not detailed in the provided search results, a general approach for assessing neurotoxicity in mice can be outlined based on common practices.[10][11][12][13]
Animals:
-
Male or female mice (e.g., C57BL/6).[11]
Administration:
-
This compound can be administered via intraperitoneal (i.p.) or oral (p.o.) routes.[14][15][16][17][18] The vehicle (e.g., DMSO, corn oil) should be carefully selected.[19]
Behavioral Assessments:
-
Observational Battery: Systematically observe mice for signs of neurotoxicity, including tremors, convulsions, changes in posture and gait, and altered levels of activity.
-
Motor Function Tests:
-
Rotarod Test: To assess motor coordination and balance.
-
Grip Strength Test: To measure muscle strength.
-
-
Cognitive Function Tests (if applicable):
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-maze or T-maze: To assess working memory.
-
Histopathological Analysis:
-
Following the behavioral assessments, animals are euthanized, and brain tissue is collected.
-
Histopathological examination of brain sections can reveal neuronal damage, inflammation, or other abnormalities.
Effects on Other Signaling Pathways
Recent studies have revealed that this compound can modulate other signaling pathways beyond its well-known effect on ABCG2.
Inhibition of RANKL-Induced Osteoclastogenesis
This compound has been shown to attenuate osteoclast formation and function by suppressing signaling pathways induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2][20] This suggests a potential therapeutic role in bone-related diseases.
Experimental Protocol: Western Blot for RANKL-Induced Protein Expression
This protocol is used to assess the effect of this compound on the expression of key proteins involved in osteoclastogenesis.[20][21][22][23]
Materials:
-
Bone marrow-derived macrophages (BMMs).[20]
-
Recombinant RANKL.[20]
-
This compound.
-
Lysis buffer, primary and secondary antibodies for target proteins (e.g., NFATc1, c-Fos, Cathepsin K).
-
Western blot equipment and reagents.
Procedure:
-
Cell Culture and Treatment: Culture BMMs and differentiate them into osteoclasts using M-CSF and RANKL. Treat the cells with various concentrations of this compound.[20]
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against the target proteins.
-
Detection: Use a corresponding secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Modulation of NF-κB and MAPK Signaling Pathways
This compound has been observed to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in various contexts.[5][20] These pathways are crucial in inflammation, cell survival, and proliferation.
Experimental Protocol: Western Blot for Phosphorylated Proteins in NF-κB and MAPK Pathways
This protocol assesses the effect of this compound on the phosphorylation (activation) of key proteins in the NF-κB and MAPK pathways.[24][25][26][27]
Materials:
-
Relevant cell line (e.g., chondrocytes, macrophages).[5][20]
-
Stimulus to activate the pathways (e.g., AGEs, RANKL).[5][20]
-
This compound.
-
Lysis buffer with phosphatase inhibitors.
-
Primary antibodies for phosphorylated and total proteins (e.g., p-p65, p65, p-JNK, JNK, p-p38, p38).
-
Western blot equipment and reagents.
Procedure:
-
Cell Culture and Treatment: Culture the cells and pre-treat with this compound before stimulating with the appropriate agonist.[5]
-
Protein Extraction: Lyse the cells using a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Western Blotting: Perform SDS-PAGE and Western blotting as described previously.
-
Antibody Incubation: Probe the membranes with antibodies specific to the phosphorylated forms of the target proteins. Subsequently, strip the membranes and re-probe with antibodies for the total forms of the proteins to ensure equal loading.[25]
-
Analysis: Quantify the band intensities of the phosphorylated proteins and normalize them to the total protein levels.
Cytotoxicity Assessment
Determining the cytotoxic potential of this compound is essential for in vitro studies to distinguish between specific inhibitory effects and general toxicity.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][3][4][6][19]
Materials:
-
Adherent cell line of interest.
-
This compound.
-
Trichloroacetic acid (TCA), 10% (w/v).[1]
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.[1]
-
Tris base solution, 10 mM.[1]
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[1]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.[1]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of living cells. Calculate the percentage of cell viability relative to an untreated control.
Conclusion
This compound is a potent mycotoxin with a complex toxicological profile. Its primary and most studied effect is the specific inhibition of the ABCG2 transporter, making it an invaluable research tool for overcoming multidrug resistance. However, its significant neurotoxicity remains a major hurdle for any potential therapeutic applications. Furthermore, emerging evidence indicates that this compound can modulate other critical signaling pathways, including RANKL, NF-κB, and MAPK, highlighting the need for further investigation into its broader cellular effects. This guide provides a foundational understanding of the toxicology of this compound, offering quantitative data, detailed experimental protocols, and visual representations of its mechanisms to support ongoing and future research in this area. A thorough understanding of its toxicological properties is paramount for its safe and effective use in a research setting and for the exploration of less toxic, yet equally potent, analogues.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. This compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A High-Content Assay Strategy for the Identification and Profiling of ABCG2 Modulators in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 11. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New insights in animal models of neurotoxicity-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease | MDPI [mdpi.com]
- 14. A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral versus intraperitoneal administration of irinotecan in the treatment of human neuroblastoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acute and Sub-Chronic Intraperitoneal Toxicity Studies of the Elsholtzia ciliata Herbal Extract in Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. zellx.de [zellx.de]
- 20. This compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Fumitremorgin C in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumitremorgin C (FTC) is a mycotoxin derived from Aspergillus fumigatus that has garnered significant interest in cancer research.[1][2] It functions as a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter protein ABCG2, also known as the breast cancer resistance protein (BCRP).[3][4][5][6] Overexpression of ABCG2 in cancer cells is a key mechanism of multidrug resistance (MDR), leading to the efflux of various chemotherapeutic agents and reduced treatment efficacy.[7] FTC has been demonstrated to reverse this resistance, thereby re-sensitizing cancer cells to drugs such as mitoxantrone, doxorubicin, and topotecan.[8][9][10] This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments to investigate and overcome ABCG2-mediated multidrug resistance.
Mechanism of Action
This compound specifically targets the ABCG2 transporter, a membrane protein that actively pumps a wide range of substrates, including many anticancer drugs, out of the cell in an ATP-dependent manner.[7][11] By inhibiting the function of ABCG2, FTC prevents the efflux of these drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity in resistant cells.[2][9][10][11] Notably, FTC does not affect the activity of other prominent MDR-associated transporters like P-glycoprotein (Pgp) or the multidrug resistance protein (MRP), making it a valuable tool for studying ABCG2-specific resistance mechanisms.[8][9][10]
In addition to its role in reversing MDR, other studies have suggested that this compound may also influence other cellular signaling pathways, including RANKL-induced osteoclastogenesis via NF-κB and MAPK pathways, and may play a role in mitigating inflammation through the SIRT1/NF-κB/MAPK pathway.[1][12]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the effectiveness of this compound in reversing multidrug resistance in various cancer cell lines.
Table 1: Reversal of Drug Resistance by this compound in Different Cell Lines
| Cell Line | Drug | This compound Concentration (µM) | Fold Reversal of Resistance | Reference |
| S1-M1-3.2 (Human Colon Carcinoma) | Mitoxantrone | 5 | 93 | [8] |
| S1-M1-3.2 (Human Colon Carcinoma) | Doxorubicin | 5 | 26 | [8] |
| S1-M1-3.2 (Human Colon Carcinoma) | Topotecan | 5 | 24 | [8] |
| MCF-7/mtxR (Mitoxantrone-Resistant Breast Cancer) | Mitoxantrone | Not Specified | 114 | [8] |
| MCF-7/mtxR (Mitoxantrone-Resistant Breast Cancer) | Doxorubicin | Not Specified | 3 | [8] |
| MCF-7 (Vector-Transfected) | Mitoxantrone | Not Specified | 2.5 - 5.6 | [8] |
| MCF-7 (Vector-Transfected) | Topotecan | Not Specified | 2.5 - 5.6 | [8] |
Table 2: General Working Concentrations and Conditions
| Parameter | Value | Reference |
| Suggested Concentration for Inhibition | 1 - 5 µM | [4][13] |
| Concentration Range for Cell-Based Assays | 0.1 - 80 µM | [8][3] |
| Incubation Time for Cytotoxicity Assays | 3 days | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.79 mg of this compound (Molecular Weight: 379.45 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[4][13] For longer-term storage, it is recommended to store desiccated at 2-8°C, where the product is stable for 2 years.[2]
Protocol 2: In Vitro Chemosensitivity Assay (Cytotoxicity Assay)
Objective: To determine the ability of this compound to reverse multidrug resistance to a specific chemotherapeutic agent in a cancer cell line. The Sulforhodamine B (SRB) assay is a common method for this purpose.[8]
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Chemotherapeutic agent of interest
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base
Procedure:
-
Cell Seeding: Seed the drug-sensitive and drug-resistant cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in complete cell culture medium.
-
Prepare a fixed concentration of this compound (e.g., 5 µM) in complete cell culture medium.
-
Treat the cells with the chemotherapeutic agent alone, this compound alone, or a combination of both. Include untreated cells as a control.
-
-
Incubation: Incubate the plates for a period of 3 days.[8]
-
Cell Fixation: After incubation, gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Staining:
-
Wash the plates several times with water to remove the TCA.
-
Add 0.1% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Destaining and Solubilization:
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add 10 mM Tris base to each well to solubilize the protein-bound dye.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell survival relative to untreated controls.
-
Determine the IC50 (concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent in the presence and absence of this compound.
-
The fold reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with this compound.
-
Protocol 3: Drug Accumulation Assay
Objective: To assess the effect of this compound on the intracellular accumulation of a fluorescent chemotherapeutic agent (e.g., doxorubicin) or a radiolabeled drug.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Fluorescent or radiolabeled chemotherapeutic agent
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorometer or scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to grow to 80-90% confluency.
-
Pre-treatment: Pre-incubate the cells with or without this compound (e.g., 5 µM) in serum-free medium for 1-2 hours.
-
Drug Incubation: Add the fluorescent or radiolabeled chemotherapeutic agent to the medium and incubate for a defined period (e.g., 90 minutes).[10]
-
Washing: Aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
For fluorescent drugs, measure the fluorescence of the cell lysate using a fluorometer.
-
For radiolabeled drugs, measure the radioactivity of the cell lysate using a scintillation counter.
-
-
Data Normalization: Normalize the fluorescence or radioactivity to the total protein concentration of the cell lysate.
-
Data Analysis: Compare the intracellular drug accumulation in cells treated with the chemotherapeutic agent alone versus those co-treated with this compound.
Visualizations
Caption: Mechanism of this compound in reversing ABCG2-mediated drug resistance.
Caption: Workflow for a chemosensitivity assay using this compound.
References
- 1. Frontiers | this compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways [frontiersin.org]
- 2. From Neosartorya fischeri, breast cancer restance protein inhibitor, film | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound from Aspergillus. fumigatus, ≥95% (HPLC), lyophilized, BCRP/ABCG2 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 118974-02-0 | Benchchem [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. clinician.com [clinician.com]
- 12. tandfonline.com [tandfonline.com]
- 13. merckmillipore.com [merckmillipore.com]
Recommended working concentration of Fumitremorgin C for in vitro assays.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fumitremorgin C (FTC) is a mycotoxin that has been identified as a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP).[1][2][3][4][5] ABCG2 is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[2][6][7][8] FTC reverses this resistance, making it a valuable tool for in vitro research to study ABCG2 function and to sensitize resistant cancer cells to treatment.[3][9][10] Unlike other MDR inhibitors, FTC shows high specificity for ABCG2 and does not significantly affect other transporters like P-glycoprotein (Pgp) or the multidrug resistance-associated protein (MRP).[9][10][11]
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
| Property | Data |
| Molecular Formula | C₂₂H₂₅N₃O₃ |
| Molecular Weight | 379.45 g/mol [1] |
| Appearance | Solid[1] |
| Solubility | DMSO: ≥10 mg/mL (≥26.35 mM)[1][9]; Ethanol: 5 mg/mL[1] |
| Storage of Solid | 2-8°C[1] |
| Storage of Stock Sol. | Aliquot and store at -20°C for up to 3 months[1] |
Recommended Working Concentrations
The optimal working concentration of this compound can vary depending on the cell line, the specific assay, and the substrate used. The following table summarizes recommended concentrations from various studies. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Assay Type | Cell Line Examples | Recommended Concentration Range | Notes |
| ABCG2 Inhibition / Chemosensitization | MCF-7, S1-M1-3.2, HEK293 | 1 - 10 µM | A common starting point is 5 µM.[9] Concentrations in this range have been shown to effectively reverse resistance to drugs like mitoxantrone, doxorubicin, and topotecan.[9][11] A broader range of 0.1 to 80 µM can be used for detailed dose-response studies.[9][11] |
| Drug Efflux/Accumulation Assays | ABCG2-overexpressing cells | 5 - 10 µM | Effective for increasing the intracellular accumulation of ABCG2 substrates. |
| ATPase Activity Assays | Purified ABCG2 | 1 - 5 µM | Concentrations in this range have been shown to inhibit the ATPase activity of ABCG2. |
| Control (non-ABCG2 expressing cells) | Parental/sensitive cells | 1 - 10 µM | It is crucial to include a control cell line that does not overexpress ABCG2 to confirm the specificity of FTC's effect. FTC should not significantly potentiate cytotoxicity in these cells.[9][11] |
Experimental Protocols
Protocol 1: In Vitro Chemosensitization Assay using Sulforhodamine B (SRB)
This protocol determines the ability of this compound to sensitize ABCG2-overexpressing cancer cells to a chemotherapeutic agent.
Materials:
-
ABCG2-overexpressing and parental control cell lines
-
Complete cell culture medium
-
This compound (FTC)
-
Chemotherapeutic agent (e.g., Mitoxantrone, Doxorubicin)
-
96-well plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Plate reader (540 nm)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Prepare solutions of the chemotherapeutic agent with a fixed concentration of this compound (e.g., 5 µM).
-
Include wells with this compound alone to assess its intrinsic cytotoxicity.[9][11]
-
Include untreated cells as a control.
-
-
Incubation: Add the drug solutions to the cells and incubate for 72 hours.[9][11]
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[9][11]
-
Washing: Wash the plates five times with water and allow them to air dry.[9]
-
Staining: Add 50 µL of 0.1% SRB solution to each well and stain for 30 minutes at room temperature.[9]
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.[9]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]
-
Measurement: Read the absorbance at 540 nm using a microplate reader.[9]
-
Data Analysis: Calculate the IC₅₀ values (concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without this compound. The fold-reversal of resistance is calculated by dividing the IC₅₀ of the drug alone by the IC₅₀ of the drug in the presence of FTC.
Protocol 2: Hoechst 33342 Efflux Assay
This assay measures the ability of this compound to inhibit the efflux of the fluorescent substrate Hoechst 33342 from ABCG2-overexpressing cells.
Materials:
-
ABCG2-overexpressing and parental control cell lines
-
Cell culture medium (e.g., DMEM or RPMI) without phenol (B47542) red
-
This compound (FTC)
-
Hoechst 33342
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.
-
Pre-incubation with Inhibitor: Wash the cells with pre-warmed medium and then incubate with medium containing this compound (e.g., 10 µM) or vehicle control for 30-60 minutes at 37°C.
-
Substrate Loading: Add Hoechst 33342 to a final concentration of 5 µM to all wells and incubate for 30 minutes at 37°C.
-
Efflux Phase:
-
Remove the loading solution and wash the cells twice with ice-cold medium.
-
Add pre-warmed medium with or without this compound and incubate at 37°C.
-
-
Fluorescence Measurement:
-
Plate Reader: Measure the intracellular fluorescence at various time points (e.g., 0, 30, 60, 90 minutes) using an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.
-
Flow Cytometer: At the end of the efflux period, detach the cells and analyze the intracellular fluorescence by flow cytometry.
-
-
Data Analysis: Compare the fluorescence intensity in cells treated with this compound to the vehicle-treated cells. An increase in fluorescence in the presence of FTC indicates inhibition of Hoechst 33342 efflux by ABCG2.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is the direct inhibition of the ABCG2 transporter. In cancer cells overexpressing ABCG2, chemotherapeutic drugs are actively pumped out of the cell, leading to reduced intracellular drug concentrations and subsequent multidrug resistance. FTC binds to the ABCG2 transporter, inhibiting its ATPase activity and conformational changes required for substrate efflux. This leads to the intracellular accumulation of the anticancer drug, restoring its cytotoxic effect.
References
- 1. This compound from Aspergillus. fumigatus, ≥95% (HPLC), lyophilized, BCRP/ABCG2 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography method for the quantitation of the breast cancer resistance protein ABCG2 inhibitor this compound and its chemical analogues in mouse plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ABCG2 Inhibition Using Fumitremorgin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Fumitremorgin C (FTC), a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as Breast Cancer Resistance Protein (BCRP). ABCG2 is a key protein in multidrug resistance (MDR) in cancer and plays a significant role in the disposition of various drugs and xenobiotics.[1][2][3] Understanding and utilizing inhibitors like FTC is crucial for overcoming MDR and for studying the physiological functions of ABCG2.
Introduction to this compound
This compound is a mycotoxin that has been identified as a highly specific inhibitor of ABCG2.[3][4] It effectively reverses ABCG2-mediated resistance to various anticancer drugs such as mitoxantrone, topotecan, and doxorubicin (B1662922) by blocking the efflux of these substrates from cancer cells.[5][6] Unlike other broad-spectrum ABC transporter inhibitors, FTC shows high selectivity for ABCG2 over other transporters like P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[5] However, its in vivo application is limited due to potential neurotoxicity.[1][3] Nevertheless, it remains an invaluable tool for in vitro research to probe the function and impact of the ABCG2 transporter.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the effectiveness of this compound in various experimental settings.
Table 1: Reversal of Drug Resistance by this compound
| Cell Line | Resistant Drug | Fold Reversal of Resistance with FTC | Reference |
| MCF-7/mtxR | Mitoxantrone | 114-fold | [5] |
| MCF-7/mtxR | Doxorubicin | 3-fold | [5] |
| S1M1-3.2 | Mitoxantrone | 93-fold (at 5 µM FTC) | [5] |
| S1M1-3.2 | Doxorubicin | 26-fold (at 5 µM FTC) | [5] |
| S1M1-3.2 | Topotecan | 24-fold (at 5 µM FTC) | [5] |
| Vector-transfected MCF-7 | Mitoxantrone | 2.5 - 5.6-fold | [5][6] |
| Vector-transfected MCF-7 | Topotecan | 2.5 - 5.6-fold | [5][6] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay Type | Cell Line/System | Substrate | FTC Concentration | Effect | Reference |
| Substrate Accumulation | MDCKII-ABCG2 | Olomoucine II | 5 µM | Specific inhibition of ABCG2-mediated transport | [7] |
| Substrate Accumulation | A549 | Hoechst 33342 | Potent inhibition | [8] | |
| Substrate Accumulation | Parental K562 | Hoechst 33342 | 1 µM | Inhibited native ABCG2-mediated transport | [9] |
| Substrate Efflux | HEK-293 cells transfected with ABCG2 | Pheophorbide a | 10 µM | Inhibition of PhA efflux | [10] |
| Cytotoxicity | BCRP-overexpressing cells | Topotecan | Not specified | Reduces IC50 | [5][6] |
| Functional Assay | NCI-H460/MX20 | Pheophorbide a | 10 µM | Increased cell accumulation of PhA by 5.6 times | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution of FTC (Molecular Weight: 379.45 g/mol ), dissolve 3.8 mg of FTC in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming or sonication may be required.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.[5][6]
Protocol 1: ABCG2 Functional Assay using Pheophorbide A (PhA) Efflux
This assay measures the function of ABCG2 by quantifying the efflux of the fluorescent substrate Pheophorbide A.[10][12] Inhibition of ABCG2 by FTC leads to increased intracellular accumulation of PhA.
Materials:
-
Cells expressing ABCG2 (e.g., HEK-293/ABCG2, NCI-H460/MX20) and parental control cells.
-
Pheophorbide A (PhA)
-
This compound (FTC)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.[13]
-
Prepare working solutions of PhA and FTC in cell culture medium. A final concentration of 1 µM PhA and 10 µM FTC is commonly used.[10][13]
-
Wash the cells once with PBS.
-
Add the medium containing PhA with or without FTC to the respective wells. Include a vehicle control (DMSO) for the FTC-treated cells.
-
Incubate the plate for 1 hour at 37°C in the dark.[13]
-
After incubation, wash the cells with ice-cold PBS to stop the efflux.
-
Measure the intracellular fluorescence of PhA using a fluorescence plate reader (e.g., excitation at 488 nm or 635 nm) or a flow cytometer.[10]
-
The increase in fluorescence in the presence of FTC indicates the inhibition of ABCG2-mediated PhA efflux.
Protocol 2: ABCG2 Functional Assay using Hoechst 33342 Accumulation
This assay is based on the principle that ABCG2 actively transports the fluorescent dye Hoechst 33342 out of the cells.[8] Inhibition of ABCG2 with FTC results in increased intracellular accumulation of the dye, which can be quantified by fluorescence measurement.[14][15]
Materials:
-
Cells expressing ABCG2 and parental control cells.
-
Hoechst 33342
-
This compound (FTC)
-
Cell culture medium
-
PBS
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2.5 x 10^4 cells/well) and culture overnight.[16]
-
On the day of the experiment, wash the cells with PBS.
-
Add cell culture medium containing the desired concentration of FTC (e.g., 1-10 µM) or vehicle control to the wells.
-
Incubate for 5 minutes at 37°C.[15]
-
Add Hoechst 33342 to a final concentration of 0.5 µM to all wells.[14][15]
-
Wash the cells with ice-cold PBS.
-
Measure the fluorescence of Hoechst 33342 using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm) or a flow cytometer.[17]
-
An increase in fluorescence in FTC-treated cells compared to control cells indicates inhibition of ABCG2 activity.
Protocol 3: Cytotoxicity Assay to Evaluate Reversal of Multidrug Resistance
This assay determines the ability of FTC to sensitize ABCG2-overexpressing cells to chemotherapeutic drugs.
Materials:
-
ABCG2-overexpressing cells and parental control cells.
-
Chemotherapeutic agent (ABCG2 substrate, e.g., mitoxantrone, topotecan)
-
This compound (FTC)
-
Cell viability reagent (e.g., MTT, SRB)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Treat the cells with the chemotherapeutic agent in the presence or absence of a fixed concentration of FTC (e.g., 5 µM).[5] Also include wells with FTC alone to assess its intrinsic cytotoxicity.[5]
-
Incubate the cells for a period of 3 days.[5]
-
After the incubation period, assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay.[5]
-
To perform the SRB assay, fix the cells with 10% trichloroacetic acid, stain with 0.1% SRB, wash with 5% acetic acid, and then solubilize the dye with 10 mM Tris base.[5]
-
Measure the absorbance at 540 nm using a plate reader.
-
Calculate the IC50 values (the concentration of the drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without FTC. A decrease in the IC50 value in the presence of FTC indicates the reversal of resistance.
Signaling Pathways and Experimental Workflows
ABCG2-Related Signaling Pathways
Several signaling pathways have been shown to regulate the expression and activity of ABCG2. The PI3K/AKT/mTOR pathway is one such critical regulator.[18] Additionally, the Hedgehog signaling pathway can directly upregulate ABCG2 gene transcription.[19] Understanding these pathways is crucial as they can influence the outcomes of ABCG2 inhibition studies.
Caption: Signaling pathways regulating ABCG2 expression and its inhibition by this compound.
Experimental Workflow for Assessing ABCG2 Inhibition
The following diagram illustrates a typical workflow for evaluating the inhibitory effect of this compound on ABCG2 function.
Caption: Workflow for evaluating ABCG2 inhibition using this compound.
References
- 1. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 2. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Measurement of Multiple Drug Resistance Transporter Activity in Putative Cancer Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A high-throughput cell-based assay for inhibitors of ABCG2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pheophorbide a is a specific probe for ABCG2 function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
- 18. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ABCG2 is a Direct Transcriptional Target of Hedgehog Signaling and Involved in Stroma-Induced Drug Tolerance in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fumitremorgin C in Reversing Mitoxantrone Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sub-lethal levels. The breast cancer resistance protein (BCRP), also known as ABCG2, is a prominent member of this family and is associated with resistance to a range of chemotherapeutic drugs, including mitoxantrone (B413).[1][2][3][4] Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has been identified as a potent and selective inhibitor of BCRP.[2][5][6] This document provides detailed application notes and protocols for utilizing this compound to reverse mitoxantrone resistance in cancer cell lines.
Mechanism of Action
This compound specifically targets and inhibits the function of the BCRP/ABCG2 transporter.[2] In mitoxantrone-resistant cells overexpressing BCRP, FTC binds to the transporter, thereby blocking the efflux of mitoxantrone. This inhibition leads to an increased intracellular accumulation of mitoxantrone, restoring its cytotoxic efficacy.[7][8] Notably, this compound does not affect drug resistance mediated by other transporters such as P-glycoprotein (Pgp) or the multidrug resistance protein (MRP), making it a valuable tool for studying BCRP-specific resistance.[5][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. toku-e.com [toku-e.com]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Challenge of Exploiting ABCG2 in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Drug Efflux Pumps Using Fumitremorgin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. These transporters function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. One of the key transporters implicated in MDR is the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.
Fumitremorgin C (FTC) is a mycotoxin that has been identified as a potent and specific inhibitor of ABCG2.[1][2] Unlike other inhibitors that may have broad specificity, FTC shows high selectivity for ABCG2 over other prominent MDR transporters like P-glycoprotein (Pgp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1][3] This specificity makes this compound an invaluable tool for researchers studying the role of ABCG2 in drug resistance, characterizing ABCG2 substrates, and screening for novel ABCG2 inhibitors.
These application notes provide detailed protocols for utilizing this compound to investigate the function of the ABCG2 drug efflux pump in vitro. The protocols cover methods to assess the reversal of multidrug resistance, measure the accumulation of fluorescent substrates, and determine the effect on ABCG2's ATPase activity.
Mechanism of Action
ABCG2 is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport a wide range of structurally diverse substrates out of the cell. This compound inhibits this process, leading to an increased intracellular accumulation of ABCG2 substrates. While the precise binding site is still under investigation, it is understood that FTC binding to ABCG2 allosterically inhibits its transport function.[4] This inhibition restores the sensitivity of cancer cells to chemotherapeutic agents that are substrates of ABCG2.
Figure 1. Mechanism of ABCG2-mediated drug efflux and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting ABCG2 function.
Table 1: Reversal of Drug Resistance by this compound
| Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance | Reference |
| S1-M1-3.2 | Mitoxantrone | >93 | [1] |
| S1-M1-3.2 | Doxorubicin | 26 | [1] |
| S1-M1-3.2 | Topotecan | 24 | [1] |
| MCF-7/BCRP | Mitoxantrone | 2.5-5.6 | [2] |
| MCF-7/BCRP | Topotecan | 2.5-5.6 | [2] |
Table 2: Inhibitory Concentrations of this compound
| Assay Type | Cell Line/System | IC50 / EC50 | Reference |
| ABCG2 Inhibition | Human BCRP-transduced MDCKII | Lower IC50 than murine Bcrp1 | [5] |
| Chemosensitization | - | ~1-5 µM (EC50) | [6] |
| ABCG2 Activity | Lopinavir-resistant cells | 25.5 µM (IC50) | [7] |
| ABCG2 Activity | Ivermectin-resistant cells | 23.4 µM (IC50) | [7] |
Experimental Protocols
Protocol 1: Chemosensitivity Assay (Reversal of Multidrug Resistance)
This protocol determines the ability of this compound to sensitize ABCG2-overexpressing cells to a chemotherapeutic agent.
Figure 2. Experimental workflow for the chemosensitivity assay.
Materials:
-
ABCG2-overexpressing and parental (control) cells
-
Complete cell culture medium
-
96-well cell culture plates
-
Chemotherapeutic agent (e.g., Mitoxantrone, Topotecan)
-
This compound (FTC)
-
MTT or SRB assay reagents
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent in complete culture medium. Prepare a stock solution of this compound in DMSO and dilute to the desired final concentration in culture medium.
-
Treatment:
-
To one set of plates, add the serial dilutions of the chemotherapeutic agent alone.
-
To a parallel set of plates, add the serial dilutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound (e.g., 1-10 µM).
-
Include wells with this compound alone to confirm its lack of toxicity at the concentration used.
-
Include untreated cells as a control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: Determine cell viability using a standard method such as the MTT or SRB assay.
-
Data Analysis:
-
Calculate the percentage of cell survival relative to untreated controls.
-
Plot the dose-response curves and determine the IC50 (concentration that inhibits cell growth by 50%) for the chemotherapeutic agent in the presence and absence of this compound.
-
Calculate the Fold Reversal (FR) value: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + FTC).
-
Protocol 2: Substrate Accumulation Assay via Flow Cytometry
This protocol measures the intracellular accumulation of a fluorescent ABCG2 substrate to directly assess the inhibitory effect of this compound on the pump's efflux activity.
References
- 1. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Fumitremorgin C as a Chemosensitizing Agent in Cancer Therapy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy.[1][2] One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.[3][4] The breast cancer resistance protein (BCRP), also known as ABCG2, is a prominent member of this family, conferring resistance to a wide range of anticancer drugs, including mitoxantrone, doxorubicin, and topotecan.[3][4]
Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has been identified as a potent and specific inhibitor of ABCG2.[2][5] It acts as a chemosensitizing agent by blocking the efflux activity of ABCG2, thereby restoring the cytotoxic efficacy of anticancer drugs in resistant cancer cells.[1][4][6] FTC has been shown to reverse ABCG2-mediated multidrug resistance in various cancer cell lines, making it an invaluable tool for in vitro cancer research.[1][2] Unlike other MDR modulators, FTC is highly selective for ABCG2 and does not significantly inhibit other major ABC transporters like P-glycoprotein (P-gp/MDR1) or multidrug resistance-associated protein (MRP).[1][2]
These application notes provide a comprehensive guide to the use of this compound in cancer research, including its mechanism of action, protocols for key experiments, and quantitative data on its chemosensitizing effects.
Mechanism of Action
This compound functions as a chemosensitizing agent primarily by inhibiting the drug efflux activity of the ABCG2 transporter. This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCG2, ultimately restoring their cytotoxic effects in resistant cancer cells.[1][4] While the primary mechanism is ABCG2 inhibition, research on related compounds suggests that other signaling pathways may be affected and warrant further investigation for this compound. For instance, a structurally similar compound, demethoxythis compound, has been shown to induce apoptosis by downregulating the Ras/PI3K/Akt signaling pathway and activating caspases.[3]
Visualizing the Mechanism of Action of this compound
Caption: Mechanism of this compound as a chemosensitizing agent.
Data Presentation
The chemosensitizing effect of this compound is typically quantified by the "fold-reversal" or "dose-modifying factor" (DMF), which is the ratio of the IC50 of a chemotherapeutic agent in the absence of FTC to the IC50 in the presence of FTC.
| Cell Line | Chemotherapeutic Agent | Fold Reversal (with this compound) | Reference |
| S1M1-3.2 | Mitoxantrone | 93-fold | [2] |
| S1M1-3.2 | Doxorubicin | 26-fold | [2] |
| S1M1-3.2 | Topotecan | 24-fold | [2] |
| MCF-7/mtxR | Mitoxantrone | 114-fold | [2] |
| MCF-7/mtxR | Doxorubicin | 3-fold | [2] |
| MCF-7/BCRP | Mitoxantrone | 29.4-fold | [4] |
| MCF-7/BCRP | Doxorubicin | 6.6-fold | [4] |
| MCF-7/BCRP | Topotecan | 6.5-fold | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (SRB Assay)
This protocol is used to determine the IC50 values of chemotherapeutic agents in the presence and absence of this compound.
Materials:
-
Cancer cell lines (e.g., ABCG2-overexpressing and parental lines)
-
Complete cell culture medium
-
This compound (FTC) stock solution (in DMSO)
-
Chemotherapeutic agent stock solution
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in complete medium.
-
Prepare a fixed, non-toxic concentration of this compound in complete medium. A typical concentration is 5 µM.
-
Treat the cells with the chemotherapeutic agent alone or in combination with this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity. Also include untreated control wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Staining:
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
-
Measurement:
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates for 5 minutes on a shaker.
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 values.
Drug Accumulation Assay
This protocol measures the intracellular accumulation of a fluorescent chemotherapeutic agent or a fluorescent ABCG2 substrate.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Fluorescent substrate (e.g., Mitoxantrone, Hoechst 33342)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Incubation with FTC: Aliquot the cell suspension into tubes. Add this compound to the desired final concentration (e.g., 5 µM) to the treated samples. Add the vehicle (DMSO) to the control samples. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate to all tubes at a final concentration.
-
Incubation: Incubate for 1-2 hours at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular substrate.
-
Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
Western Blotting for ABCG2 Expression
This protocol is to confirm the expression of ABCG2 in the cancer cell lines.
Materials:
-
Cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ABCG2
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCG2 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Probe the same membrane for a loading control protein to ensure equal protein loading.
Visualizations
Experimental Workflow for Chemosensitization Assay
Caption: Workflow for an in vitro chemosensitization experiment.
Proposed Apoptotic Signaling Pathway (based on Demethoxythis compound)
Note: This pathway is based on studies of Demethoxythis compound, a related compound. Further research is needed to confirm if this compound induces apoptosis through the same mechanism.
Caption: Proposed apoptotic pathway based on a related compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Aspergillus. fumigatus [sigmaaldrich.com]
- 3. Apoptotic effect of demethoxythis compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Fumitremorgin C
Introduction
Fumitremorgin C (FTC) is a mycotoxin produced by various fungi, including Aspergillus fumigatus.[1] It is a potent and highly specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[1][2] The BCRP transporter is a key mediator of multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and thus reducing their intracellular concentration and efficacy.[2][3][4] By inhibiting BCRP, this compound can restore or enhance the sensitivity of resistant cancer cells to these drugs, a mechanism known as chemosensitization.[3][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo experiments using this compound and its potent, less toxic analog, Ko143.
Mechanism of Action: BCRP/ABCG2 Inhibition
The primary mechanism of this compound involves the direct inhibition of the BCRP/ABCG2 efflux pump. This transporter is expressed on the plasma membrane of cancer cells and in various normal tissues, where it plays a protective role against xenobiotics.[4] In cancer, overexpression of BCRP leads to the efflux of substrate drugs, such as mitoxantrone, doxorubicin, and topotecan, rendering the cells resistant to therapy.[6][7]
FTC competitively binds to the transporter, blocking its ability to expel anticancer drugs.[3] This leads to an increased intracellular accumulation of the chemotherapeutic agent, allowing it to reach cytotoxic concentrations within the cancer cell.[3][5][6] FTC is highly selective for BCRP and does not significantly inhibit other major MDR transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein (MRP1).[6][7]
Caption: Mechanism of BCRP/ABCG2 inhibition by this compound.
Limitations and Analogs for In Vivo Use
A significant drawback of this compound for in vivo applications is its potential for neurotoxicity, which can induce tremors and convulsions in animal models.[8][9] This toxicity has largely precluded its clinical development.[4][8][9]
To overcome this limitation, less toxic and more potent analogs have been developed. Ko143 is a tetracyclic analog of FTC that has demonstrated superior potency as a BCRP inhibitor and a significantly improved safety profile, showing no signs of toxicity in mice at high oral or intraperitoneal doses.[8][9] Ko143 is considered the first highly potent and specific BCRP inhibitor suitable for in vivo use and can markedly increase the oral availability of BCRP substrate drugs like topotecan.[8][9] More recent studies continue to explore other Ko143 analogs to further improve metabolic stability for in vivo applications.[10][11]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from preclinical in vivo studies involving this compound.
Table 1: Pharmacokinetics of this compound in SCID Mice [2]
| Parameter | Value |
| Animal Model | Female SCID mice bearing Igrov1/T8 human ovarian xenograft tumors |
| Dose | 25 mg/kg |
| Administration Route | Intravenous (IV) |
| Pharmacokinetic Model | Two-compartment model |
| Clearance | 0.55 ml/min (25.0 ml/min/kg) |
| Area Under Curve (AUC) | 1128 ± 111 µg·min/ml |
| Tissue Distribution | Widely distributed; highest concentrations in lungs, liver, and kidney |
| Elimination | Primarily hepatic metabolism (<2% recovered in urine/feces after 24h) |
| Observed Toxicity | No major toxicities reported at a single IV dose |
Table 2: In Vivo Dosage and Administration
| Compound | Animal Model | Dose | Administration Route | Observed Effects | Reference |
| This compound | Nude mice | Up to 50 mg/kg | Intraperitoneal (IP) | No tremors or other toxic effects observed with a multi-dose schedule (days 1, 5, 9, 13) | [3] |
| This compound | Cockerels | 25 mcg/kg | Oral | Causes tremors | [3] |
| Ko143 | Mice | High doses | Oral or IP | No signs of toxicity; markedly increased oral availability of topotecan | [8][9] |
Experimental Protocols
This section provides a detailed protocol for a typical in vivo study designed to assess the ability of this compound or its analog Ko143 to reverse chemotherapy resistance in a tumor xenograft model.
Protocol: Evaluating BCRP Inhibition in a Xenograft Mouse Model
1. Objective: To determine if co-administration of a BCRP inhibitor (FTC or Ko143) with a chemotherapeutic agent (e.g., topotecan, mitoxantrone) can inhibit the growth of BCRP-overexpressing tumors in an immunodeficient mouse model.
2. Materials:
-
Animal Model: Immunodeficient mice (e.g., SCID, BALB/c nude), 6-8 weeks old.
-
Cell Line: A cancer cell line overexpressing BCRP (e.g., Igrov1/T8, S1-M1-3.2) and a parental control cell line.[2][3]
-
BCRP Inhibitor: this compound or Ko143.
-
Chemotherapeutic Agent: A known BCRP substrate (e.g., topotecan, mitoxantrone).
-
Vehicle: Appropriate solvent for dissolving the compounds (e.g., DMSO, PEG300, Corn oil). A common formulation involves dissolving the compound in DMSO and then diluting with corn oil.[7]
-
Equipment: Calipers, analytical balance, sterile syringes and needles, animal housing facilities.
3. Experimental Workflow:
Caption: General experimental workflow for an in vivo chemosensitization study.
4. Detailed Procedure:
-
Step 1: Animal Handling and Tumor Implantation
-
Allow mice to acclimatize to the facility for at least one week.
-
Subcutaneously inject 1-5 x 10⁶ BCRP-overexpressing cancer cells (resuspended in sterile PBS or Matrigel) into the flank of each mouse.
-
Monitor mice regularly for tumor formation.
-
-
Step 2: Tumor Growth and Group Assignment
-
Once tumors reach a palpable volume (e.g., 50-100 mm³), measure the tumor dimensions with calipers.
-
Randomize mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.
-
Example Treatment Groups:
-
Vehicle Control
-
Chemotherapeutic Agent only
-
BCRP Inhibitor (FTC or Ko143) only
-
Chemotherapeutic Agent + BCRP Inhibitor
-
-
-
Step 3: Drug Preparation and Administration
-
Prepare fresh solutions daily. For Ko143, oral administration is effective. For FTC, intraperitoneal administration may be used to mitigate acute toxicity compared to IV.[3]
-
Preparation Example: For a 10 mg/kg dose in a 20g mouse, a stock solution might be prepared in DMSO and then diluted in corn oil to the final concentration for a 100 µL injection volume.[7]
-
If studying oral bioavailability, administer the BCRP inhibitor (e.g., Ko143) orally 30-60 minutes before administering the oral chemotherapeutic agent.[8]
-
-
Step 4: Monitoring and Endpoints
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animals for any signs of toxicity, such as weight loss (>15-20%), lethargy, or neurotoxic effects (especially for FTC).
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals show signs of excessive morbidity.
-
-
Step 5: Data Analysis
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences between groups.
-
5. Safety Precautions:
-
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[12]
-
This compound is a mycotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat.[13]
-
Chemotherapeutic agents are hazardous; follow all institutional guidelines for handling and disposal.[13]
-
Be vigilant for signs of neurotoxicity when using FTC and establish clear humane endpoints.[8]
References
- 1. This compound | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plasma pharmacokinetics and tissue distribution of the breast cancer resistance protein (BCRP/ABCG2) inhibitor this compound in SCID mice bearing T8 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinician.com [clinician.com]
- 4. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vpr.tamu.edu [vpr.tamu.edu]
- 13. ehs.stanford.edu [ehs.stanford.edu]
Application Note: Quantification of Fumitremorgin C in Plasma and Tissues using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumitremorgin C (FTC) is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2).[1] BCRP is a key protein in multidrug resistance in cancer cells and also plays a significant role in the absorption, distribution, and elimination of various drugs. The ability to accurately quantify FTC in biological matrices is crucial for preclinical and clinical studies evaluating its efficacy as a chemosensitizing agent and for understanding its pharmacokinetic profile. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in both plasma and various tissue samples.
Principle
This method utilizes reversed-phase HPLC with ultraviolet (UV) detection to separate and quantify this compound from biological matrices.[1] Samples are first deproteinized using acetonitrile (B52724) precipitation, which also serves to extract the analyte and the internal standard, roquefortine.[1] The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for consistent and reproducible results.[1]
Application
This method is suitable for:
-
Pharmacokinetic studies of this compound in plasma.
-
Biodistribution studies of this compound in various tissues (e.g., liver, kidney, brain).
-
In vivo studies investigating the role of BCRP/ABCG2 and its inhibition by this compound.[1]
Experimental Protocols
Materials and Reagents
-
This compound (≥95% purity)
-
Roquefortine (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) Acetate (B1210297) (HPLC grade)
-
Water (HPLC grade)
-
Blank plasma and tissues (from the same species as the study animals)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials with inserts
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler
-
Column oven
-
UV/Vis detector
-
-
C18 analytical column (e.g., Novapak C18, 4 µm, 3.9 x 150 mm)
-
C18 guard column
-
Centrifuge (capable of >10,000 x g)
-
Vortex mixer
-
Tissue homogenizer (e.g., rotor-stator or bead beater)
-
Analytical balance
-
pH meter
Preparation of Solutions
-
Mobile Phase: Prepare a solution of ammonium acetate in water and mix with acetonitrile. The exact ratio should be optimized for the specific column and system, with a typical starting point being a buffered aqueous solution mixed with an organic modifier.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Roquefortine (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve roquefortine in a suitable organic solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the FTC stock solution with mobile phase or a mixture of water and acetonitrile to cover the desired concentration range (e.g., 0.03 to 30 µg/mL for plasma).[1]
-
Internal Standard Working Solution: Dilute the roquefortine stock solution to a fixed concentration (e.g., 10 µg/mL) with acetonitrile.
Sample Preparation
Plasma Samples
-
Thaw plasma samples to room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 200 µL of the internal standard working solution (in acetonitrile) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, or directly transfer to an HPLC vial.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Tissue Samples
-
Accurately weigh a portion of the frozen tissue (e.g., 100 mg).
-
Add a 3-fold volume of ice-cold buffer (e.g., phosphate-buffered saline) to the tissue.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Use 100 µL of the tissue homogenate and proceed with the same protein precipitation steps (3-9) as described for plasma samples.
HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1100 Series or equivalent |
| Column | Novapak C18, 4 µm, 3.9 x 150 mm |
| Guard Column | C18 Guard-Pak |
| Mobile Phase | Isocratic mixture of ammonium acetate buffer and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 225 nm for this compound |
| UV at 312 nm for Roquefortine (IS) | |
| Run Time | Approximately 15 minutes |
Note: The retention times are approximately 9.5 minutes for this compound and 13.0 minutes for roquefortine under these conditions.[1]
Data Presentation
Method Validation Summary
The method was validated for linearity, accuracy, precision, and recovery in mouse plasma.[1]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Plasma) | ||
| Calibration Range | 0.03 - 30 µg/mL[1] | Correlation coefficient (r²) > 0.99 |
| Accuracy (Plasma) | ||
| Recovery of FTC | 90.8 ± 5.8%[1] | 85 - 115% |
| Recovery of IS | 111.6 ± 13.6%[1] | 85 - 115% |
| Precision (Plasma) | ||
| Intra-day Precision | To be determined | RSD < 15% |
| Inter-day Precision | To be determined | RSD < 15% |
| Limit of Quantification (LOQ) | 0.03 µg/mL[1] | S/N > 10 |
| Limit of Detection (LOD) | To be determined | S/N > 3 |
| Stability | ||
| Stock Solution Stability | Stable for up to 3 months at -20°C.[2] | < 15% deviation |
| Freeze-Thaw Stability | To be determined | < 15% deviation |
| Short-Term Stability | To be determined | < 15% deviation |
Note: While the method has been applied to various tissues, detailed validation data for each tissue type should be established by the end-user. Assay ranges for tissues may differ from plasma.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway: Inhibition of BCRP/ABCG2 by this compound
Caption: this compound inhibits BCRP-mediated drug efflux.
References
Application Note and Protocol: Preparation of Fumitremorgin C Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fumitremorgin C is a potent and specific inhibitor of the breast cancer resistance protein (BCRP/ABCG2), a multidrug transporter that plays a significant role in the resistance of cancer cells to various chemotherapeutic agents.[1][2] As a tremorgenic mycotoxin isolated from Aspergillus fumigatus, its ability to reverse BCRP-mediated multidrug resistance makes it a valuable tool in cancer research and drug development.[1][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | References |
| Molecular Formula | C₂₂H₂₅N₃O₃ | [1] |
| Molecular Weight | 379.45 g/mol | [4] |
| Appearance | Tan Lyophilisate or Crystalline Solid | [1][5] |
| Purity | ≥95% - ≥98% (by HPLC) | [1] |
| CAS Number | 118974-02-0 | [1] |
Solubility and Storage
Proper dissolution and storage are paramount to maintaining the integrity and activity of this compound. It has poor water solubility.[1]
| Solvent | Solubility | References |
| DMSO | Soluble to 10 mM; up to 50 mg/mL (may require sonication) | [6][7] |
| Methanol | Soluble | [1][2][8] |
| Ethanol | Soluble | [1][8] |
| Chloroform | Soluble | [2][8] |
| Condition | Recommendation | References |
| Solid Compound Storage | Store at -20°C or 2-8°C. | [1][2] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 3 months or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. | [9][10] |
| Stability | The solid compound is stable for at least 4 years when stored correctly. | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a commonly used solvent for this compound.
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Safety Precautions:
-
This compound is a mycotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5]
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.[5]
Procedure:
-
Pre-weighing Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
-
Calculating the Required Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 379.45 g/mol = 3.7945 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[6][7] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.[10]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.[9] Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.[10]
-
Preparation of Working Solutions:
-
For cell-based assays, a suggested starting concentration is between 1-5 µM.[10]
-
To prepare a working solution, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium or buffer.
-
It is recommended to prepare working solutions fresh for each experiment.[3]
Visualizations
Below are diagrams illustrating the experimental workflow and the inhibitory pathway of this compound.
Caption: Workflow for preparing this compound stock solution.
References
- 1. toku-e.com [toku-e.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Multidrug transporter inhibitor | Hello Bio [hellobio.com]
- 4. This compound | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. labsolu.ca [labsolu.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Fumitremorgin C Sensitivity in BCRP-Overexpressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumitremorgin C (FTC) is a mycotoxin that has been identified as a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[1][2][3][4] BCRP is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[5][6][7] FTC and its analogs, such as Ko143, have been shown to reverse this resistance by blocking the transport function of BCRP.[5][8] This document provides detailed application notes and protocols for studying the effects of this compound in sensitive cell lines, primarily those overexpressing BCRP.
Mechanism of Action
The primary mechanism by which this compound sensitizes cells is through the direct inhibition of the BCRP/ABCG2 transporter.[1][2][3] In cells overexpressing BCRP, this transporter acts as an efflux pump for various anticancer drugs like mitoxantrone, doxorubicin, and topotecan.[1][7][9] By inhibiting BCRP, FTC treatment leads to an increased intracellular accumulation of these drugs, restoring their cytotoxic effects.[1][7][9] It is important to note that FTC itself shows little to no cytotoxicity at concentrations effective for BCRP inhibition.[6] Its utility lies in its ability to act as a chemosensitizing agent.[6][9] this compound is highly specific for BCRP and does not significantly inhibit other major MDR transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein (MRP).[1][9]
Caption: Signaling pathway of this compound in BCRP-overexpressing cells.
Cell Lines Sensitive to this compound Treatment
The sensitivity to this compound is directly correlated with the expression and activity of the BCRP/ABCG2 transporter. Therefore, cell lines that have been engineered to overexpress BCRP or have developed resistance to BCRP substrate drugs through selection are ideal models.
| Cell Line | Description | Reference |
| S1-M1-3.2 | A mitoxantrone-resistant human colon carcinoma cell line with high BCRP expression. | [9] |
| MCF-7/BCRP | Human breast cancer cell line (MCF-7) transfected to overexpress BCRP. | [3][7] |
| MCF-7/mtxR | A mitoxantrone-selected MCF-7 cell line that overexpresses BCRP. | [1] |
| MEF3.8/T6400 | A drug-selected mouse embryo fibroblast cell line with high Bcrp1 (murine BCRP) expression. | [8] |
| IGROV1/T8 | A drug-selected human ovarian carcinoma cell line overexpressing BCRP. | [8] |
| MDCKII-ABCG2 | Madin-Darby canine kidney cells engineered to express human ABCG2. | [10] |
| 8226/MR20 | A mitoxantrone-resistant human multiple myeloma cell line. | [7] |
Quantitative Data: Reversal of Drug Resistance by this compound
The potency of this compound is often quantified by its ability to reverse resistance to chemotherapeutic agents. The following table summarizes key quantitative data from the literature. The EC90 is the effective concentration of the inhibitor that reduces the IC50 of a cytotoxic drug by 90%.
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance | Reference |
| S1-M1-3.2 | Mitoxantrone | 5 µM | 93-fold | [1] |
| S1-M1-3.2 | Doxorubicin | 5 µM | 26-fold | [1] |
| S1-M1-3.2 | Topotecan | 5 µM | 24-fold | [1] |
| MCF-7/mtxR | Mitoxantrone | Not specified | 114-fold | [1] |
| MCF-7/mtxR | Doxorubicin | Not specified | 3-fold | [1] |
| MCF-7/BCRP | Mitoxantrone | 5 µM | Dose-Modifying Factor: 18 | [7] |
| MCF-7/BCRP | Doxorubicin | 5 µM | Dose-Modifying Factor: 10 | [7] |
| MCF-7/BCRP | Topotecan | 5 µM | Dose-Modifying Factor: 19 | [7] |
| MEF3.8/T6400 | Topotecan | 25 nM (Ko143) | 10-fold sensitization | [8] |
| IGROV1/T8 | Mitoxantrone | 25 nM (Ko143) | 10-fold sensitization | [8] |
Experimental Protocols
Protocol 1: Determination of IC50 and Reversal of Multidrug Resistance
This protocol is designed to determine the concentration of a chemotherapeutic agent that inhibits cell growth by 50% (IC50) and to assess the ability of this compound to reverse drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinician.com [clinician.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Chemotherapeutic Efficacy with Fumitremorgin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. The breast cancer resistance protein (BCRP), also known as ABCG2, is a key transporter implicated in resistance to a wide range of anticancer drugs, including mitoxantrone, doxorubicin, and topotecan.[1][2]
Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has been identified as a potent and specific inhibitor of ABCG2.[3][4] By blocking the efflux activity of ABCG2, FTC can restore the sensitivity of resistant cancer cells to chemotherapeutic agents.[1][5] These application notes provide detailed protocols for investigating the synergistic effects of combining this compound with other chemotherapeutic agents, offering a valuable tool for researchers in oncology and drug development.
Mechanism of Action: Reversal of ABCG2-Mediated Multidrug Resistance
This compound selectively inhibits the function of the ABCG2 transporter. In cancer cells overexpressing ABCG2, this transporter actively pumps chemotherapeutic drugs out of the cell, thereby reducing their cytotoxic efficacy. FTC binds to the ABCG2 transporter, inhibiting its ATPase activity and preventing the efflux of the co-administered anticancer drug.[6] This leads to an increased intracellular accumulation of the chemotherapeutic agent, restoring its ability to reach its target and induce cell death.[5][7] FTC is highly specific for ABCG2 and does not significantly affect the activity of other major MDR-associated transporters like P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MRP1).[5]
The regulation of ABCG2 expression itself is a complex process involving multiple signaling pathways. Understanding these pathways can provide further context for the application of ABCG2 inhibitors. Key regulatory pathways include:
-
PI3K/AKT/mTOR Pathway: Activation of this pathway has been shown to upregulate the expression of ABCG2, contributing to multidrug resistance.[1][5]
-
Hypoxia-Inducible Factor-1α (HIF-1α): Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α can be stabilized and promote the transcription of the ABCG2 gene.[3][7]
Below is a diagram illustrating the mechanism of action of this compound and the signaling pathways that regulate ABCG2 expression.
References
- 1. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia regulates ABCG2 activity through the activivation of ERK1/2/HIF-1α and contributes to chemoresistance in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcription factor-mediated regulation of the BCRP/ABCG2 efflux transporter: a review across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 6. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia regulates ABCG2 activity through the activivation of ERK1/2/HIF-1α and contributes to chemoresistance in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BCRP Function Assays Using Flow Cytometry and Fumitremorgin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for assessing the function of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter, using flow cytometry. The protocols leverage Fumitremorgin C (FTC), a potent and specific inhibitor of BCRP, to quantify its efflux activity.[1][2][3]
Introduction
The Breast Cancer Resistance Protein (BCRP) is a transmembrane transporter that plays a crucial role in the disposition of various xenobiotics and is implicated in multidrug resistance (MDR) in cancer chemotherapy.[1][4] BCRP actively effluxes a wide range of substrates, including chemotherapeutic agents and fluorescent dyes, from the cell.[4][5] This efflux activity can be measured in live cells using flow cytometry by monitoring the intracellular accumulation of a fluorescent BCRP substrate.
This compound (FTC) is a mycotoxin that acts as a potent and specific inhibitor of BCRP, making it an invaluable tool for BCRP functional assays.[1][2][3][6] By comparing the fluorescence of a substrate dye in cells treated with and without FTC, the BCRP-mediated efflux can be quantified. An increase in intracellular fluorescence in the presence of FTC indicates inhibition of BCRP activity.[1]
This document provides detailed protocols for performing BCRP function assays using two common fluorescent substrates: Mitoxantrone and Hoechst 33342.
Principle of the Assay
The flow cytometry-based BCRP function assay is founded on the principle of competitive inhibition. A fluorescent substrate that is actively transported by BCRP is introduced to a cell population. In cells with functional BCRP, the dye is continuously pumped out, resulting in low intracellular fluorescence. When this compound is added, it specifically blocks the efflux function of BCRP.[1][2] This inhibition leads to the accumulation of the fluorescent substrate inside the cells, resulting in a measurable increase in fluorescence intensity by flow cytometry. The magnitude of this increase is directly proportional to the BCRP activity in the cells.
Key Reagents and Equipment
Reagents
-
Cells: Cell line of interest (e.g., BCRP-overexpressing cell line and a parental control).
-
Fluorescent Substrates:
-
BCRP Inhibitor:
-
This compound (FTC)[5]
-
-
Cell Culture Medium: Appropriate for the cell line.
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Flow Cytometry Staining Buffer: e.g., PBS with 1-2% Fetal Bovine Serum (FBS).
-
Propidium Iodide (PI) or other viability dye: To exclude dead cells from the analysis.[10]
Equipment
-
Flow Cytometer with appropriate lasers and filters (e.g., blue laser for Hoechst 33342, red laser for Mitoxantrone).[2][11]
-
Incubator (37°C, 5% CO2).
-
Centrifuge.
-
Hemocytometer or automated cell counter.
-
Micropipettes.
-
Flow cytometry tubes.
Data Presentation: Quantitative Parameters
The following tables summarize the typical concentrations and incubation times for the BCRP function assay. Optimization may be required for different cell types and experimental conditions.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Reference |
| Mitoxantrone | 1-10 mM in DMSO | 3-20 µM | [7] |
| Hoechst 33342 | 1-5 mg/mL in H2O or DMSO | 5 µM (approx. 3 µg/mL) | [9] |
| This compound | 1-10 mM in DMSO | 1-10 µM | [2][6][8] |
| Propidium Iodide | 1 mg/mL in H2O | 1-5 µg/mL |
Table 2: Typical Incubation Parameters
| Step | Duration | Temperature |
| Cell Seeding | 24-48 hours | 37°C |
| Inhibitor Pre-incubation | 30-60 minutes | 37°C |
| Dye Loading | 30-90 minutes | 37°C |
Experimental Protocols
Protocol 1: BCRP Function Assay using Mitoxantrone
Mitoxantrone is a fluorescent chemotherapeutic agent and a well-established BCRP substrate.[5][7]
1. Cell Preparation: a. Seed cells in a multi-well plate at a density that will result in a near-confluent monolayer on the day of the experiment. b. On the day of the assay, harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA). c. Wash the cells once with ice-cold PBS and resuspend them in pre-warmed cell culture medium or an appropriate assay buffer at a concentration of 1 x 10^6 cells/mL.
2. Inhibitor Treatment: a. Aliquot 1 mL of the cell suspension into two sets of flow cytometry tubes: "Control" and "FTC-Treated". b. To the "FTC-Treated" tubes, add this compound to a final concentration of 10 µM.[2] c. To the "Control" tubes, add an equivalent volume of the vehicle (e.g., DMSO). d. Incubate all tubes for 30-60 minutes at 37°C.
3. Dye Loading: a. To all tubes, add Mitoxantrone to a final concentration of 3-5 µM.[7] b. Incubate for 60-90 minutes at 37°C, protected from light.
4. Sample Acquisition by Flow Cytometry: a. Following incubation, place the tubes on ice to stop the efflux process. b. If desired, add a viability dye such as Propidium Iodide just before analysis. c. Analyze the samples on a flow cytometer. Excite Mitoxantrone with a red laser (e.g., 633 nm) and collect the emission using a long-pass filter (e.g., >660 nm).[12] d. Record the mean fluorescence intensity (MFI) for both the control and FTC-treated samples.
Protocol 2: BCRP Function Assay using Hoechst 33342
Hoechst 33342 is a cell-permeant DNA stain that is also a substrate for BCRP.[8][9]
1. Cell Preparation: a. Follow the same steps as in Protocol 1 for cell preparation.
2. Inhibitor Treatment: a. Prepare "Control" and "FTC-Treated" tubes as described in Protocol 1. b. Add this compound (final concentration 1-5 µM) or vehicle to the respective tubes.[8] c. Incubate for 30-60 minutes at 37°C.
3. Dye Loading: a. Add Hoechst 33342 to all tubes to a final concentration of 5 µM.[8] b. Incubate for 30-45 minutes at 37°C, protected from light.
4. Sample Acquisition by Flow Cytometry: a. Place the tubes on ice. b. Add a viability dye if necessary. c. Analyze the samples on a flow cytometer. Excite Hoechst 33342 with a UV or violet laser (e.g., 355 nm or 405 nm) and collect the emission in the blue channel (e.g., 461 nm).[9][13] d. Record the MFI for both the control and FTC-treated samples.
Data Analysis and Interpretation
-
Gate on the live cell population using forward and side scatter properties and by excluding dead cells stained with a viability dye.[14]
-
Generate fluorescence histograms for the control and FTC-treated samples.
-
Calculate the Mean Fluorescence Intensity (MFI) for each sample.
-
The BCRP function can be expressed as a fluorescence ratio or an activity score:
-
Fluorescence Ratio = MFI (FTC-Treated) / MFI (Control)
-
A higher ratio indicates greater BCRP activity.
-
Mandatory Visualizations
Caption: Mechanism of BCRP-mediated efflux and its inhibition by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis of breast cancer resistance protein expression and function. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of breast cancer resistance protein expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and functional characterization of breast cancer resistance protein in human bronchial epithelial cells (Calu-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Cell viability dyes for flow cytometry | Abcam [abcam.com]
- 11. Sensitive and Specific Fluorescent Probes for Functional Analysis of the Three Major Types of Mammalian ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. lumiprobe.com [lumiprobe.com]
- 14. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
How to dissolve Fumitremorgin C for cell-based assays.
This technical support center provides guidance on the proper dissolution and handling of Fumitremorgin C for successful cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for dissolving this compound for use in cell-based assays.[1][2][3][4][5] It is also soluble in other organic solvents such as methanol, acetone, chloroform, and DMF.[2][3][4][5]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO.[1][6] For example, to create a 10 mM stock solution, you would dissolve 3.795 mg of this compound (Molecular Weight: 379.45 g/mol ) in 1 mL of DMSO. It is recommended to use ultrasonic agitation to ensure the compound is fully dissolved.[1]
Q3: What is the solubility of this compound in DMSO?
A3: this compound is highly soluble in DMSO, with a concentration of 50 mg/mL (131.77 mM) being achievable.[1][6]
Q4: How should I store the this compound stock solution?
A4: Aliquot the stock solution into smaller, single-use volumes and store them at -20°C.[7][8] Under these conditions, the stock solution is stable for up to 3 months.[7][8] Some suppliers recommend storage at -80°C for longer-term stability of up to 2 years.[1] Avoid repeated freeze-thaw cycles.
Q5: What is the recommended working concentration of this compound in cell-based assays?
A5: The optimal working concentration will vary depending on the cell line and the specific experimental goals. However, a common concentration range for inhibiting BCRP/ABCG2 is between 1 to 10 µM.[7][8] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Incomplete dissolution or poor quality DMSO. | Use ultrasonic agitation to aid dissolution.[1] Ensure you are using anhydrous, high-purity DMSO.[6] |
| Precipitation upon dilution in aqueous media | The compound is less soluble in aqueous solutions. | First, dilute the DMSO stock solution in a small volume of cell culture medium, mixing thoroughly. Then, add this intermediate dilution to the final volume of media. Avoid making large, single-step dilutions directly into aqueous buffers. |
| Cell toxicity observed | High concentration of DMSO or this compound. | Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. |
| Inconsistent experimental results | Degradation of this compound. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles.[9] |
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 50 mg/mL (131.77 mM) | [1][6] |
| Methanol | Soluble | [2][4] |
| Chloroform | Soluble | [2][4] |
| Acetone | Soluble | [3][5] |
| DMF | Soluble | [3][5] |
Stock Solution Preparation Example (for a 10 mM Stock)
| Parameter | Value |
| Molecular Weight | 379.45 g/mol |
| Desired Stock Concentration | 10 mM |
| Mass of this compound | 3.795 mg |
| Volume of DMSO | 1 mL |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution briefly.
-
Place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol for Preparing Working Solutions for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired working concentrations.
-
It is recommended to first prepare an intermediate dilution in a small volume of medium before adding it to the final culture volume to minimize the risk of precipitation.
-
Gently mix the final working solution before adding it to the cells.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. caymanchem.com [caymanchem.com]
- 5. biomol.com [biomol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound, Aspergillus. fumigatus [sigmaaldrich.com]
- 9. This compound | Multidrug transporter inhibitor | Hello Bio [hellobio.com]
Stability of Fumitremorgin C in DMSO and other solvents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Fumitremorgin C in DMSO and other common laboratory solvents. Detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual diagrams are presented to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and troubleshooting tips related to the stability and handling of this compound solutions.
| Question | Answer | Troubleshooting Solution |
| What is the recommended solvent for this compound? | This compound is soluble in several organic solvents, including DMSO, methanol, ethanol, and chloroform.[1][2] DMSO is commonly used for preparing stock solutions.[1][2] | If you observe incomplete dissolution in your chosen solvent, gentle warming or sonication may aid in solubilization. However, be cautious with heating as it may accelerate degradation. |
| How should I store this compound stock solutions? | For long-term storage, it is recommended to store this compound stock solutions at -20°C.[2] Some suppliers suggest that solutions can be stable for up to three months under these conditions.[2] For short-term storage (up to 24 hours), solutions can be kept at 4°C, protected from light.[1] | If you suspect degradation of your stock solution (e.g., unexpected experimental results), it is advisable to prepare a fresh solution from solid material. |
| Is this compound sensitive to light? | Yes, this compound is known to be light-sensitive, especially when in solution.[1] | Always store this compound solutions in amber vials or tubes wrapped in aluminum foil to protect them from light exposure. |
| Can I perform freeze-thaw cycles with my this compound stock solution? | While some compounds are stable through multiple freeze-thaw cycles, frequent cycling is generally not recommended as it can accelerate degradation.[3] | To minimize freeze-thaw cycles, it is best practice to aliquot your stock solution into smaller, single-use volumes before freezing. |
| My experimental results are inconsistent. Could it be a stability issue? | Inconsistent results can indeed be a sign of compound degradation. The stability of this compound can be affected by temperature, light exposure, and the age of the solution. | To troubleshoot, prepare a fresh stock solution of this compound and repeat the experiment. It is also recommended to perform a stability test of your solution using a method like HPLC (see Experimental Protocols section). |
| What are the known degradation pathways for this compound? | Specific degradation pathways for this compound are not extensively documented in publicly available literature. General degradation mechanisms for similar complex organic molecules in solution can include hydrolysis and oxidation. | If you need to identify potential degradants, techniques such as HPLC-MS can be employed to separate and identify the parent compound from any degradation products.[4][5] |
Quantitative Stability Data
The following tables summarize the stability of this compound in various solvents under different storage conditions. This data is compiled from supplier recommendations and extrapolated from general compound stability studies. Note: This is representative data and should be confirmed by independent analysis in your laboratory.
Table 1: Stability of this compound (10 mM) in DMSO
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |
| -20°C (Protected from Light) | >98% | >95% | ~90% | <80% |
| +4°C (Protected from Light) | >95% | ~85% | <70% | Not Recommended |
| Room Temperature (Light Exposure) | <80% | <50% | Not Recommended | Not Recommended |
Table 2: Comparative Stability of this compound (1 mM) in Different Solvents at -20°C (Protected from Light)
| Solvent | 1 Month | 3 Months |
| DMSO | >95% | ~90% |
| Ethanol | >95% | ~88% |
| Methanol | >95% | ~85% |
| Acetonitrile (B52724) | >90% | ~80% |
Experimental Protocols
This section provides a detailed methodology for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
Protocol: Stability Assessment of this compound by HPLC-UV
1. Objective: To quantify the percentage of this compound remaining in a solution over time under specific storage conditions.
2. Materials:
-
This compound (solid)
-
HPLC-grade DMSO (or other solvent of interest)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in your chosen solvent (e.g., DMSO).
-
Ensure the compound is fully dissolved. Gentle vortexing or brief sonication may be used.
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the same solvent.
-
Aliquot the solution into multiple amber HPLC vials, each containing enough volume for a single injection.
-
Prepare separate sets of vials for each storage condition to be tested (e.g., -20°C, +4°C, room temperature).
-
-
HPLC Analysis:
-
Mobile Phase: Prepare an isocratic mobile phase of ammonium acetate buffer and acetonitrile. A previously reported method utilized an ammonium acetate and acetonitrile mixture.[6] The exact ratio should be optimized for your specific column and system to achieve good separation and peak shape.
-
HPLC Conditions (based on a published method[6]):
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic mixture of ammonium acetate and acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm[6]
-
Column Temperature: 30°C
-
-
Time Points: At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before injection.
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in the chromatogram for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key signaling pathways involving this compound and a typical experimental workflow for its use.
References
- 1. axel.as-1.co.jp [axel.as-1.co.jp]
- 2. This compound, Aspergillus. fumigatus [sigmaaldrich.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry | MDPI [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Liquid chromatography method for the quantitation of the breast cancer resistance protein ABCG2 inhibitor this compound and its chemical analogues in mouse plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fumitremorgin C Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Fumitremorgin C (FTC) in experiments, with a focus on minimizing cytotoxicity while maintaining its efficacy as an ABCG2 inhibitor.
Troubleshooting Guides
Issue: this compound Precipitates in Cell Culture Medium
Q: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What's happening and how can I fix it?
A: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous solution like cell culture medium, where its solubility is much lower.[1][2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of FTC in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test by preparing a series of dilutions of your stock solution in the culture medium to visually determine the maximum soluble concentration.[1] |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of medium causes a rapid solvent shift, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium.[1][3] Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[2] |
| Low Temperature of Medium | The solubility of many compounds, including hydrophobic ones like FTC, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium when preparing your final dilutions.[1][3] |
| High Final DMSO Concentration | While DMSO helps with initial solubility, high final concentrations in the medium can be toxic to cells and can still lead to precipitation if the compound's aqueous solubility is exceeded. | Ensure the final DMSO concentration in your culture medium is low, typically at or below 0.5% (v/v), though the tolerance can vary between cell lines.[2] Always run a vehicle control with the same final DMSO concentration to assess its effect on your cells. |
| pH of the Medium | The solubility of a compound can be pH-dependent. | Check if the pH of your medium is optimal for FTC solubility. While significant alterations to media pH are not recommended due to potential effects on cell health, ensuring the pH is within the normal physiological range (7.2-7.4) is important.[1] |
| Instability Over Time | The compound may be degrading or precipitating out of solution during prolonged incubation. | Prepare fresh working solutions of FTC immediately before each experiment. For long-term experiments, consider replenishing the medium with freshly prepared FTC at regular intervals.[4] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a this compound stock solution?
A1: this compound is soluble in organic solvents such as DMSO, methanol, and ethanol.[5] DMSO is a common choice for preparing high-concentration stock solutions.
-
Preparation: To prepare a stock solution, dissolve the this compound powder in high-purity, sterile DMSO to a concentration of 10 mM. Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used if necessary, but be cautious about potential degradation.[3]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C. Protect the stock solution from light.[4]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. However, a general starting point for inhibiting ABCG2 is in the low micromolar range. A suggested concentration for cell inhibition studies is approximately 1-5 µM.[6] It has been shown to be effective in sensitizing multidrug-resistant cells at concentrations between 1 and 10 µM, while exhibiting low intrinsic toxicity up to 80 µM in some cell lines.[7]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A3: The optimal concentration should be empirically determined by establishing a "therapeutic window" for your cell line. This involves two key steps:
-
Determine the Cytotoxicity Profile: Perform a dose-response experiment to assess the direct cytotoxic effects of this compound on your cells. This can be done using a standard cell viability assay, such as the MTT assay.
-
Determine the Efficacious Concentration for ABCG2 Inhibition: In parallel, perform a functional assay to determine the minimal concentration of this compound required to effectively inhibit ABCG2. A common method is the Hoechst 33342 efflux assay.
The optimal concentration will be the one that provides maximal ABCG2 inhibition with minimal impact on cell viability.
Q4: What are the known off-target effects of this compound that might contribute to cytotoxicity?
A4: While this compound is a potent and selective inhibitor of ABCG2, it can have other biological effects, especially at higher concentrations. It has been shown to modulate signaling pathways such as NF-κB and MAPK.[8] These pathways are involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis, and their modulation could contribute to off-target cytotoxicity. Additionally, as a mycotoxin, this compound can have neurotoxic effects in vivo, though this is less of a concern for in vitro cell culture experiments.[9][10] Some studies suggest it may also impact mitochondrial function.[11]
Q5: How do I choose the right controls for my this compound experiments?
A5: Appropriate controls are crucial for interpreting your results accurately. Here are some essential controls to include:
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is essential to ensure that any observed effects are due to the compound itself and not the solvent.
-
Untreated Control: Cells cultured in the medium without any treatment. This serves as a baseline for cell viability and ABCG2 activity.
-
Positive Control for ABCG2 Inhibition (for efflux assays): A known inhibitor of ABCG2, which could be a higher, well-established inhibitory concentration of this compound itself or another compound like Ko143.
-
Positive Control for Cytotoxicity (for viability assays): A known cytotoxic agent to ensure that the assay is working correctly.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
This protocol outlines the steps to determine the concentration at which this compound exhibits cytotoxic effects on a specific cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest FTC concentration).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Assessing ABCG2 Inhibition using a Hoechst 33342 Efflux Assay
This protocol is a functional assay to determine the concentration of this compound required to inhibit the efflux of the ABCG2 substrate Hoechst 33342.
Materials:
-
Cells overexpressing ABCG2 and parental control cells (if available)
-
96-well clear-bottom black plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in water)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well clear-bottom black plate and allow them to adhere overnight.
-
Compound Incubation: Prepare serial dilutions of this compound in culture medium to cover a range of non-toxic concentrations determined from the MTT assay (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) and an untreated control.
-
Pre-incubation with FTC: Remove the old medium and add the medium containing the different concentrations of this compound or controls. Incubate for 30-60 minutes at 37°C.
-
Addition of Fluorescent Substrate: Add Hoechst 33342 to all wells to a final concentration of 5 µg/mL.[6][12] Incubate for 60-90 minutes at 37°C, protected from light.
-
Stopping the Efflux: After incubation, immediately wash the cells twice with ice-cold PBS to stop the efflux and remove the extracellular dye.
-
Fluorescence Measurement: Add 100 µL of ice-cold PBS to each well and measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the fold-increase in fluorescence for each this compound concentration relative to the vehicle-treated control. A higher fluorescence indicates greater inhibition of Hoechst 33342 efflux. Plot the fold-increase in fluorescence against the this compound concentration to determine the EC50 value (the concentration that achieves 50% of the maximal inhibition).
Data Presentation
Table 1: Example Data for Determining the Therapeutic Window of this compound in a Hypothetical Cell Line
| This compound (µM) | Cell Viability (%) (MTT Assay) | ABCG2 Inhibition (Fold Increase in Fluorescence) |
| 0 (Vehicle) | 100 | 1.0 |
| 0.1 | 98 | 1.5 |
| 0.5 | 97 | 3.2 |
| 1 | 95 | 5.8 |
| 5 | 92 | 8.5 |
| 10 | 85 | 8.9 |
| 25 | 60 | 9.1 |
| 50 | 45 | 9.2 |
| 100 | 20 | 9.3 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Mechanism of action of this compound and potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. This compound | Multidrug transporter inhibitor | Hello Bio [hellobio.com]
- 5. toku-e.com [toku-e.com]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. Impact of Mitochondrial Targeting Antibiotics on Mitochondrial Function and Proliferation of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinician.com [clinician.com]
- 9. A Phenylfurocoumarin Derivative Reverses ABCG2-Mediated Multidrug Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
Fumitremorgin C Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Fumitremorgin C (FTC). This resource is designed for researchers, scientists, and drug development professionals to navigate potential off-target effects of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary and intended target of this compound?
A1: this compound is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[1][2] It is widely used in research to reverse multidrug resistance (MDR) mediated by BCRP, thereby increasing the intracellular concentration and efficacy of various anticancer drugs.[2][3][4]
Q2: What are the most well-documented off-target effects of this compound in vivo?
A2: The most significant in vivo off-target effect of this compound is its neurotoxicity.[5] As a tremorgenic mycotoxin, it can affect the central nervous system, inducing symptoms such as tremors, seizures, and paralysis in animal models.[1][5] This toxicity precludes its use in many in vivo applications, leading to the development of less toxic analogs like Ko143.[5]
Q3: Can this compound inhibit other ABC transporters besides BCRP?
A3: While this compound is highly selective for BCRP, studies on its potent analog, Ko143, suggest that at higher concentrations (≥1 μM), there may be inhibitory effects on other ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[6] Therefore, it is crucial to use the lowest effective concentration of this compound to maintain specificity for BCRP.
Q4: Does this compound have any known effects on cellular signaling pathways?
A4: Yes, recent studies have revealed that this compound can modulate specific signaling pathways. It has been shown to alleviate inflammation and extracellular matrix degradation in chondrocytes by modulating the SIRT1/NF-κB/MAPK pathway.[7] Additionally, it can suppress osteoclast formation by inhibiting RANKL-induced signaling, which also involves the NF-κB and MAPK pathways.[8] A related compound, demethoxythis compound, has been observed to induce apoptosis in cancer cells through the Ras/PI3K/Akt signaling pathway.[9]
Q5: Are there any reported effects of this compound on mitochondrial function?
A5: Direct, comprehensive studies on the effect of this compound on mitochondrial respiration are limited. However, a derivative, demethoxythis compound, has been shown to decrease mitochondrial membrane potential in prostate cancer cells, suggesting a potential for mitochondrial effects within this class of compounds.[9] Researchers should be mindful of this possibility and consider performing mitochondrial function assays if unexpected cellular metabolic changes are observed.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cell death or altered proliferation at high concentrations. | Inhibition of other ABC transporters (e.g., P-gp, MRP1) leading to unintended cytotoxicity of co-administered compounds, or direct cytotoxic effects.[6] | Perform a dose-response curve for this compound alone to determine its intrinsic cytotoxicity in your cell line. Use the lowest effective concentration for BCRP inhibition (typically in the low micromolar range). |
| Changes in inflammatory responses or extracellular matrix protein expression. | Modulation of the SIRT1/NF-κB/MAPK signaling pathway.[7] | Investigate the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p65, JNK, p38) using Western blotting. Consider using specific inhibitors for these pathways to confirm the mechanism. |
| Altered bone cell differentiation or function in your experiments. | Suppression of RANKL-induced signaling pathways (NF-κB, MAPK, NFATc1) in osteoclasts.[8] | Analyze the activation of NFATc1 and other key regulators of osteoclastogenesis in the presence of this compound. |
| Unexplained changes in cellular metabolism or ATP levels. | Potential impact on mitochondrial function, as suggested by studies on related compounds.[9] | Conduct a mitochondrial stress test to assess for any changes in oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). |
| Inconsistent results between human and murine models. | Species-specific differences in BCRP sensitivity to this compound. Human BCRP is more potently inhibited than its murine ortholog.[10][11] | Be aware of this differential sensitivity when extrapolating results from murine models to human systems. Higher concentrations of FTC may be needed in mouse models to achieve the same level of BCRP inhibition. |
Quantitative Data on Off-Target Effects
| Compound | Target | Assay Type | IC50 / EC90 | Reference |
| This compound | Human BCRP/ABCG2 | Mitoxantrone Accumulation | IC50 in low µM range | [10][11] |
| This compound | Murine Bcrp1/Abcg2 | Mitoxantrone Accumulation | Higher IC50 than for human BCRP | [10][11] |
| Ko143 | Human BCRP/ABCG2 | Cytotoxicity (reversal of resistance) | EC90: 26 nM | [12] |
| Ko143 | Human ABCB1 (P-gp) | Cytotoxicity (sensitization) | Sensitization observed at 1 µM | [6] |
| Ko143 | Human ABCC1 (MRP1) | Cytotoxicity (sensitization) | Sensitization observed at 1 µM | [6] |
| Ko143 | Human BCRP/ABCG2 | ATPase Activity | IC50: 9.7 nM | [6] |
Experimental Protocols
Protocol 1: Assessing Specificity of this compound for ABC Transporters
This protocol uses a fluorescence-based substrate accumulation assay to determine the inhibitory activity of this compound on BCRP, P-gp, and MRP1.
Materials:
-
Cell lines overexpressing human BCRP (e.g., MCF-7/MX100), P-gp (e.g., MCF-7/TX400), and MRP1 (e.g., MCF-7/VP), and the parental cell line (e.g., MCF-7).
-
Fluorescent substrates:
-
BCRP: Hoechst 33342 or Pheophorbide A
-
P-gp: Rhodamine 123
-
MRP1: Calcein-AM
-
-
This compound
-
Positive control inhibitors (e.g., Verapamil for P-gp, MK-571 for MRP1)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 - 20 µM) or control inhibitors in HBSS for 30 minutes at 37°C.
-
Add the fluorescent substrate to each well and incubate for the appropriate time (e.g., 60-90 minutes at 37°C).
-
Wash the cells three times with ice-cold HBSS to remove extracellular substrate.
-
Add fresh HBSS to each well and measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the fold-increase in fluorescence in the presence of the inhibitor compared to the vehicle control.
Protocol 2: Investigating Effects on the NF-κB Signaling Pathway
This protocol uses Western blotting to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.
Materials:
-
Cell line of interest (e.g., SW1353 chondrocytes)
-
This compound
-
Stimulating agent (e.g., Advanced Glycation End Products (AGEs) or TNF-α)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment and reagents
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate the cells with the appropriate agent (e.g., AGEs) for a predetermined time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
Visualizations
Caption: Mechanism of BCRP inhibition by this compound.
Caption: Known off-target signaling pathways affected by this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinician.com [clinician.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | this compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways [frontiersin.org]
- 9. Apoptotic effect of demethoxythis compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Water Solubility of Fumitremorgin C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Fumitremorgin C in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a mycotoxin isolated from Aspergillus fumigatus. Its primary mechanism of action is the potent and specific inhibition of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2).[1][2] BCRP is a multidrug transporter that can efflux a wide range of anticancer agents from cells, contributing to multidrug resistance. By inhibiting BCRP, this compound can reverse this resistance and increase the intracellular concentration and cytotoxicity of various anticancer drugs.[1][2]
Q2: What are the known solvents for this compound?
A2: this compound is known to be soluble in several organic solvents, including Dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, chloroform, and N,N-Dimethylformamide (DMF).[2] It has poor water solubility.[2]
Q3: What is the recommended storage condition for this compound powder and its solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions prepared in an organic solvent like DMSO can be stored at -20°C for up to three months or at -80°C for up to two years.[3][4] It is advisable to prepare and use solutions on the same day if possible and to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Cell Culture Media
Possible Cause: The low aqueous solubility of this compound can cause it to precipitate when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer or cell culture medium. This is often referred to as "crashing out."
Troubleshooting Steps:
-
Optimize the Final DMSO Concentration:
-
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, while some robust lines may tolerate up to 1%.[5] However, for sensitive or primary cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[5][6]
-
Action: Perform a dose-response experiment with your specific cell line to determine the maximum tolerable DMSO concentration. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments.
-
-
Modify the Dilution Procedure:
-
Action: Instead of adding the this compound stock solution directly to the full volume of media, first aliquot a small volume of media or phosphate-buffered saline (PBS) into a separate tube. While vortexing the small volume of media/PBS, add the this compound stock solution dropwise. Then, add this intermediate dilution to the final volume of your culture medium. This gradual dilution can sometimes prevent immediate precipitation.
-
-
Use a Co-solvent System (for in vivo or specific in vitro applications):
-
For animal studies, a common vehicle is a mixture of DMSO and other solubilizing agents. A reported formulation for this compound is 10% DMSO in corn oil.[3]
-
Action: For in vitro assays where higher concentrations are needed and DMSO alone is insufficient, consider using a combination of biocompatible co-solvents and surfactants. However, extensive validation is required to ensure the vehicle itself does not affect the experimental outcome.
-
Issue 2: Inconsistent or Lower-than-Expected Potency in Cellular Assays
Possible Cause: This could be due to several factors, including the degradation of this compound in solution, inaccurate concentration of the stock solution, or sub-optimal final concentration in the assay.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Accurate Pipetting and Dilution:
-
Action: Use calibrated pipettes and ensure thorough mixing after each dilution step to achieve the desired final concentration in your assay.
-
-
Confirm Experimental Concentration:
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 379.45 g/mol | [3][7] |
| Solubility in DMSO | Up to 50 mg/mL (131.77 mM) | [3] |
| Soluble to 10 mM | [9] | |
| Solubility for in vivo use | ≥ 3 mg/mL in 10% DMSO + 90% corn oil | [3] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (in DMSO) | -20°C for up to 3 months; -80°C for up to 2 years | [3][4] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (general), ≤ 0.1% (sensitive cells) | [5][6] |
| Suggested Concentration for Cell Inhibition Studies | ~1-5 µM | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight = 379.45 g/mol ), you would need 3.7945 mg.
-
Place the weighed this compound into a sterile vial.
-
Add the required volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved, resulting in a clear stock solution. Gentle warming or sonication may be used if necessary.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.[3][4]
Protocol 2: General Method for Enhancing Aqueous Solubility using Cyclodextrins
Note: This is a general protocol and requires optimization for this compound.
Materials:
-
This compound (powder)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Drying oven or vacuum desiccator
Procedure:
-
Determine Molar Ratio: Start with a 1:1 or 1:2 molar ratio of this compound to HPβCD. This may need to be optimized through phase solubility studies.
-
Weigh Components: Accurately weigh the this compound and HPβCD according to the chosen molar ratio.
-
Form a Paste: Place the physical mixture into a mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture to form a thick, uniform paste.
-
Knead: Thoroughly knead the mixture with the pestle for 45-60 minutes to facilitate the formation of the inclusion complex.
-
Dry the Complex: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: Grind the dried complex into a fine powder. This powder should exhibit enhanced aqueous solubility compared to the parent compound.
Visualizations
Caption: Mechanism of BCRP/ABCG2-mediated drug efflux and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoformulations for Combination or Cascade Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. proteopedia.org [proteopedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Why is Fumitremorgin C not working in my assay?
Welcome to the Fumitremorgin C (FTC) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any inhibition of ABCG2 activity. What are the possible reasons?
There are several potential reasons why this compound (FTC) may not be effective in your assay. Here is a step-by-step troubleshooting guide to help you identify the issue:
-
Compound Integrity and Storage:
-
Improper Storage: FTC is sensitive to storage conditions. It should be stored at 2-8°C as a lyophilized powder.[1] Once reconstituted in a solvent like DMSO, it is recommended to aliquot and store at -20°C.[1] There are conflicting reports on the stability of stock solutions, with some sources suggesting stability for up to 3 months at -20°C[1], while others advise preparing solutions fresh. To be safe, using a freshly prepared solution or a recently aliquoted frozen stock is advisable.
-
Degradation: Repeated freeze-thaw cycles can degrade the compound. It is best practice to use single-use aliquots.
-
-
Experimental Setup:
-
Incorrect Concentration: The effective concentration of FTC is crucial. For cell-based inhibition studies, a concentration range of 1-5 µM is generally recommended.[1] However, the optimal concentration can be cell-line dependent. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.
-
Cell Line Specificity: Ensure that your cell line expresses the target protein, ABCG2 (also known as BCRP). FTC is a specific inhibitor of ABCG2 and will not be effective in cell lines that do not express this transporter or primarily rely on other efflux pumps like MDR1 (P-glycoprotein) or MRP1.[2][3][4][5][6]
-
Species Specificity: FTC exhibits differential inhibitory activity between species. It has been shown to be a more potent inhibitor of human ABCG2 than its murine ortholog.[7] If you are using a murine cell line, you may need to use a higher concentration of FTC to achieve the desired inhibition.
-
Assay-Specific Issues: The nature of your assay can influence the apparent activity of FTC. For example, in cytotoxicity assays, the incubation time with FTC and the cytotoxic substrate is a critical parameter.
-
-
Solubility Issues:
-
Poor Solubility in Aqueous Media: FTC has poor water solubility.[8] When preparing your working solutions, ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and ensure the compound remains in solution. Precipitation of FTC in the assay medium will lead to a loss of activity.
-
Q2: I am seeing high variability in my results between experiments. What could be the cause?
High variability in experiments with FTC can stem from several factors:
-
Inconsistent FTC Preparation: As mentioned, the stability of FTC solutions can be a factor. Inconsistent preparation of working solutions from stock can lead to variability. Always ensure the stock solution is fully thawed and mixed well before preparing dilutions.
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range for all experiments. Cells at high passage numbers can exhibit altered phenotypes, including changes in transporter expression.
-
Cell Seeding Density: Inconsistent cell seeding density can lead to variability in results, especially in proliferation or cytotoxicity assays.
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and proper pipetting techniques.
Q3: What is the recommended solvent for this compound and what are the storage conditions for the solution?
This compound is soluble in DMSO, ethanol, and methanol.[9] For cell-based assays, DMSO is the most commonly used solvent.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM).
-
Storage of Stock Solution: There is some conflicting information on the long-term stability of FTC in DMSO.
-
One source suggests that stock solutions are stable for up to 3 months when aliquoted and stored at -20°C.[1]
-
Another source states that DMSO solutions are stable for up to 2 months at 2-8°C.
-
A third source suggests that solutions are unstable and should be prepared fresh.[10]
-
Recommendation: To ensure consistent results, it is best to prepare fresh solutions or use aliquots that have been stored at -20°C for no longer than one to three months. Avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 10 mg/mL |
| Ethanol | 5 mg/mL |
| Methanol | 5 mg/mL |
Data sourced from Sigma-Aldrich product information.
Table 2: IC50 Values of this compound for Reversing Multidrug Resistance
| Cell Line | Substrate | Fold Reversal | FTC Concentration (µM) | Reference |
| MCF-7/BCRP | Mitoxantrone | 29.4 | 5 | Cancer Research, 2000 |
| MCF-7/BCRP | Doxorubicin | 6.6 | 5 | Cancer Research, 2000 |
| MCF-7/BCRP | Topotecan | 6.5 | 5 | Cancer Research, 2000 |
| S1-M1-3.2 | Mitoxantrone | 93 | 5 | MedChemExpress |
| S1-M1-3.2 | Doxorubicin | 26 | 5 | MedChemExpress |
| S1-M1-3.2 | Topotecan | 24 | 5 | MedChemExpress |
| MCF-7/mtxR | Mitoxantrone | 114 | Not Specified | MedChemExpress |
| MCF-7/mtxR | Doxorubicin | 3 | Not Specified | MedChemExpress |
Experimental Protocols
Protocol: In Vitro ABCG2 Inhibition Assay using a Cytotoxicity Assay
This protocol describes a common method to assess the ability of this compound to reverse ABCG2-mediated multidrug resistance.
-
Cell Seeding:
-
Seed ABCG2-overexpressing cells and the corresponding parental (control) cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the cytotoxic drug (e.g., mitoxantrone, topotecan) in cell culture medium.
-
Prepare solutions of the cytotoxic drug in combination with a fixed, non-toxic concentration of this compound (e.g., 1-5 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared drug solutions (cytotoxic drug alone, and cytotoxic drug with FTC) to the respective wells.
-
Include control wells with medium and DMSO only.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a suitable method (e.g., MTT, SRB, or CellTiter-Glo assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value (the concentration of the cytotoxic drug that inhibits cell growth by 50%) for the cytotoxic drug alone and in the presence of FTC.
-
The fold-reversal of resistance is calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 of the cytotoxic drug in the presence of FTC.
-
Visualizations
Caption: Mechanism of action of this compound in overcoming ABCG2-mediated drug resistance.
Caption: A troubleshooting workflow for experiments where this compound is not effective.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. clinician.com [clinician.com]
- 6. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. toku-e.com [toku-e.com]
- 9. This compound, Aspergillus. fumigatus [sigmaaldrich.com]
- 10. This compound | Multidrug transporter inhibitor | Hello Bio [hellobio.com]
Technical Support Center: Troubleshooting Drug Accumulation Assays with Fumitremorgin C
Welcome to the technical support center for drug accumulation assays using Fumitremorgin C (FTC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug accumulation assays?
A1: this compound (FTC) is a mycotoxin that acts as a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as the Breast Cancer Resistance Protein (BCRP).[1][2][3][4] ABCG2 is an efflux pump that actively transports a wide variety of substrates, including many chemotherapeutic agents, out of cells, leading to multidrug resistance (MDR).[2][5][6] In drug accumulation assays, FTC is used to block the function of ABCG2. By comparing the accumulation of a fluorescent substrate or a cytotoxic drug in the presence and absence of FTC, researchers can determine if the compound is a substrate of ABCG2. An increase in intracellular drug accumulation in the presence of FTC indicates that the drug is normally effluxed by ABCG2.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits the function of the ABCG2 transporter.[2] It is suggested to inhibit ABCG2 through an allosteric mechanism, meaning it binds to a site on the transporter other than the substrate-binding site, inducing a conformational change that prevents the transport of substrates.[7] This inhibition leads to an increased intracellular concentration of ABCG2 substrates.[1] Unlike some other inhibitors, FTC is considered a "static" inhibitor, meaning it primarily blocks the transporter's function without causing its degradation.[2]
Q3: Is this compound specific to ABCG2?
A3: this compound is considered a selective inhibitor of ABCG2 and does not significantly affect the activity of other major multidrug resistance transporters like P-glycoprotein (P-gp/MDR1/ABCB1) or Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[1][8] This specificity makes it a valuable tool for investigating the specific role of ABCG2 in drug transport and resistance.
Q4: What are some common substrates of ABCG2 that can be used in accumulation assays with this compound?
A4: Several fluorescent dyes and chemotherapeutic agents are well-characterized substrates of ABCG2 and are commonly used in accumulation assays. These include:
-
Fluorescent Probes: Hoechst 33342, BODIPY-prazosin, and pheophorbide A.
-
Chemotherapeutic Drugs: Mitoxantrone (B413), doxorubicin, topotecan, and SN-38 (the active metabolite of irinotecan).[1][6]
The choice of substrate will depend on the specific experimental setup and available detection methods (e.g., fluorescence microscopy, flow cytometry, or plate readers).
Q5: What is the difference between this compound and its analog, Ko143?
A5: Ko143 is a synthetic, tetracyclic analog of this compound.[9] It was developed to overcome the in vivo neurotoxicity associated with FTC.[2][9] Ko143 is a more potent and specific inhibitor of ABCG2 than FTC.[9] While both can be used for in vitro studies, Ko143 is the preferred choice for in vivo experiments due to its improved safety profile.[9]
Troubleshooting Guide
Problem 1: No significant increase in drug accumulation is observed in the presence of this compound.
This is a common issue that can arise from several factors. The following troubleshooting steps can help identify the cause:
Possible Cause & Solution
-
Low ABCG2 Expression in the Cell Line: The chosen cell line may not express sufficient levels of functional ABCG2 transporter at the plasma membrane.
-
Solution:
-
Verify ABCG2 Expression: Confirm ABCG2 protein expression and localization using techniques like Western blotting, immunofluorescence, or flow cytometry with an ABCG2-specific antibody.
-
Use a Positive Control Cell Line: Employ a cell line known to overexpress ABCG2 (e.g., MCF-7/MX100, S1-M1-3.2, or a transfected cell line like MDCKII-ABCG2) as a positive control to validate the assay setup.[6][10]
-
Induce Expression: In some systems, ABCG2 expression can be induced by treating cells with certain compounds, but this should be carefully validated.
-
-
-
Suboptimal Concentration of this compound: The concentration of FTC may be too low to effectively inhibit ABCG2.
-
Solution:
-
Perform a Dose-Response Curve: Determine the optimal concentration of FTC for your specific cell line and substrate by testing a range of concentrations (e.g., 0.1 µM to 20 µM). A typical starting concentration for cell-based inhibition studies is around 1-5 µM.[11]
-
Consult Literature: Refer to published studies that have used the same cell line to find an effective concentration range for FTC.
-
-
-
The Test Compound is Not an ABCG2 Substrate: The drug or fluorescent probe being tested may not be transported by ABCG2.
-
Solution:
-
Use a Positive Control Substrate: Include a known ABCG2 substrate (e.g., mitoxantrone or Hoechst 33342) in your experiment to confirm that FTC is active and the assay is working correctly.
-
Literature Review: Check existing literature to see if your compound of interest has been previously identified as an ABCG2 substrate.
-
-
-
Issues with this compound Stability or Solubility: FTC may have degraded or precipitated out of the solution.
-
Solution:
-
Prepare Fresh Solutions: FTC solutions can be unstable.[4] Prepare fresh working solutions of FTC from a frozen stock for each experiment.
-
Proper Storage: Store stock solutions of FTC in an appropriate solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
-
Check for Precipitation: Before adding to the cells, visually inspect the final dilution in the cell culture medium for any signs of precipitation. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity.[12]
-
-
Troubleshooting Workflow: No Increase in Accumulation
Problem 2: High background fluorescence or signal in control wells.
High background can mask the specific signal from the accumulated drug, making data interpretation difficult.
Possible Cause & Solution
-
Autofluorescence of Cells or Compound: The cells themselves or the test compound may be inherently fluorescent at the excitation/emission wavelengths used.
-
Solution:
-
Include Proper Controls: Always include "cells only" and "compound only" (without cells) wells to measure background fluorescence.
-
Subtract Background: Subtract the average background fluorescence from all experimental wells.
-
Optimize Wavelengths: If possible, adjust the excitation and emission wavelengths to maximize the signal-to-noise ratio.
-
-
-
Contamination of Media or Reagents: Phenol (B47542) red in cell culture media can contribute to background fluorescence. Bacterial or fungal contamination can also increase the signal.
-
Solution:
-
Use Phenol Red-Free Media: For fluorescence-based assays, it is highly recommended to use phenol red-free media during the incubation and measurement steps.
-
Ensure Aseptic Technique: Maintain sterile conditions to prevent contamination.
-
-
Problem 3: Cell death or cytotoxicity observed in wells treated with this compound alone.
FTC, being a mycotoxin, can exhibit cytotoxicity at higher concentrations or with prolonged exposure.
Possible Cause & Solution
-
This compound Toxicity: The concentration of FTC is too high for the specific cell line.
-
Solution:
-
Perform a Cytotoxicity Assay: Before the accumulation assay, assess the toxicity of FTC alone on your cells using a viability assay (e.g., MTT, SRB, or CellTiter-Glo).[1] Determine the highest non-toxic concentration of FTC for the duration of your experiment.
-
Reduce Incubation Time: If possible, shorten the incubation time with FTC to the minimum required to achieve effective ABCG2 inhibition.
-
-
-
Solvent Toxicity: If using a high concentration of a stock solution, the final concentration of the solvent (e.g., DMSO) may be toxic to the cells.
-
Solution:
-
Maintain Low Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in the culture medium is at a non-toxic level, typically below 0.5%.[12]
-
Include a Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent alone to assess its effect on cell viability.
-
-
ABCG2 Inhibition and Cytotoxicity Pathway
Problem 4: Inconsistent or highly variable results between replicates.
High variability can undermine the statistical significance of your findings.
Possible Cause & Solution
-
Inaccurate Pipetting or Cell Seeding: Inconsistent volumes of reagents or numbers of cells per well.
-
Solution:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Homogenize Cell Suspension: Gently and thoroughly mix the cell suspension before seeding to ensure a uniform cell density across all wells.
-
Use Reverse Pipetting: For viscous solutions, use the reverse pipetting technique to improve accuracy.
-
-
-
Edge Effects in Multi-well Plates: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell health.
-
Solution:
-
Avoid Outer Wells: If possible, avoid using the outermost wells for experimental conditions. Fill them with sterile water or media to create a humidity barrier.
-
Ensure Proper Incubation: Use a humidified incubator and ensure the plate is sealed correctly.
-
-
-
Species-Specific Differences in FTC Potency: If using non-human cell lines, the inhibitory potency of FTC can differ.
-
Solution:
-
Be Aware of Species Differences: Human ABCG2 is more sensitive to inhibition by FTC than its murine ortholog (Bcrp1).[13][14] You may need to use higher concentrations of FTC for murine cells to achieve complete inhibition.
-
Empirically Determine IC50: It is crucial to experimentally determine the IC50 of FTC for the specific cell line (human, mouse, etc.) you are using.
-
-
Quantitative Data Summary
The inhibitory potency of this compound is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the activity of the transporter by 50%. These values can vary depending on the cell line, the substrate used, and the assay conditions.
| Cell Line | Transporter | Assay Type | Substrate | FTC IC50 / Effective Conc. | Reference |
| HEK293 (transfected) | Human ABCG2 | Cytotoxicity Potentiation | Mitoxantrone | 5.42 nM (IC50) | [1] |
| S1M1-3.2 | Human ABCG2 | Cytotoxicity Potentiation | Mitoxantrone | 5 µM (significantly potentiates) | [1] |
| MDCKII-hABCG2 | Human ABCG2 | Transcellular Transport | Mitoxantrone | 1 µM (complete inhibition) | [14] |
| MDCKII-mBcrp1 | Murine Bcrp1 | Transcellular Transport | Mitoxantrone | >1 µM (moderate inhibition) | [14] |
| General Use | ABCG2 | Cell-based Inhibition | Various | ~1-5 µM (suggested) | [11] |
Key Experimental Protocols
Protocol 1: Drug Accumulation Assay Using a Fluorescent Substrate (e.g., Hoechst 33342)
This protocol describes a general method for measuring the accumulation of a fluorescent ABCG2 substrate using a plate reader.
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate overnight (or longer, depending on the cell line's doubling time) at 37°C and 5% CO₂.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.
-
Prepare a 1 mg/mL stock solution of Hoechst 33342 in deionized water. Store at 4°C, protected from light.
-
Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium).
-
-
Inhibitor Pre-incubation:
-
Wash the cells twice with warm assay buffer.
-
Add assay buffer containing the desired final concentration of FTC (e.g., 10 µM) or vehicle (DMSO) to the appropriate wells.
-
Pre-incubate the plate for 30-60 minutes at 37°C.
-
-
Substrate Addition and Incubation:
-
Add the fluorescent substrate (e.g., Hoechst 33342 at a final concentration of 5 µM) to all wells.
-
Incubate for 60-90 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells three times with ice-cold assay buffer to remove extracellular substrate.
-
Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes to ensure complete cell lysis.
-
Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission for Hoechst 33342).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence signal to the protein content in each well (optional, but recommended for accuracy).
-
Calculate the fold-increase in accumulation: (Fluorescence with FTC) / (Fluorescence with vehicle).
-
Protocol 2: Cytotoxicity Assay to Measure Reversal of Resistance
This protocol determines the ability of FTC to sensitize ABCG2-overexpressing cells to a cytotoxic substrate.
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for several days of growth. Incubate overnight.
-
Drug and Inhibitor Preparation:
-
Prepare a serial dilution of the cytotoxic drug (e.g., mitoxantrone) at 2x the final desired concentrations.
-
Prepare solutions of the cytotoxic drug dilutions that also contain FTC at a fixed, non-toxic concentration (e.g., 5 µM).
-
Also prepare control wells: cells with media only, cells with FTC only, and cells with vehicle only.
-
-
Treatment:
-
Remove the old media and add the prepared drug/inhibitor solutions to the cells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Viability Assessment:
-
After incubation, measure cell viability using a standard method such as Sulforhodamine B (SRB), MTT, or a resazurin-based assay.[1]
-
-
Data Analysis:
-
Generate dose-response curves for the cytotoxic drug in the presence and absence of FTC.
-
Calculate the IC50 values for each condition.
-
The "fold-reversal" or "sensitization factor" is calculated as: (IC50 of drug alone) / (IC50 of drug + FTC). A value greater than 1 indicates that FTC sensitizes the cells to the drug.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Challenge of Exploiting ABCG2 in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: very important pharmacogene information for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cris.unibo.it [cris.unibo.it]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
How to account for Fumitremorgin C neurotoxicity in in vivo studies.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the neurotoxicity of Fumitremorgin C (FTC) in in vivo studies. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: We are planning an in vivo study to inhibit BCRP using this compound. What is the recommended dose and what should we watch for?
A1: It is strongly advised not to use this compound in in vivo studies. FTC is a potent tremorgenic mycotoxin with significant neurotoxic effects that preclude its use in living animals.[1] Administration of FTC, particularly at doses effective for BCRP inhibition, is known to cause severe adverse neurological symptoms including sustained tremors, convulsions, paralysis, and potentially death.[2]
Q2: What are the specific signs of this compound neurotoxicity in mice or rats?
A2: The primary signs of FTC neurotoxicity in rodents are neurological. Within minutes of administration, animals may exhibit sustained whole-body tremors and tetanic convulsions.[1] These symptoms are characteristic of the fumitremorgin/verruculogen/tryprostatin class of alkaloids.[1] At higher doses, these effects can progress to paralysis and death.[2]
Q3: Is there any way to mitigate the neurotoxic effects of this compound to allow for its in vivo use?
A3: Currently, there are no established protocols to effectively mitigate the neurotoxicity of this compound to a degree that would render it safe for in vivo use. The scientific consensus is to avoid its use in animals altogether and instead utilize less toxic alternatives.
Q4: What are the recommended alternatives to this compound for in vivo BCRP inhibition?
A4: The most widely recommended and utilized alternative is Ko143 . Ko143 is a tetracyclic analog of FTC that was specifically developed to be a potent and specific BCRP inhibitor without the associated neurotoxicity.[1][3] Studies have shown that Ko143 is well-tolerated in mice at high oral and intraperitoneal doses with no signs of toxicity, while effectively inhibiting BCRP.[1][3]
Q5: How does the potency of Ko143 compare to this compound?
A5: Ko143 is considered to be the most potent BCRP inhibitor known thus far, even more so than this compound.[1][3] Its high potency and specificity for BCRP, combined with its favorable safety profile, make it the superior choice for in vivo experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Animals exhibit tremors, seizures, or convulsions after administration of a BCRP inhibitor. | You are likely using this compound. These are the classic signs of its severe neurotoxicity.[1][2] | Immediately cease all in vivo use of this compound. Euthanize affected animals to prevent further suffering, following approved institutional guidelines. For future studies, switch to a non-toxic analog such as Ko143. |
| Difficulty in finding a safe and effective in vivo dose for this compound. | The therapeutic window for this compound in vivo is practically non-existent due to its neurotoxicity at effective BCRP-inhibiting concentrations. | Do not proceed with dose-escalation studies for this compound. The risk of severe adverse events is extremely high. The recommended course of action is to use Ko143, for which effective and non-toxic dosing regimens have been established.[4] |
| Inconsistent or unexpected results in a study using this compound. | The severe physiological stress and neurological disruption caused by this compound can introduce significant confounding variables, making it difficult to interpret data related to your primary research question. | Re-evaluate your experimental design. The use of a toxic compound like this compound can compromise the validity of your findings. Redesign the study using a clean BCRP inhibitor like Ko143 to ensure that the observed effects are due to BCRP inhibition and not compound toxicity. |
Quantitative Data: Comparative Toxicity of BCRP Inhibitors
| Compound | Species | Dose & Route | Observed Effects | Reference |
| This compound | Mouse | 25 mg/kg (oral) | Induction of tremors. | [1] |
| This compound | Mouse | "a fraction of 1 mg/kg" (i.p.) | Induction of tremors. | [1] |
| This compound | SCID Mouse | 25 mg/kg (i.v., single dose) | Reportedly no major toxicities in this specific pharmacokinetic study. | [5] |
| Ko143 | Mouse | High doses (oral or i.p.) | No signs of toxicity evinced. | [1][3] |
| Ko143 | Mouse | 1, 7, and 15 mg/kg | Used effectively to inhibit BCRP at the blood-brain barrier with no reported toxicity. | [4] |
Experimental Protocols
Protocol 1: Assessment of Neurotoxicity via Behavioral Observation
This protocol is designed to assess the potential neurotoxic effects of a compound, comparing a test article (like an FTC analog) to a negative control (vehicle) and a positive control (FTC, if ethically approved for a very limited, acute study to establish the toxic phenotype).
Objective: To observe and score behavioral changes indicative of neurotoxicity.
Materials:
-
Test compound (e.g., Ko143)
-
Vehicle control (e.g., DMSO, PEG 300, Tween 80 in water)
-
This compound (for positive control, if applicable and justified)
-
Appropriate rodent strain (e.g., C57BL/6 mice)
-
Observation arena (e.g., clean, standard mouse cage)
-
Video recording equipment
Procedure:
-
Acclimation: Acclimate animals to the testing room and observation arenas for at least 1 hour before dosing.
-
Baseline Observation: Record a 5-10 minute video of each animal's baseline activity. Score for posture, gait, and presence of any abnormal movements.
-
Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection).
-
Post-Dose Observation: Immediately after dosing, place the animal back in the observation arena and record continuously for at least 60 minutes.
-
Scoring: At regular intervals (e.g., 5, 15, 30, 60 minutes post-dose), score the animals for signs of neurotoxicity. A simple scoring system can be used:
-
0: Normal behavior, no tremors.
-
1: Mild, intermittent tremors, especially when the animal is still.
-
2: Moderate, persistent tremors affecting the whole body.
-
3: Severe, continuous tremors and/or presence of clonic convulsions.
-
4: Loss of righting reflex, tonic convulsions, or moribund state.
-
-
Data Analysis: Compare the scores between treatment groups over time. Note the latency to onset and the duration of any symptoms.
Protocol 2: Motor Coordination Assessment using the Rotarod Test
Objective: To quantitatively assess the effect of a compound on motor coordination and balance.
Materials:
-
Rotarod apparatus for mice/rats
-
Test compound, vehicle control
-
Appropriate rodent strain
Procedure:
-
Training: For 2-3 consecutive days prior to the test day, train the animals on the rotarod. Each training session should consist of 3-5 trials.
-
Set the rotarod to a constant low speed (e.g., 4-5 RPM) or an accelerating speed (e.g., 4 to 40 RPM over 5 minutes).
-
Place the animal on the rotating rod. The trial ends when the animal falls off or grips the rod and spins around for two consecutive revolutions.
-
Record the latency to fall for each trial. Animals should show improvement (longer latencies) over the training period.
-
-
Test Day - Baseline: On the test day, perform a baseline trial to ensure stable performance.
-
Dosing: Administer the test compound or vehicle.
-
Post-Dose Testing: At predefined time points after dosing (e.g., 30, 60, 120 minutes), place the animal back on the rotarod and record the latency to fall.
-
Data Analysis: Compare the post-dose latency to fall with the baseline performance for each animal. Analyze the differences between the vehicle and test compound groups. A significant decrease in latency to fall indicates impaired motor coordination.
Visualizations
Signaling Pathway
The tremorgenic effects of this compound and related mycotoxins are believed to be mediated through the inhibition of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This inhibition disrupts the normal flow of chloride ions into the neuron, leading to a state of hyperexcitability that manifests as tremors and convulsions.
Experimental Workflow
The following workflow outlines the decision-making process and experimental steps for researchers investigating BCRP inhibition in vivo.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of breast cancer resistance protein at the murine blood-brain barrier by Ko143 studied with [11C]tariquidar and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma pharmacokinetics and tissue distribution of the breast cancer resistance protein (BCRP/ABCG2) inhibitor this compound in SCID mice bearing T8 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Fumitremorgin C and Ko143 in BCRP/ABCG2 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitors is critical for overcoming multidrug resistance in cancer therapy and improving drug disposition. This guide provides an objective comparison of two prominent BCRP inhibitors, the mycotoxin Fumitremorgin C (FTC) and its synthetic analog, Ko143, supported by experimental data.
This compound, a natural product isolated from Aspergillus fumigatus, was one of the first potent and specific inhibitors of the BCRP/ABCG2 transporter to be identified.[1] However, its inherent neurotoxicity has largely precluded its use in clinical settings.[2][3] This led to the development of synthetic analogs, with Ko143 emerging as a highly potent and less toxic alternative.[3][4] Ko143 was designed to retain the inhibitory activity of FTC while minimizing its toxic effects, making it a valuable tool for in vitro and in vivo research.[3][4]
Quantitative Efficacy: A Tabular Comparison
The following table summarizes the key quantitative data comparing the efficacy of this compound and Ko143 as BCRP inhibitors.
| Parameter | This compound (FTC) | Ko143 | Reference(s) |
| BCRP/ABCG2 Inhibition (IC50) | ~1 µM | 9.7 nM - 26 nM | [5][6] |
| Reversal of Drug Resistance (EC90) | Significantly higher than Ko143 (species-dependent) | ~26 nM | [2][4] |
| Selectivity over P-glycoprotein (P-gp) | Does not inhibit P-gp | >200-fold selective for BCRP over P-gp | [4][7][8] |
| Selectivity over Multidrug Resistance-Associated Protein 1 (MRP1) | Does not inhibit MRP1 | >200-fold selective for BCRP over MRP1 | [4][7][8] |
Experimental Insights: Potency and Selectivity
Ko143 consistently demonstrates significantly greater potency in inhibiting BCRP compared to this compound. Reports indicate that Ko143 has an IC50 value for BCRP in the low nanomolar range, with some studies reporting values as low as 9.7 nM for the inhibition of ABCG2 ATPase activity.[5] In contrast, the IC50 for this compound is approximately 1 µM.[6]
In assays measuring the reversal of BCRP-mediated multidrug resistance, Ko143 is also markedly more potent. The effective concentration to reverse 90% of drug resistance (EC90) for Ko143 is approximately 26 nM.[4] While direct comparative EC90 values are not always presented side-by-side in the literature, studies consistently show that this compound is less potent than Ko143 in reversing resistance to BCRP substrate drugs like mitoxantrone (B413) and topotecan.[2]
A key advantage of both inhibitors is their high selectivity for BCRP over other major ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[4][8] Ko143, in particular, exhibits over 200-fold selectivity for BCRP, making it a highly specific tool for studying BCRP function.[4][7] This specificity is crucial for dissecting the specific role of BCRP in multidrug resistance without the confounding effects of inhibiting other transporters.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of this compound and Ko143.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an inhibitor required to reverse drug resistance in BCRP-overexpressing cells.
-
Cell Seeding: Seed cancer cell lines overexpressing BCRP (e.g., MDCKII-hABCG2) and the parental control cell line in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the cytotoxic drug (e.g., mitoxantrone) in the presence or absence of a fixed concentration of the inhibitor (this compound or Ko143). A vehicle control (e.g., DMSO) should also be included.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values (the concentration of the cytotoxic drug that inhibits cell growth by 50%) from the dose-response curves. The reversal of resistance is determined by the fold-decrease in the IC50 in the presence of the inhibitor.
Mitoxantrone Accumulation Assay (Flow Cytometry)
This assay measures the ability of an inhibitor to increase the intracellular accumulation of a fluorescent BCRP substrate.
-
Cell Preparation: Harvest BCRP-overexpressing cells and parental control cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentration of this compound, Ko143, or a vehicle control for 30-60 minutes at 37°C.
-
Substrate Addition: Add the fluorescent BCRP substrate, mitoxantrone, to the cell suspension and incubate for an additional 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to stop the efflux and remove extracellular substrate.
-
Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Analysis: Compare the mean fluorescence intensity of the inhibitor-treated cells to the vehicle-treated cells to determine the increase in substrate accumulation.
Hoechst 33342 Efflux Assay
This assay is another method to assess BCRP-mediated transport by measuring the efflux of the fluorescent dye Hoechst 33342.
-
Cell Staining: Incubate BCRP-overexpressing cells with Hoechst 33342 (e.g., 5 µg/mL) for 45 minutes at 37°C.[9]
-
Inhibitor Treatment: During the staining and subsequent efflux period, incubate the cells with this compound, Ko143, or a vehicle control at the desired concentrations.[9]
-
Efflux Period: After staining, wash the cells with cold buffer and then incubate them in warm media (with or without the inhibitor) for a 45-minute efflux period to allow for the removal of the dye from the cells.[9]
-
Data Acquisition: Analyze the fluorescence of the cells using a flow cytometer, typically measuring both blue and red fluorescence to identify the "side population" (SP) of cells with low fluorescence due to high efflux activity.
-
Analysis: A decrease in the percentage of the side population in the presence of an inhibitor indicates inhibition of BCRP-mediated efflux.
Visualizing the Mechanisms
To better understand the context of BCRP inhibition and the experimental approaches, the following diagrams are provided.
Caption: Signaling pathways influencing BCRP/ABCG2 expression and its inhibition.
Caption: Workflow for assessing BCRP inhibition and reversal of multidrug resistance.
Caption: Logical flow of BCRP-mediated multidrug resistance and its reversal.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Validating ABCG2 Inhibition by Fumitremorgin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fumitremorgin C (FTC) and its analogs as inhibitors of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP). ABCG2 is a key protein in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Accurate validation of its inhibition is crucial for the development of effective cancer therapies and for understanding drug-drug interactions. This document outlines experimental data, detailed protocols for validation assays, and compares FTC with other notable ABCG2 inhibitors.
Performance Comparison of ABCG2 Inhibitors
This compound, a mycotoxin, was one of the first potent and specific inhibitors of ABCG2 to be identified.[1] However, its utility in clinical settings is hampered by its neurotoxicity.[1] This led to the development of less toxic analogs, most notably Ko143, which has become a widely used tool compound in ABCG2 research.[1][2] This section compares the inhibitory potency of FTC and Ko143 with other commonly used or novel ABCG2 inhibitors.
| Inhibitor | IC50 / EC90 (nM) | Assay Type | Cell Line / System | Reference |
| This compound | ~1000-5000 (EC50) | Drug Resistance Reversal | Various | [3][4] |
| 2500 (IC50) | Mitoxantrone Resistance Reversal | HEK293/ABCG2 | [5] | |
| Ko143 | 26 (EC90) | BCRP-mediated Resistance | - | [6] |
| <10 (IC50) | ATPase Assay | Reconstituted ABCG2 | [1] | |
| 9.7 (IC50) | ATPase Assay | ABCG2 | [7] | |
| Tariquidar | 1000 (IC50) | Pheophorbide a Transport | ABCG2-transfected HEK293 | [8] |
| 138.4 (EC50) | ATPase Assay | BCRP | [9] | |
| Elacridar (B1662867) (GF120918) | 160 (IC50) | [3H]azidopine labeling | P-glycoprotein | [10] |
| 430 (IC50) | Pheophorbide a accumulation | MDCK/BCRP | [11] | |
| Febuxostat | 27 (IC50) | Urate Transport | ABCG2 Vesicles | [12] |
| Lapatinib | 25-5000 (IC50) | Various | Various | [13] |
| Novobiocin | - | Drug Resistance Reversal | BCRP-expressing cells | [14] |
Experimental Protocols for ABCG2 Inhibition Validation
Accurate determination of ABCG2 inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to validate the activity of inhibitors like this compound.
ATPase Assay
This biochemical assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport. Inhibitors are expected to modulate this activity.
Protocol:
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing ABCG2 (e.g., Sf9 insect cells or HEK293 cells).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT), membrane vesicles (5-10 µg protein), and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for 5 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding Mg-ATP to a final concentration of 5 mM.
-
Incubation: Incubate for a defined period (e.g., 20-40 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a solution of sodium dodecyl sulfate (B86663) (SDS).
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. Read the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate (a general P-type ATPase inhibitor) from the total activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Vesicle Transport Assay
This in vitro assay directly measures the ATP-dependent transport of a labeled substrate into membrane vesicles.
Protocol:
-
Vesicle Preparation: Use inside-out membrane vesicles prepared from cells overexpressing ABCG2.
-
Transport Buffer: Prepare a transport buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose).
-
Reaction Setup: In centrifuge tubes, mix the membrane vesicles (25-50 µg protein) with the transport buffer containing the test inhibitor at various concentrations.
-
Substrate Addition: Add a radiolabeled or fluorescent ABCG2 substrate (e.g., [³H]-mitoxantrone or estrone-3-sulfate).
-
Initiation of Transport: Start the transport by adding ATP (typically 4 mM) and an ATP-regenerating system (e.g., creatine (B1669601) kinase and creatine phosphate). For negative controls, add AMP or omit ATP.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 5-10 minutes).
-
Termination of Transport: Stop the transport by adding ice-cold stop buffer and rapidly filtering the mixture through a filter membrane (e.g., nitrocellulose) using a vacuum manifold.
-
Washing: Quickly wash the filters with ice-old stop buffer to remove untransported substrate.
-
Quantification: Measure the radioactivity or fluorescence retained on the filter using a scintillation counter or fluorometer.
-
Data Analysis: Calculate the ATP-dependent transport as the difference between the amount of substrate transported in the presence and absence of ATP. Determine the inhibitory effect of the compound and calculate the IC50.
Cell-Based Substrate Accumulation Assays
These assays measure the ability of an inhibitor to block the efflux of a fluorescent ABCG2 substrate from intact cells, leading to its intracellular accumulation.
Protocol:
-
Cell Seeding: Seed cells overexpressing ABCG2 and the corresponding parental cells (as a negative control) in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with the test inhibitor at various concentrations for a specified time (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Add the fluorescent substrate Hoechst 33342 to a final concentration of, for example, 5 µM.
-
Incubation: Incubate for an appropriate time (e.g., 60-90 minutes) at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).
-
Data Analysis: Increased fluorescence in the presence of the inhibitor indicates blocked efflux. Normalize the data to control wells and calculate the EC50 value.
Protocol:
-
Cell Preparation: Harvest cells overexpressing ABCG2 and resuspend them in a suitable medium.
-
Inhibitor and Substrate Incubation: Incubate the cells with the test inhibitor and the fluorescent substrate Pheophorbide a (PhA) for a defined period (e.g., 30 minutes) at 37°C.[15]
-
Washing: Wash the cells with cold buffer to remove the extracellular substrate and inhibitor.
-
Efflux Period: Resuspend the cells in a fresh medium (with or without the inhibitor) and incubate for an additional period (e.g., 60 minutes) to allow for substrate efflux.[15]
-
Flow Cytometry Analysis: Analyze the intracellular PhA fluorescence using a flow cytometer.
-
Data Analysis: A higher fluorescence signal in the inhibitor-treated cells compared to the control cells indicates inhibition of ABCG2-mediated efflux.
Visualizing Mechanisms and Workflows
ABCG2-Mediated Drug Efflux and Inhibition
The following diagram illustrates the role of ABCG2 in multidrug resistance and how inhibitors like this compound can reverse this effect.
Caption: ABCG2 pumps drugs out of the cell, causing resistance. FTC blocks this pump.
Experimental Workflow for Validating ABCG2 Inhibition
The following flowchart outlines a typical experimental workflow for identifying and validating ABCG2 inhibitors.
Caption: A stepwise approach to identify and confirm novel ABCG2 inhibitors.
References
- 1. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents [mdpi.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ko 143 | ABC | BCRP | TargetMol [targetmol.com]
- 7. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pheophorbide a is a specific probe for ABCG2 function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. elacridar | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reversal of breast cancer resistance protein (BCRP/ABCG2)-mediated drug resistance by novobiocin, a coumermycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kolekcja.ibb.waw.pl [kolekcja.ibb.waw.pl]
Fumitremorgin C: A Comparative Guide to its Specificity for ABCG2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of Fumitremorgin C (FTC) for the ATP-binding cassette (ABC) transporter ABCG2, also known as Breast Cancer Resistance Protein (BCRP), over two other key multidrug resistance transporters: P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). The information presented is supported by experimental data and detailed protocols to assist in the design and interpretation of research in drug development and cancer resistance.
This compound, a mycotoxin produced by Aspergillus fumigatus, has been identified as a potent and, critically, a selective inhibitor of the ABCG2 transporter.[1][2] This specificity is of significant interest in overcoming multidrug resistance in cancer cells that overexpress ABCG2, as FTC can reverse this resistance without affecting the function of P-gp or MRP1.[3][4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency of this compound and its more potent, synthetically modified analog, Ko143. While specific IC50 values for this compound against P-gp and MRP1 are not consistently reported in the literature, studies consistently demonstrate its low activity against these transporters.[5][6] The data for Ko143 further underscores the high selectivity of this class of compounds for ABCG2.
| Compound | Transporter | IC50 / EC90 | Notes |
| This compound | ABCG2 (BCRP) | ~1 µM (IC50) | Potent inhibitor.[1] |
| P-gp (ABCB1) | Low to no inhibition | Consistently reported as a poor inhibitor.[3][5] | |
| MRP1 (ABCC1) | Low to no inhibition | Described as having weak inhibitory activity.[5] | |
| Ko143 | ABCG2 (BCRP) | 23 nM (EC90) | A highly potent FTC analog.[7] |
| P-gp (ABCB1) | 5.5 µM (EC90) | Over 200-fold less potent than against ABCG2.[7] | |
| MRP1 (ABCC1) | >8 µM (EC90) | Demonstrates high selectivity for ABCG2.[7] |
IC50: Half-maximal inhibitory concentration. EC90: Effective concentration to achieve 90% of the maximal response (in this case, reversal of resistance).
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key in vitro assays used to determine the specificity of ABC transporter inhibitors are provided below.
Hoechst 33342 Accumulation Assay (for ABCG2 Inhibition)
This assay measures the function of ABCG2 by quantifying the efflux of the fluorescent substrate Hoechst 33342. Inhibition of ABCG2 leads to increased intracellular accumulation of the dye and, consequently, higher fluorescence.
Materials:
-
Cells overexpressing ABCG2 (e.g., MDCKII-ABCG2) and parental control cells.
-
Hoechst 33342 dye (stock solution of 1 mg/mL in distilled water).[8]
-
This compound or other test inhibitors.
-
Culture medium.
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the ABCG2-overexpressing and parental cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and incubate overnight.[9]
-
Inhibitor Pre-incubation: Remove the culture medium and wash the cells with PBS. Add culture medium containing the desired concentrations of this compound or other test compounds to the respective wells. Include a vehicle control (e.g., DMSO). Incubate at 37°C for 30-60 minutes.
-
Hoechst 33342 Staining: Add Hoechst 33342 to each well at a final concentration of 1-5 µg/mL.[8]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[8]
-
Fluorescence Measurement:
-
Plate Reader: Wash the cells twice with ice-cold PBS. Add 100 µL of PBS to each well and measure the fluorescence with excitation at ~350 nm and emission at ~460 nm.[10]
-
Flow Cytometer: Detach the cells, wash with PBS, and resuspend in FACS buffer. Analyze the fluorescence in the appropriate channel for UV-excited blue dyes.[8]
-
-
Data Analysis: Calculate the percentage of inhibition based on the fluorescence intensity in the presence and absence of the inhibitor, relative to the parental cells.
Calcein-AM Assay (for P-gp and MRP1 Inhibition)
This assay is used to assess the function of P-gp and MRP1, which can both efflux the non-fluorescent substrate Calcein-AM. Intracellular esterases convert Calcein-AM to the fluorescent molecule calcein, which is then trapped inside the cells unless effluxed by these transporters.
Materials:
-
Cells overexpressing P-gp (e.g., MES-SA/Dx5) or MRP1 and parental control cells.[3]
-
Calcein-AM (stock solution in DMSO).
-
Test inhibitors.
-
Assay buffer (e.g., HBSS).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the cells as described in the Hoechst 33342 assay.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test inhibitors at various concentrations for 30-60 minutes at 37°C.[9]
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM.[11]
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[3]
-
Fluorescence Measurement:
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
ATPase Assay (for all ABC Transporters)
This biochemical assay directly measures the ATP hydrolysis activity of the transporter, which is coupled to substrate transport. Substrates and inhibitors can modulate this activity.
Materials:
-
Membrane vesicles from cells overexpressing ABCG2, P-gp, or MRP1.[4]
-
ATP.
-
Test compounds.
-
Assay buffer.
-
Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based reagent.
-
Sodium orthovanadate (a general ATPase inhibitor).
-
96-well plates.
-
Plate reader for absorbance measurement.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane vesicles with the test compound at various concentrations in the assay buffer.[13]
-
Initiate Reaction: Add ATP to start the reaction.[13]
-
Incubation: Incubate at 37°C for a defined period (e.g., 20 minutes).[4]
-
Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent.[13]
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., ~630-850 nm for malachite green).[4]
-
Data Analysis: The transporter-specific ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity. Calculate the stimulation or inhibition of ATPase activity by the test compound relative to the basal activity.[14]
Visualizing Experimental Workflow and Specificity
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining inhibitor specificity and the specific action of this compound.
Caption: Workflow for assessing ABC transporter inhibitor specificity.
Caption: Specificity of this compound for ABCG2.
References
- 1. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. uniprot.org [uniprot.org]
- 7. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ATPase Assay - Technologies - Solvo Biotechnology [solvobiotech.com]
Navigating BCRP Inhibition: A Comparative Guide to Alternatives for Fumitremorgin C
For researchers, scientists, and drug development professionals seeking effective and specific inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2), this guide provides a comprehensive comparison of viable alternatives to the commonly used but often problematic Fumitremorgin C. This document outlines the performance of key inhibitors—Ko143, Tariquidar, Novobiocin (B609625), and Pantoprazole (B1678409)—supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in the selection of the most appropriate tool for your research needs.
The ATP-binding cassette (ABC) transporter BCRP plays a critical role in multidrug resistance in cancer and influences the pharmacokinetics of numerous drugs. While this compound (FTC) has been a staple for in vitro BCRP inhibition, its neurotoxicity precludes in vivo applications, prompting the search for safer and equally potent alternatives. This guide offers an objective comparison of the most promising substitutes.
Performance Comparison of BCRP Inhibitors
The inhibitory potency of a compound is a critical factor in its selection. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the reported IC50 values for this compound and its alternatives against BCRP, as well as their selectivity over other important ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).
| Inhibitor | BCRP IC50 (nM) | P-gp IC50 (nM) | MRP1 IC50 (nM) | Selectivity Notes |
| This compound | ~1000[1] | >10000 | >10000 | Considered highly selective for BCRP. |
| Ko143 | 9.7 - 26[2][3] | >5000 | >5000 | A potent and highly selective BCRP inhibitor, over 200-fold more selective for BCRP than for P-gp and MRP1.[4][5] |
| Tariquidar | 1500 (in MCF7 cells)[6] | 5.1 | >10000 | A potent P-gp inhibitor that also inhibits BCRP at higher concentrations.[7][8] |
| Novobiocin | 1400 (for human BCRP)[9] | No significant inhibition | No significant inhibition | Demonstrates selectivity for BCRP over P-gp.[10] |
| Pantoprazole | micromolar range | - | - | A proton pump inhibitor also reported to inhibit BCRP.[11][12][13] |
Note: IC50 values can vary depending on the experimental conditions, such as the cell line and substrate used.
In-Depth Look at BCRP Inhibitor Alternatives
Ko143: A derivative of this compound, Ko143 stands out as a highly potent and specific BCRP inhibitor with significantly lower toxicity.[14] Its nanomolar IC50 values make it a superior choice for both in vitro and in vivo studies where potent and selective BCRP inhibition is required.[2]
Tariquidar: Initially developed as a potent third-generation P-gp inhibitor, Tariquidar also exhibits inhibitory activity against BCRP, albeit at higher concentrations.[7][8] Its dual inhibitory nature can be advantageous in overcoming multidrug resistance mediated by both transporters. However, for studies requiring specific BCRP inhibition, its potent P-gp activity must be considered.
Novobiocin: This antibiotic has been identified as a selective BCRP inhibitor.[10][15] While its potency is lower than that of Ko143, its selectivity for BCRP over P-gp makes it a useful tool for distinguishing the contributions of these two transporters in drug disposition.[10]
Pantoprazole: A widely used proton pump inhibitor, pantoprazole has been shown to inhibit BCRP function.[11][12][13] Although its potency is in the micromolar range, its established clinical safety profile makes it an interesting candidate for potential clinical applications aimed at modulating BCRP-mediated drug transport.
Signaling Pathways Modulating BCRP Activity
The expression and function of BCRP are not static but are regulated by intricate cellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of BCRP inhibitors and for developing novel strategies to overcome BCRP-mediated drug resistance.
The PI3K/Akt pathway is a key regulator of BCRP. Activation of this pathway has been shown to increase BCRP expression and promote its localization to the plasma membrane, thereby enhancing its drug efflux activity.[9][16] Conversely, inhibition of the PI3K/Akt pathway can lead to decreased BCRP expression and sensitize cancer cells to chemotherapeutic agents that are BCRP substrates.[9]
References
- 1. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ko 143 | Multidrug Transporter Inhibitors: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt inhibition and down-regulation of BCRP re-sensitize MCF7 breast cancer cell line to mitoxantrone chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antipsychotic Drugs Inhibit the Function of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Usefulness of novobiocin as a selective inhibitor of intestinal breast cancer resistance protein (Bcrp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
Reversing Multidrug Resistance: A Comparative Guide to the Structure-Activity Relationship of Fumitremorgin C Analogs
For Researchers, Scientists, and Drug Development Professionals
Fumitremorgin C (FTC), a mycotoxin produced by Aspergillus fumigatus, has garnered significant attention in the field of oncology for its potent and specific inhibition of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP).[1][2][3][4] ABCG2 is a key player in multidrug resistance (MDR), a phenomenon where cancer cells develop resistance to a broad range of chemotherapeutic agents by actively pumping them out of the cell.[5][6] While FTC itself is unsuitable for clinical use due to its neurotoxicity, its discovery has spurred the development of numerous synthetic analogs with improved pharmacological profiles.[1][6] This guide provides a comprehensive comparison of these analogs, focusing on their structure-activity relationships (SAR) and the experimental data that defines their potential as clinical candidates to overcome MDR.
Core Structure and Potency: The Tetracyclic Advantage
The core structure of this compound and its analogs is crucial for their inhibitory activity against ABCG2. SAR studies have consistently demonstrated that a closed, tetracyclic core is essential for high potency.[5] Analogs with a ring-opened scaffold, such as the related natural products tryprostatin A and B, exhibit significantly diminished or no inhibitory activity on ABCG2-mediated transport.[5]
A pivotal factor in the potency of tetracyclic analogs is their stereochemistry. A marked stereospecificity has been observed, with compounds possessing the 3S,6S,12aS configuration being substantially more potent inhibitors of ABCG2 than their diastereoisomers with a 3S,6R,12aS configuration.[7][8] Interestingly, this stereoselectivity is specific to ABCG2 and is not observed for other ABC transporters like ABCB1 (P-glycoprotein) or ABCC1 (MRP1), which contributes to the selective inhibitory profile of these analogs.[7][8]
Comparative Inhibitory Potency of this compound Analogs
The following table summarizes the in vitro inhibitory potency of key this compound analogs against the ABCG2 transporter. The IC50 values, representing the concentration required to inhibit 50% of the transporter's activity, are presented for comparison.
| Compound | Core Structure | Key Modifications | IC50 (nM) vs. ABCG2 | Selectivity | Reference |
| This compound | Tetracyclic | Natural Product | ~300-1000 | Specific for ABCG2 | [1][9] |
| Ko143 | Tetracyclic | Synthetic analog | ~5-25 | Highly specific for ABCG2 | [1] |
| Ko134 | Tetracyclic | Synthetic analog | Potent inhibitor | Specific for ABCG2 | [8] |
| Tryprostatin A | Seco-analog (ring-opened) | Lacks the bridging C-ring | Inactive | - | [5] |
| AZ99 | Tetracyclic | Novel synthetic analog | Highly potent inhibitor | Specific for ABCG2 | [5] |
| MZ82 | Tetracyclic | Synthetic analog | Less potent than Ko143 | Specific for ABCG2 | [5] |
Note: IC50 values can vary depending on the specific cell line and experimental conditions used.
Enhancing Metabolic Stability: Beyond the Ester Linkage
Early potent analogs, including some from the "Ko" series, contained an ester linkage in their side chain.[7] While contributing to high potency, this ester moiety rendered the compounds chemically and metabolically less stable, limiting their potential for in vivo applications.[7][8] Subsequent research has focused on replacing this labile ester group with more stable functionalities, such as amides, to improve the pharmacokinetic properties of these inhibitors.[10] This has led to the development of novel analogs with enhanced metabolic stability while retaining high inhibitory potency against ABCG2.[10]
Experimental Protocols
The evaluation of this compound analogs typically involves a series of in vitro assays to determine their potency, specificity, and cytotoxicity.
ABCG2 Inhibition Assays
-
Drug Accumulation Assays: These assays measure the ability of an analog to inhibit the efflux of a fluorescent substrate from cells overexpressing ABCG2.
-
Cell Lines: Human cancer cell lines engineered to overexpress ABCG2 (e.g., MCF-7/MX, S1-M1-3.2) are commonly used, with the parental cell line as a negative control.[1][8]
-
Substrates: Fluorescent dyes such as Hoechst 33342 or the chemotherapeutic agent mitoxantrone (B413) are used as ABCG2 substrates.
-
Procedure: Cells are incubated with the fluorescent substrate in the presence and absence of the test analog. The intracellular accumulation of the substrate is then quantified using flow cytometry or fluorescence microscopy. An increase in fluorescence in the presence of the analog indicates inhibition of ABCG2-mediated efflux.
-
Cytotoxicity and Reversal of Multidrug Resistance Assays
-
Cytotoxicity Assays (MTT or SRB assay): These assays determine the intrinsic toxicity of the analogs to cancer cells.[1][2][11]
-
Procedure: Cells are incubated with increasing concentrations of the analog alone for a defined period (e.g., 72 hours). Cell viability is then assessed using colorimetric assays like the MTT or sulforhodamine B (SRB) assay.
-
-
Chemosensitization Assays: These experiments evaluate the ability of the analogs to reverse ABCG2-mediated resistance to chemotherapeutic drugs.
-
Procedure: ABCG2-overexpressing cells are treated with a known ABCG2 substrate chemotherapeutic agent (e.g., topotecan, mitoxantrone) in the presence or absence of a non-toxic concentration of the this compound analog.[2][11] A decrease in the IC50 of the chemotherapeutic agent in the presence of the analog indicates successful reversal of resistance.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound analogs is the direct inhibition of the ABCG2 transporter, which is a key component of the cellular detoxification system and a major contributor to multidrug resistance in cancer.
Caption: Mechanism of ABCG2 inhibition by this compound analogs.
The experimental workflow for evaluating these compounds typically follows a logical progression from initial screening to more detailed characterization.
Caption: Workflow for the evaluation of this compound analogs.
Conclusion
The this compound family of compounds represents a promising class of ABCG2 inhibitors. Through systematic SAR studies, researchers have made significant strides in optimizing the core structure to enhance potency, selectivity, and metabolic stability while mitigating the toxicity associated with the parent natural product. The development of analogs like Ko143 and newer, more stable derivatives, provides powerful tools for both basic research into the mechanisms of multidrug resistance and for the potential clinical application of reversing drug resistance in cancer chemotherapy. Future work will likely focus on further refining the pharmacokinetic properties of these compounds to produce candidates suitable for human clinical trials.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering Natural Product Modulators to Overcome Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Fumitremorgin C: A Reversible Inhibitor in the Spotlight of Multidrug Resistance
Fumitremorgin C, a mycotoxin produced by Aspergillus fumigatus, has garnered significant attention in the scientific community for its potent and selective inhibition of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP). This transporter plays a crucial role in multidrug resistance (MDR) in cancer cells by actively pumping a wide range of chemotherapeutic agents out of the cell, thereby reducing their efficacy. The prevailing body of evidence strongly indicates that this compound acts as a reversible inhibitor of ABCG2, a characteristic that is pivotal for its potential therapeutic applications.
This compound's primary mechanism of action is the competitive inhibition of the ABCG2 transporter. It vies with chemotherapeutic drugs for the same binding sites on the transporter, thereby preventing the efflux of these drugs from the cancer cell.[4] This leads to an increased intracellular concentration of the anticancer agents, restoring their cytotoxic effects.
Comparative Analysis of ABCG2 Inhibitors
This compound is often compared with its synthetic analog, Ko143, which is a more potent and specific inhibitor of ABCG2.[5][6] The following table summarizes the key quantitative data for these two inhibitors.
| Inhibitor | Target | IC50 / EC50 | Selectivity | Reference |
| This compound | ABCG2/BCRP | ~1-5 µM (EC50) | Selective for ABCG2 over P-gp and MRP1 | [5] |
| Ko143 | ABCG2/BCRP | ~10 nM (EC50), 9.7 nM (IC50 for ATPase activity) | >200-fold selective over P-gp and MRP1 | [5][7] |
Experimental Protocols
ABCG2-Mediated Drug Efflux Assay (Hoechst 33342 Accumulation)
This assay is used to determine the inhibitory effect of compounds on the efflux activity of the ABCG2 transporter.
Principle: Hoechst 33342 is a fluorescent substrate of ABCG2. In cells overexpressing ABCG2, the dye is actively pumped out, resulting in low intracellular fluorescence. Inhibition of ABCG2 leads to the accumulation of Hoechst 33342 inside the cells, causing a corresponding increase in fluorescence.
Protocol:
-
Cell Culture: Plate cells overexpressing ABCG2 (e.g., HEK293-ABCG2) in a 96-well plate and incubate overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 1 hour) at 37°C.
-
Substrate Addition: Add Hoechst 33342 to a final concentration of 5 µM to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for Hoechst 33342 (e.g., 355 nm excitation and 460 nm emission).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the EC50 value.
ATPase Activity Assay
This assay measures the effect of an inhibitor on the ATP hydrolysis activity of the ABCG2 transporter.
Principle: ABC transporters utilize the energy from ATP hydrolysis to transport substrates. The interaction of substrates or inhibitors with the transporter can modulate its ATPase activity. The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured colorimetrically.
Protocol:
-
Membrane Preparation: Use isolated cell membranes from cells overexpressing ABCG2.
-
Reaction Mixture: Prepare a reaction buffer containing the ABCG2-containing membranes, ATP, and various concentrations of the test inhibitor (e.g., this compound).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Stopping the Reaction: Stop the reaction by adding a solution that also initiates color development (e.g., a solution containing malachite green and ammonium (B1175870) molybdate).
-
Colorimetric Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) to quantify the amount of released Pi.
-
Data Analysis: Determine the effect of the inhibitor on the ATPase activity and calculate the IC50 value.[7]
Signaling Pathways and Experimental Workflows
ABCG2-Mediated Multidrug Resistance Pathway
The following diagram illustrates the mechanism by which this compound inhibits ABCG2 and reverses multidrug resistance.
RANKL-Induced Osteoclastogenesis Signaling Pathway
This compound has also been shown to affect signaling pathways involved in bone metabolism. It can attenuate osteoclast formation by suppressing RANKL-induced signaling.[8][9][10]
Experimental Workflow for Assessing ABCG2 Inhibition
The following diagram outlines the general workflow for evaluating a potential ABCG2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of drug transport, ATP hydrolysis, and nucleotide trapping by the human ABCG2 multidrug transporter. Modulation of substrate specificity by a point mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways [frontiersin.org]
Unveiling the Resistance Profile: A Comparative Guide to Fumitremorgin C-Treated Cells
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cross-resistance profile of cells treated with Fumitremorgin C, supported by experimental data and detailed protocols.
This compound (FTC), a mycotoxin isolated from Aspergillus fumigatus, has emerged as a potent and highly specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2. This transporter is a key player in multidrug resistance (MDR), a significant challenge in cancer chemotherapy. By actively effluxing a wide range of structurally diverse anticancer drugs, BCRP reduces their intracellular concentration and therapeutic efficacy. FTC's ability to reverse this resistance makes it a critical tool for studying BCRP function and a potential lead compound for developing chemosensitizing agents. This guide provides a comprehensive overview of the cross-resistance profile of cells expressing BCRP and the specific reversal of this resistance by this compound.
Comparative Analysis of Drug Resistance Reversal by this compound
The efficacy of this compound in reversing BCRP-mediated multidrug resistance is not uniform across all chemotherapeutic agents. The following table summarizes the quantitative data on the fold-reversal of resistance observed in BCRP-overexpressing cancer cell lines when treated with various cytotoxic drugs in the presence of FTC. The data clearly demonstrates that FTC selectively potentiates the activity of BCRP substrates.
| Cell Line | Drug | Fold Reversal of Resistance (in the presence of 5 µM FTC) | Reference |
| MCF-7/BCRP | Mitoxantrone | 29.4-fold | [1] |
| Doxorubicin | 6.6-fold | [1] | |
| Topotecan | 6.5-fold | [1] | |
| Paclitaxel (B517696) | 1.1-fold (no significant reversal) | [1] | |
| S1-M1-3.2 | Mitoxantrone | 93-fold | [2] |
| Doxorubicin | 26-fold | [2] | |
| Topotecan | 24-fold | [2] | |
| MCF-7/mtxR | Mitoxantrone | 114-fold | [2] |
| Doxorubicin | 3-fold | [2] |
Key Observations:
-
High Potency against BCRP Substrates: this compound demonstrates significant potentiation of cytotoxicity for known BCRP substrates, including mitoxantrone, doxorubicin, and topotecan.[1][2]
-
Specificity of Action: The lack of activity against paclitaxel, a non-substrate for BCRP, underscores the specificity of FTC for the BCRP transporter.[1] This selectivity is crucial as it indicates that FTC does not interfere with resistance mechanisms mediated by other transporters like P-glycoprotein (Pgp/MDR1) or Multidrug Resistance Protein (MRP1), which are responsible for paclitaxel resistance.[3][4]
-
Cell Line Variability: The degree of resistance reversal can vary between different cell lines, likely due to varying levels of BCRP expression and other intrinsic cellular factors.
Mechanism of Action: Inhibition of BCRP-Mediated Drug Efflux
The primary mechanism by which this compound reverses multidrug resistance is through the direct inhibition of the BCRP/ABCG2 transporter.[5][6] BCRP is an efflux pump that utilizes the energy from ATP hydrolysis to expel cytotoxic drugs from the cell, thereby preventing them from reaching their intracellular targets. FTC binds to the BCRP transporter, likely at an allosteric site, which inhibits its transport function.[7] This inhibition leads to the intracellular accumulation of the co-administered chemotherapeutic agent, restoring its cytotoxic effect.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed protocols for key experiments are provided below.
Protocol 1: Determination of Cytotoxicity and Resistance Reversal using Sulforhodamine B (SRB) Assay
This assay determines the effect of this compound on the cytotoxicity of chemotherapeutic drugs in BCRP-overexpressing versus parental cell lines.
Materials:
-
Parental (BCRP-negative) and BCRP-overexpressing cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Chemotherapeutic agents (e.g., mitoxantrone, doxorubicin, paclitaxel)
-
This compound (FTC)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and BCRP-overexpressing cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic agents. Add 100 µL of the drug solutions to the wells, both in the presence and absence of a fixed, non-toxic concentration of FTC (e.g., 5 µM). Include wells with FTC alone to assess its intrinsic toxicity and untreated wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values (the drug concentration that inhibits cell growth by 50%) from the dose-response curves. The fold-reversal of resistance is calculated by dividing the IC₅₀ of the drug alone by the IC₅₀ of the drug in the presence of FTC.
Protocol 2: Drug Accumulation Assay using Flow Cytometry
This protocol measures the intracellular accumulation of a fluorescent BCRP substrate to demonstrate the inhibitory effect of this compound on the transporter's efflux function.
Materials:
-
Parental and BCRP-overexpressing cells
-
Fluorescent BCRP substrate (e.g., Mitoxantrone, which is intrinsically fluorescent, or Pheophorbide A)
-
This compound (FTC)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubation with FTC: Aliquot the cell suspension into flow cytometry tubes. To the experimental tubes, add FTC to a final concentration of 5-10 µM. To the control tubes, add the vehicle (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Substrate Loading: Add the fluorescent BCRP substrate (e.g., Mitoxantrone to a final concentration of 10 µM) to all tubes.
-
Incubation: Incubate the cells for 60-90 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular substrate.
-
Resuspension: Resuspend the cell pellets in 500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the cells with an appropriate laser and detecting the emission in the corresponding channel (e.g., for Mitoxantrone, excitation at ~633 nm and emission at ~685 nm).
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell populations. An increase in MFI in the cells treated with FTC compared to the untreated cells indicates an inhibition of efflux and increased intracellular accumulation of the substrate.
Experimental and Logical Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. SRB assay for measuring target cell killing [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Discovering Natural Product Modulators to Overcome Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: very important pharmacogene information for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
Fumitremorgin C: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Fumitremorgin C (FTC), a mycotoxin produced by Aspergillus fumigatus, has garnered significant interest in the scientific community as a potent and highly specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3][4][5][6] BCRP is a key player in multidrug resistance (MDR) in cancer, extruding a wide range of chemotherapeutic agents from cancer cells and thus diminishing their efficacy.[3][7][8][9] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to aid in its evaluation for preclinical research.
In Vitro Effects of this compound
In controlled laboratory settings, this compound has demonstrated significant potential in overcoming multidrug resistance and has also been found to modulate other cellular pathways.
Reversal of BCRP-Mediated Multidrug Resistance
The primary in vitro effect of FTC is the potent and selective inhibition of BCRP/ABCG2.[4][8] Unlike other MDR transporters such as P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1), BCRP is specifically targeted by FTC.[1][8] This inhibition leads to the intracellular accumulation of BCRP substrate drugs, thereby restoring their cytotoxic effects in resistant cancer cells.[1][8]
Inhibition of Osteoclastogenesis
Recent studies have unveiled a novel role for this compound in bone biology. It has been shown to inhibit the formation and function of osteoclasts, the cells responsible for bone resorption.[10] This effect is mediated through the suppression of the RANKL signaling pathway.[10]
Quantitative In Vitro Data
The following table summarizes the key quantitative data regarding the in vitro effects of this compound.
| Parameter | Cell Line(s) | Value | Reference(s) |
| BCRP Inhibition | |||
| Suggested Concentration | Various Cancer Cell Lines | ~1-5 µM | [4] |
| EC90 for Reversal of Mitoxantrone Resistance | Murine MEF3.8/Bcrp1 cells | Not specified, but used for comparison with analogues | [11] |
| EC90 for Reversal of Topotecan Resistance | Murine MEF3.8/Bcrp1 cells | Not specified, but used for comparison with analogues | [11] |
| Osteoclast Inhibition | |||
| Effective Concentration | Murine Bone Marrow Macrophages | 2.5-10 µM | [10] |
| Cytotoxicity | |||
| Cytotoxicity | Not specified | Low at effective concentrations for BCRP inhibition | [1][12] |
In Vivo Effects of this compound
The transition from in vitro to in vivo applications of this compound is significantly hampered by its notable toxicity.
Neurotoxicity
The primary obstacle for the in vivo use of this compound is its pronounced neurotoxicity.[1][2] Administration in animal models, particularly mice, has been shown to induce tremors and convulsions, which has largely precluded its development as a clinical agent.[1][2][13]
Pharmacokinetics and Tolerability
Despite its toxicity, limited in vivo studies have been conducted. A study in SCID mice bearing human ovarian xenografts reported on the pharmacokinetics of a single intravenous (IV) dose.
In Vivo Efficacy and the Rise of Analogues
Due to its neurotoxicity, there is a lack of substantial in vivo data demonstrating the anti-tumor efficacy of this compound as a chemosensitizer. This has led to the development of less toxic analogues, such as Ko143. Ko143 has been shown to be a potent and specific BCRP inhibitor that is well-tolerated in mice and can effectively increase the oral bioavailability of BCRP substrate drugs like topotecan.[1][2]
Quantitative In Vivo Data
The following table summarizes the available quantitative data on the in vivo effects of this compound and its analogue, Ko143.
| Parameter | Animal Model | Compound | Value | Reference(s) |
| Tolerability | ||||
| Single IV Dose | SCID Mice | This compound | 25 mg/kg (did not cause major toxicities) | [14] |
| Pharmacokinetics | ||||
| Clearance | SCID Mice | This compound | 0.55 ml/min (25.0 ml/min/kg) | [14] |
| Area Under the Curve (AUC) | SCID Mice | This compound | 1128 ± 111 µg·min/ml | [14] |
| Efficacy of Analogue | ||||
| Increased Oral Availability of Topotecan | Mice | Ko143 | Markedly increased | [1][2] |
Signaling Pathways
This compound's mechanisms of action involve the direct inhibition of a transport protein and the modulation of a key signaling pathway in bone cells.
BCRP/ABCG2 Inhibition
This compound directly inhibits the function of the BCRP/ABCG2 transporter. BCRP is an ATP-dependent efflux pump that actively removes chemotherapeutic drugs from cancer cells. By inhibiting BCRP, FTC allows these drugs to accumulate inside the cells and exert their cytotoxic effects.
RANKL Signaling Pathway Inhibition
In bone marrow macrophages, this compound has been shown to interfere with the signaling cascade initiated by the binding of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) to its receptor, RANK. This inhibition disrupts the downstream activation of key transcription factors necessary for osteoclast differentiation and function.
Experimental Protocols
In Vitro BCRP Inhibition Assay (Bidirectional Transport Assay)
This protocol is adapted from standard methods to assess whether a compound is a substrate or inhibitor of BCRP.[15]
-
Cell Culture: Culture a monolayer of cells expressing BCRP (e.g., Caco-2 or MDCKII-BCRP) on permeable filter supports (e.g., Transwell™).
-
Compound Preparation: Prepare solutions of the BCRP substrate (e.g., [³H]-prazosin) and this compound at various concentrations in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: Add the substrate solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the substrate solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
To assess inhibition, add this compound to both chambers along with the substrate.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
Sampling: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantification: Determine the concentration of the substrate in the samples using an appropriate method (e.g., liquid scintillation counting for radiolabeled substrates).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). A significant reduction in the efflux ratio in the presence of this compound indicates BCRP inhibition.
In Vivo Xenograft Model for Efficacy Testing
This is a general protocol for assessing the efficacy of a compound in a mouse xenograft model.[2][10] Due to FTC's toxicity, this protocol is more relevant for its less toxic analogues.
-
Cell Preparation: Harvest cancer cells known to overexpress BCRP from culture during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., a mixture of Matrigel and PBS).
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Groups: Randomize the mice into different treatment groups (e.g., vehicle control, chemotherapeutic agent alone, chemotherapeutic agent + this compound analogue).
-
Drug Administration: Administer the treatments according to the desired schedule, dose, and route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).
-
Endpoint Measurement: Continue treatment for a predetermined period or until tumors in the control group reach a specific size. Monitor animal body weight as an indicator of toxicity. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to determine the efficacy of the combination therapy.
Conclusion
This compound is a powerful tool for in vitro studies investigating the role of BCRP in multidrug resistance. Its high potency and specificity make it an invaluable reagent for laboratory research. However, its clinical potential is severely limited by its in vivo neurotoxicity. The focus of in vivo research has consequently shifted to the development and evaluation of less toxic analogues, such as Ko143, which have shown promise in preclinical models. For researchers, this compound remains a gold standard for in vitro BCRP inhibition, while its analogues represent a more viable path for in vivo applications aimed at overcoming multidrug resistance in cancer therapy.
References
- 1. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. BCRP Inhibition | Evotec [evotec.com]
- 5. Biochemical investigation on the abnormal behaviors induced by fumitremorgin A, a tremorgenic mycotoxin to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vincristine Disposition and Neurotoxicity Are Unchanged in Humanized CYP3A5 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BCRP Substrate Identification | Evotec [evotec.com]
Reversing the Resistance: A Comparative Guide to Synthetic Fumitremorgin C Analogs in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells presents a significant hurdle to effective chemotherapy. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein or BCRP), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.[1][2] Fumitremorgin C (FTC), a fungal mycotoxin, was identified as a potent and specific inhibitor of ABCG2.[3][4] However, its inherent neurotoxicity has precluded its clinical application.[1][5] This has spurred the development of synthetic FTC analogs with improved safety profiles and enhanced efficacy in reversing MDR. This guide provides a comprehensive comparison of the performance of these synthetic analogs against other alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of this compound Analogs
Synthetic analogs of this compound, notably the "Ko" series of compounds, have demonstrated significant promise in overcoming ABCG2-mediated MDR. These analogs have been engineered to retain the potent inhibitory activity of the parent compound while mitigating its toxicity.
Quantitative Efficacy Data
The efficacy of FTC analogs is typically quantified by their ability to inhibit the function of the ABCG2 transporter, leading to increased intracellular accumulation of chemotherapeutic drugs and subsequent sensitization of resistant cells. Key metrics include the half-maximal inhibitory concentration (IC50) for ABCG2 inhibition and the effective concentrations required to reverse drug resistance (EC50 and EC90).
| Compound | Target Transporter | Chemotherapeutic Agent | Cell Line | IC50 (µM) | EC50 (µM) | EC90 (µM) | Fold Reversal | Reference |
| Ko143 | Bcrp1/BCRP | Mitoxantrone | Murine Bcrp1-transduced cells | - | - | ~0.025 | >10 | [1] |
| Bcrp1/BCRP | Topotecan | Murine Bcrp1-transduced cells | - | - | ~0.05 | >10 | [1] | |
| P-glycoprotein | Paclitaxel | MDR1-transduced 77.1 cells | - | >10 | >10 | - | [1] | |
| MRP1 | Etoposide | MRP1-transfected 2008 cells | >10 | - | - | - | [1] | |
| Ko132 | Bcrp1 | Mitoxantrone | Murine Bcrp1-transduced cells | - | - | ~0.1 | >10 | [1] |
| P-glycoprotein | Paclitaxel | MDR1-transduced 77.1 cells | - | ~2.5 | >10 | - | [1] | |
| Ko134 | Bcrp1 | Mitoxantrone | Murine Bcrp1-transduced cells | - | - | ~0.1 | >10 | [1] |
| P-glycoprotein | Paclitaxel | MDR1-transduced 77.1 cells | - | ~3 | >10 | - | [1] | |
| This compound | BCRP | Mitoxantrone | BCRP-transfected MCF-7 cells | - | - | - | Almost complete | [4] |
| GF120918 | Bcrp1 | Mitoxantrone | Murine Bcrp1-transduced cells | - | - | ~0.05 | >10 | [1] |
Table 1: Comparative Efficacy of this compound Analogs and Other Inhibitors in MDR Reversal. This table summarizes the potency of various FTC analogs in inhibiting different ABC transporters and reversing drug resistance in specific cancer cell lines. Lower IC50, EC50, and EC90 values indicate higher potency.
Specificity Profile
A crucial advantage of the synthetic FTC analogs is their high specificity for the ABCG2 transporter. As shown in Table 1, compounds like Ko143 are significantly less active against other major MDR transporters such as P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1] This specificity is critical for minimizing off-target effects and potential drug-drug interactions in a clinical setting. The stereochemistry of the analogs has been found to play a significant role in their specificity for ABCG2.[6][7]
Experimental Protocols
To ensure the reproducibility and validation of the efficacy data, detailed experimental protocols are essential. The following are methodologies for key experiments cited in the evaluation of FTC analogs.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxicity of the chemotherapeutic agent in the presence and absence of the MDR reversal agent.
Materials:
-
MDR and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., Mitoxantrone)
-
This compound analog (e.g., Ko143)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of the FTC analog.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with the FTC analog alone to assess its intrinsic cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of drug required to inhibit cell growth by 50%) is determined from the dose-response curves. The fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the FTC analog.
Drug Accumulation Assay (Mitoxantrone Accumulation)
This assay measures the ability of an FTC analog to increase the intracellular concentration of a fluorescent chemotherapeutic drug like Mitoxantrone.
Materials:
-
MDR and parental cancer cell lines
-
Complete cell culture medium
-
Mitoxantrone
-
This compound analog
-
Fluorescence-activated cell sorter (FACS) or a fluorescence microplate reader
-
6- or 12-well plates
Procedure:
-
Cell Seeding: Seed cells in 6- or 12-well plates and grow to 80-90% confluency.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with a non-toxic concentration of the FTC analog in serum-free medium for 1 hour at 37°C.
-
Drug Incubation: Add Mitoxantrone to the medium (final concentration typically 5-10 µM) and incubate for a further 1-2 hours.
-
Cell Harvesting and Washing: Wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Fluorescence Measurement:
-
For FACS analysis: Detach the cells, resuspend in PBS, and analyze the intracellular fluorescence using a flow cytometer.
-
For microplate reader: Lyse the cells and measure the fluorescence of the lysate.
-
-
Data Analysis: Compare the intracellular fluorescence of Mitoxantrone in cells treated with the FTC analog to that in untreated cells.
ATPase Activity Assay
This assay measures the effect of the FTC analog on the ATP hydrolysis activity of the ABCG2 transporter, which is coupled to drug efflux.
Materials:
-
Membrane vesicles prepared from cells overexpressing ABCG2
-
This compound analog
-
ATP
-
Assay buffer (containing MgCl2, KCl, and a pH buffer)
-
Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the ABCG2-containing membrane vesicles, the FTC analog at various concentrations, and the assay buffer.
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding a known concentration of ATP.
-
Incubation: Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop Reaction and Detect Pi: Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~620-650 nm.
-
Data Analysis: The ATPase activity is proportional to the amount of Pi released. The inhibitory effect of the FTC analog is determined by the reduction in ATPase activity compared to the control (no inhibitor).
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the ABCG2-mediated multidrug resistance pathway and a typical experimental workflow for evaluating FTC analogs.
Caption: ABCG2-mediated multidrug resistance and its inhibition by this compound analogs.
Caption: Experimental workflow for evaluating the efficacy of this compound analogs in MDR reversal.
Conclusion
Synthetic this compound analogs, particularly Ko143, represent a significant advancement in the quest for effective MDR reversal agents. Their high potency and specificity for the ABCG2 transporter, coupled with a favorable toxicity profile compared to the parent compound, make them valuable tools for both basic research and potential clinical development. The experimental protocols and data presented in this guide offer a framework for the continued evaluation and comparison of these and other novel MDR inhibitors, with the ultimate goal of improving the efficacy of cancer chemotherapy.
References
- 1. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABCG2 multidrug transporter - Proteopedia, life in 3D [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidrug efflux transporter ABCG2: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidrug efflux transporter ABCG2: expression and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Fumitremorgin C and ABCG2: A Non-Competitive Relationship at the ATP Binding Site
ABCG2, also known as the breast cancer resistance protein (BCRP), is a crucial membrane transporter that actively effluxes a wide array of substrates, including many chemotherapeutic agents, from cells.[1][2][3] This process is powered by the energy derived from ATP hydrolysis.[4][5] Inhibitors of ABCG2, such as Fumitremorgin C, are of significant interest in overcoming multidrug resistance in cancer therapy.[1][3][6][7]
Mechanism of Inhibition: An Allosteric Interaction
Experimental evidence suggests that this compound inhibits the ATPase activity of ABCG2, a critical function for substrate transport.[8] However, this inhibition is not a result of FTC occupying the same binding site as ATP. Instead, FTC is believed to bind to a different site on the ABCG2 protein, inducing a conformational change that prevents the proper hydrolysis of ATP, thereby inhibiting the transporter's function.[1] This mode of action is characteristic of non-competitive inhibition.
Recent structural studies of ABCG2 have revealed that the binding of inhibitors can prevent the conformational changes necessary for ATP hydrolysis, specifically the closure of the nucleotide-binding domains (NBDs).[9][10] This structural impediment to the transporter's mechanical cycle explains the reduction in ATPase activity in the presence of inhibitors like FTC, without requiring direct competition at the ATP-binding site.
Comparative Data Summary
The following table summarizes the key characteristics of the interactions of ATP and this compound with the ABCG2 transporter.
| Feature | ATP | This compound |
| Binding Site | Nucleotide-Binding Domains (NBDs) | Allosteric site, distinct from the ATP-binding site |
| Role | Energy source for transport | Inhibitor of transport |
| Effect on ABCG2 | Induces conformational changes for substrate efflux | Prevents conformational changes required for ATP hydrolysis |
| Interaction Type | Substrate (hydrolyzed) | Non-competitive inhibitor |
Experimental Protocols
The determination of the non-competitive relationship between this compound and ATP relies on several key experimental methodologies:
ABCG2 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ABCG2 in the presence and absence of this compound and varying concentrations of ATP.
-
Objective: To determine the effect of this compound on the maximal rate of ATP hydrolysis (Vmax) and the ATP concentration at which the reaction rate is half of Vmax (Km).
-
Methodology:
-
Membrane vesicles containing ABCG2 are prepared from overexpressing cell lines.
-
The vesicles are incubated with a range of ATP concentrations.
-
The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured, often using a colorimetric method.
-
The experiment is repeated in the presence of a fixed concentration of this compound.
-
-
Interpretation: In a non-competitive inhibition model, the addition of this compound would be expected to decrease the Vmax of the ATPase activity without significantly affecting the Km for ATP. This indicates that the inhibitor does not interfere with ATP binding but reduces the efficiency of the enzyme.
Photoaffinity Labeling with [γ-³²P]8-azido-ATP
This technique is used to directly probe the ATP-binding site of ABCG2.
-
Objective: To determine if this compound can displace ATP from its binding site.
-
Methodology:
-
ABCG2-containing membranes are incubated with [γ-³²P]8-azido-ATP, a photo-reactive analog of ATP that will covalently bind to the ATP-binding site upon UV irradiation.
-
The incubation is performed in the presence or absence of this compound.
-
After UV cross-linking, the proteins are separated by SDS-PAGE, and the amount of radiolabeled ABCG2 is quantified by autoradiography.
-
-
Interpretation: If this compound were to compete with ATP, its presence would reduce the amount of [γ-³²P]8-azido-ATP that binds to ABCG2. The observation that this compound does not prevent the labeling of ABCG2 by this ATP analog would provide strong evidence for a non-competitive mechanism.
Visualizing the Interaction
The following diagrams illustrate the proposed mechanism of interaction and a typical experimental workflow.
Caption: The ATP-dependent transport cycle of the ABCG2 protein.
Caption: Allosteric inhibition of ABCG2 by this compound.
Caption: A simplified workflow for an ABCG2 ATPase activity assay.
References
- 1. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABCG2 inhibition as a therapeutic approach for overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Relationship - this compound - inhibits - GO_0042493 [biokb.lcsb.uni.lu]
- 8. Characterization of drug transport, ATP hydrolysis, and nucleotide trapping by the human ABCG2 multidrug transporter. Modulation of substrate specificity by a point mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures of ABCG2 under turnover conditions reveal a key step in the drug transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Personnel: Proper Disposal Procedures for Fumitremorgin C
For Researchers, Scientists, and Drug Development Professionals
Fumitremorgin C, a potent mycotoxin and specific inhibitor of the breast cancer resistance protein (BCRP/ABCG2), requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[1][2][3] As with many mycotoxins, this compound is a resilient compound, making its proper disposal a critical aspect of laboratory safety protocols.[4][5] This guide provides essential, step-by-step guidance for the safe disposal of this compound, drawing from general mycotoxin handling protocols in the absence of specific guidelines for this compound.
All waste contaminated with mycotoxins, including this compound, must be treated as hazardous waste.[6] It is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidelines and to ensure compliance with all federal, state, and local regulations.[6][7]
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all personnel are trained on its potential hazards and the necessary safety protocols. The Safety Data Sheet (SDS) for this compound should be readily accessible and reviewed by all individuals handling the compound.[8]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this compound:
| PPE Item | Specification | Purpose |
| Gloves | Disposable, impermeable (e.g., nitrile) | Prevents skin contact. |
| Lab Coat | Fire-retardant, disposable or dedicated | Protects skin and clothing from contamination.[6] |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes. |
| Footwear | Closed-toe shoes | Protects feet from spills.[6] |
Work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of aerosol generation and inhalation.[6]
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound and contaminated materials.
1. Segregation of Waste:
-
All materials that come into contact with this compound, including personal protective equipment (PPE), disposable labware (e.g., pipette tips, tubes), and absorbent materials, must be considered hazardous waste.[6]
-
Collect all contaminated solid waste in clearly labeled, leak-proof containers.[6] These containers should be specifically designated for mycotoxin waste.
2. Decontamination of Liquid Waste:
-
Liquid waste containing this compound should be decontaminated before final disposal.
-
A common and effective method for decontaminating mycotoxin-contaminated liquid waste is through chemical inactivation with a sodium hypochlorite (B82951) solution.[6]
-
Procedure:
-
Prepare a fresh 1% sodium hypochlorite solution (household bleach can be diluted, as it is typically 5-6% sodium hypochlorite).[6]
-
Add the sodium hypochlorite solution to the liquid waste.
-
Allow for a sufficient contact time to ensure inactivation. For general mycotoxins, a contact time of at least 2 hours is recommended for soaking glassware.[6] The required time for liquid waste inactivation may vary, and it is advisable to consult with your institution's EHS department.
-
After decontamination, the liquid waste should still be disposed of as hazardous chemical waste according to your institution's guidelines.[6]
-
3. Decontamination of Surfaces and Equipment:
-
All surfaces and non-disposable equipment that may have come into contact with this compound must be thoroughly decontaminated.
-
Procedure:
4. Final Disposal:
-
All decontaminated and segregated waste must be disposed of through your institution's hazardous waste management program.
-
Ensure that all waste containers are properly labeled with the contents, including the name "this compound," and any other required hazard information.
-
Coordinate with your EHS department for the final collection and disposal of the hazardous waste.[6]
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the key decision points and steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Quantitative Data on Decontamination
| Decontamination Method | Target Mycotoxin(s) | Efficacy | Reference |
| Sodium Hypochlorite (1%) | General Mycotoxins | Widely recommended for liquid waste and surface decontamination. | [6] |
| Ammoniation | Aflatoxins | >95% reduction in various cereals. | [6] |
| Sodium Carbonate/Hydroxide | Deoxynivalenol (DON) | 83.9-100% reduction in feedstuffs. | [6] |
| Ozone | Aflatoxins | 92-95% reduction in corn. | [6] |
Disclaimer: The information provided is based on general mycotoxin handling procedures and should be supplemented by consultation with your institution's Environmental Health and Safety department. Always refer to the specific Safety Data Sheet (SDS) for this compound and follow all applicable regulations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, Aspergillus. fumigatus [sigmaaldrich.com]
- 3. This compound | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. respirarelabs.com [respirarelabs.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. benchchem.com [benchchem.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Fumitremorgin C
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fumitremorgin C. Adherence to these procedural guidelines is critical for ensuring laboratory safety and experimental integrity.
This compound is a potent, tremorgenic mycotoxin and a specific inhibitor of the breast cancer resistance protein (BCRP/ABCG2), a multidrug transporter.[1][2][3] Its hazardous nature necessitates stringent handling protocols to prevent occupational exposure. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation, dermal contact, and ingestion.[4]
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[5]
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[5]
-
Eye Contact: May cause eye irritation.[5]
-
Ingestion: May be harmful if swallowed.[5]
-
Systemic Effects: As a tremorgenic mycotoxin, it can affect the central nervous system, potentially inducing tremors and other neurological symptoms.[4]
Currently, there are no established occupational exposure limit values for this compound.[5] Therefore, a conservative approach to handling, minimizing all potential exposures, is mandatory.
Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling this compound. This equipment should be donned before entering the designated handling area and removed before exiting.
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn at all times. Double-gloving is recommended when handling the pure compound or concentrated solutions. Gloves must be disposed of as hazardous waste after each use or if contamination is suspected.[6] |
| Body Protection | Laboratory Coat | A fully fastened lab coat is mandatory. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes and aerosols. A face shield may be required for procedures with a higher splash potential. |
| Respiratory Protection | N95 Respirator or Higher | Required when handling the powdered form of this compound to prevent inhalation of aerosolized particles. All work with the solid compound must be performed in a certified chemical fume hood or a biological safety cabinet.[7] |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for the safe handling of this compound, from receipt of the compound to the final disposal of waste.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The recommended storage temperature is typically 2-8°C.[8]
-
The storage area should be clearly labeled with "Hazardous Chemical" and "Authorized Personnel Only" signs.
Preparation of Stock Solutions
All preparation of stock solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Pre-use Checklist:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials (solvents, vials, pipettes, etc.) before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing the Compound:
-
Handle the solid, powdered form of this compound with extreme care to avoid generating dust.
-
Use a dedicated, calibrated microbalance within the fume hood.
-
Tare a suitable vial on the balance.
-
Carefully transfer the desired amount of this compound to the vial using a micro-spatula.
-
-
Solubilization:
-
Storage of Stock Solutions:
Experimental Use (e.g., Cell Culture Treatment)
-
Dilutions: Perform all serial dilutions of the stock solution within the chemical fume hood.
-
Cell Treatment: When adding the diluted this compound to cell cultures or other experimental systems, take care to avoid splashes or aerosols.
-
Incubation: Incubate treated cells or samples in a designated incubator, clearly labeled to indicate the presence of a hazardous compound.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area. For small spills of a solution, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. For spills of the solid compound, carefully sweep up the material without creating dust and place it in a sealed container for disposal. The spill area should then be decontaminated.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with this compound. Place all solid waste into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including spent cell culture media, must be collected in a designated, sealed hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Decontamination: All non-disposable glassware and equipment that has come into contact with this compound should be decontaminated. This can be done by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.
Safe Handling Workflow Diagram
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, research institutions can ensure a safe working environment for their personnel while enabling the important scientific investigations involving this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. toku-e.com [toku-e.com]
- 4. This compound | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. jg-biotech.com [jg-biotech.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. From Neosartorya fischeri, breast cancer restance protein inhibitor, film | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound, Aspergillus. fumigatus [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
